1-Ethyl-3-(2-methoxypropyl)thiourea
Description
Properties
Molecular Formula |
C7H16N2OS |
|---|---|
Molecular Weight |
176.28 g/mol |
IUPAC Name |
1-ethyl-3-(2-methoxypropyl)thiourea |
InChI |
InChI=1S/C7H16N2OS/c1-4-8-7(11)9-5-6(2)10-3/h6H,4-5H2,1-3H3,(H2,8,9,11) |
InChI Key |
ICGNQEFJSJLFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NCC(C)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Physicochemical Characterization of 1-Ethyl-3-(2-methoxypropyl)thiourea for Drug Development
Introduction
In the landscape of modern drug discovery, the meticulous characterization of a novel chemical entity's physicochemical properties is a cornerstone of its development trajectory. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical framework for the comprehensive physicochemical analysis of 1-Ethyl-3-(2-methoxypropyl)thiourea, a novel thiourea derivative.
It is important to note that as a novel compound, extensive experimental data for this compound is not yet publicly available. Therefore, this document serves as both a repository of its fundamental structural information and, more critically, a detailed methodological guide for researchers and drug development professionals to perform a thorough characterization. The protocols and rationale described herein are grounded in established principles and are designed to build a robust data package for this promising molecule.
Thiourea derivatives are a class of organic compounds recognized for their diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. The strategic inclusion of an ethyl group, a methoxypropyl moiety, and the core thiourea pharmacophore in this compound suggests a molecule designed with specific structural and electronic attributes to modulate biological targets. Understanding its fundamental physicochemical nature is the first step in unlocking its therapeutic potential.
Molecular and Structural Properties
The foundational step in characterizing any new chemical entity is to define its basic molecular and structural attributes. These values are the basis for all subsequent experimental work and data interpretation.
| Property | Value |
| Chemical Structure | [To be determined experimentally] |
| Molecular Formula | C₇H₁₆N₂OS |
| Molecular Weight | 176.28 g/mol |
| CAS Number | [Not yet assigned] |
Spectroscopic and Spectrometric Elucidation
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is a primary indicator of sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved to achieve homogeneity.[2]
-
Instrument Setup: The choice of spectrometer frequency (e.g., 400, 500, or 600 MHz) will determine the resolution of the spectra. Higher field strengths are preferable for resolving complex spin systems.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to record include chemical shifts (δ) in ppm, signal multiplicity (e.g., singlet, doublet, triplet), coupling constants (J) in Hz, and signal integration.
-
For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets, one for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Interpretation: Analyze the chemical shifts, coupling patterns, and integrations to assign each signal to a specific proton or carbon in the this compound structure.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is often preferred due to its simplicity and lack of extensive sample preparation.[4][5]
-
Data Acquisition: Collect a background spectrum of the empty instrument (or a blank KBr pellet). Then, run the analysis on the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as N-H stretching, C-H stretching, C=S stretching, and C-O stretching.
Caption: Workflow for Spectroscopic and Spectrometric Analysis.
Solid-State Characterization
The solid-state properties of a compound are critical for its handling, formulation, and stability.
Melting Point
The melting point is a fundamental physical property that provides a quick assessment of purity. Pure crystalline compounds typically have a sharp melting range of 0.5-1.0°C.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of finely powdered this compound into a capillary tube, ensuring the sample is tightly packed to a height of 1-2 mm.[6][7]
-
Measurement: Place the capillary tube in a melting point apparatus.[7]
-
Initial Determination: Heat the sample at a rapid rate (e.g., 10°C/min) to determine an approximate melting range.[7]
-
Accurate Determination: Repeat the measurement with a fresh sample, heating slowly (1-2°C/min) as the temperature approaches the approximate melting point to obtain an accurate melting range.[7] Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.[7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and other thermal events.[8][9]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The resulting thermogram will show endothermic (melting) and exothermic (crystallization) events.[8]
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability and the presence of solvates.[10][11]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of this compound into a TGA pan.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen).[12] The instrument records the mass of the sample as the temperature increases.[12][13]
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. A significant mass loss indicates decomposition. The onset of this mass loss is taken as the decomposition temperature.
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique that provides a unique diffraction pattern for each crystalline solid, making it essential for identifying the crystal form (polymorphism).[14][15]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A small amount of finely ground powder is mounted on a sample holder.[16][17]
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of 2θ angles.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form. It can be used to identify polymorphs, assess crystallinity, and confirm batch-to-batch consistency.[16]
Caption: Workflow for Solid-State Physicochemical Analysis.
Solubility and Lipophilicity
These two parameters are paramount in drug development as they directly influence a drug's absorption and distribution.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[18]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[18][19]
-
Sample Analysis: Separate the undissolved solid by centrifugation or filtration.[18]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[19]
Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity.
Experimental Protocol: Shake-Flask LogP Determination
-
System Preparation: Pre-saturate n-octanol with water and water (or buffer, typically pH 7.4 for LogD) with n-octanol.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add an equal volume of the other phase.[20][]
-
Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely.[20][22]
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[23]
Caption: Workflow for Aqueous Solubility and LogP Determination.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial for predicting its behavior in different physiological environments.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent system.[24][25] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[24][25]
-
Titration: Calibrate a pH meter with standard buffers.[25] Titrate the sample solution with a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding the titrant in small increments.[25][26]
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point.[24][26][27]
Summary of Physicochemical Parameters
The following table summarizes the key physicochemical properties discussed in this guide and their importance in the context of drug development.
| Parameter | Technique(s) | Significance in Drug Development |
| Molecular Structure | NMR, FT-IR, Mass Spectrometry | Confirms chemical identity and purity. |
| Melting Point | Capillary Method, DSC | Indicator of purity and solid-state stability. |
| Thermal Stability | TGA, DSC | Determines temperature at which the compound degrades; important for manufacturing and storage. |
| Crystalline Form | PXRD | Affects solubility, dissolution rate, and bioavailability. Critical for intellectual property. |
| Aqueous Solubility | Shake-Flask Method | Essential for absorption and achieving therapeutic concentrations. |
| Lipophilicity (LogP) | Shake-Flask Method | Influences membrane permeability, protein binding, and metabolism. |
| Ionization (pKa) | Potentiometric Titration | Determines the charge state of the molecule at physiological pH, affecting solubility and transport. |
Conclusion
The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a critical and indispensable phase of its preclinical development. By systematically applying the detailed protocols for spectroscopic analysis, solid-state characterization, and the determination of solubility, lipophilicity, and ionization, researchers can build a robust data package. This foundational knowledge is paramount for making informed decisions in formulation development, predicting in vivo behavior, and ultimately advancing this promising thiourea derivative towards its full therapeutic potential.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
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Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]
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Talanta. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]
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Pharma Eliix. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
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Academia.edu. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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Study.com. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]
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The Solubility Company. (n.d.). XRPD Analysis: Powder X-Ray Diffraction Service. Retrieved from [Link]
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Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]
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Laboratory Equipment. (n.d.). All You Need To Know About UV-Vis Spectrophotometer. Retrieved from [Link]
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Cuesta College. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
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JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]
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Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]
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Palomar College. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]
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Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
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Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]
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XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
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ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Using UV-visible Absorption Spectroscopy. Retrieved from [Link]
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RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
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Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]
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Current Medicinal Chemistry. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]
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Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]
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Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
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Molecular Structure and Conformation of 1-Ethyl-3-(2-methoxypropyl)thiourea
Technical Guide for Research & Development
Executive Summary & Structural Significance
Compound Identity: 1-Ethyl-3-(2-methoxypropyl)thiourea
CAS Registry Number: 63398-96-9
Molecular Formula:
This guide provides a comprehensive structural and conformational analysis of This compound , a representative N,N'-disubstituted thiourea.[1] While often utilized as a chemical intermediate or ligand in coordination chemistry, its structural value lies in the interplay between the flexible ethyl group and the sterically demanding, potential hydrogen-bond-accepting 2-methoxypropyl moiety.[1]
For drug development professionals, this molecule serves as an excellent model for studying Intramolecular Hydrogen Bonding (IMHB) in small molecule design—a critical factor in optimizing membrane permeability and solubility (Lipinski’s Rule of 5 context).
Molecular Architecture and Chirality
The core of the molecule is the planar thiourea functionality (
2.1 Structural Components
-
Thiourea Core: Acts as a rigid spacer and a dual hydrogen bond donor (two NH protons).
-
Ethyl Group: A hydrophobic, flexible tail that influences solubility but has minimal steric impact on the core conformation.
-
2-Methoxypropyl Group: The critical structural determinant.[1]
-
Chirality: The C2 position of the propyl chain is a chiral center. The molecule exists as R and S enantiomers. In non-stereoselective synthesis, it is obtained as a racemate.
-
H-Bond Acceptor: The ether oxygen provides a lone pair capable of interacting with the thiourea NH protons.
-
2.2 Electronic Resonance
The thiourea bond exhibits strong resonance delocalization:
Conformational Landscape: The "Locking" Mechanism
The biological and chemical reactivity of this thiourea is dictated by its conformation. Unlike urea, thioureas prefer specific geometries due to the large van der Waals radius of sulfur and dipole interactions.
3.1 E/Z Isomerism (Syn/Anti)
Rotation around the C-N bonds leads to four theoretical conformers: E,E, E,Z, Z,E, and Z,Z (often referred to as syn/anti).
-
Prevalent Form: The Z,Z (syn,syn) or E,Z forms are typically favored to minimize steric clash between the sulfur atom and the N-alkyl substituents.
-
The "W" vs. "U" Shape:
-
"W" Shape (Anti/Anti): Rare due to steric repulsion.
-
"U" Shape (Syn/Syn): Favored in crystal packing (dimer formation).
-
3.2 Intramolecular Hydrogen Bonding (IMHB)
The 2-methoxypropyl group introduces a thermodynamic trap. The ether oxygen can fold back to form an IMHB with the proximal thiourea NH.
-
Mechanism: The molecule adopts a pseudo-cyclic conformation (typically a 6- or 7-membered ring) where the NH acts as the donor and the methoxy oxygen as the acceptor (
). -
Effect: This "locks" the conformation of the methoxypropyl arm, reducing entropic penalty upon binding to a protein target. This is a classic strategy in medicinal chemistry to improve potency (pre-organization).
3.3 Conformational Pathway Diagram
The following diagram illustrates the synthesis and the thermodynamic equilibrium driving the conformational lock.
Figure 1: Synthesis and conformational equilibrium. The formation of the intramolecular hydrogen bond (IMHB) drives the equilibrium toward the "Locked" conformer in non-polar environments.
Synthesis & Characterization Protocols
To study this molecule, high-purity synthesis is required.[1] The following protocol is self-validating through intermediate checks.
4.1 Synthesis Protocol
Reaction Type: Nucleophilic Addition to Isothiocyanate.
| Step | Action | Critical Parameter | Validation |
| 1 | Prepare Solvents | Use anhydrous THF or DCM. Moisture competes with the amine. | Solvent KF < 0.05% |
| 2 | Reactant Mixing | Dissolve Ethyl isothiocyanate (1.0 eq) in solvent at 0°C. | Clear solution |
| 3 | Amine Addition | Add 2-methoxy-1-propanamine (1.1 eq) dropwise.[1] Exothermic. | Maintain T < 10°C |
| 4 | Reaction | Stir at Room Temp (RT) for 2-4 hours. | TLC (disappearance of isothiocyanate) |
| 5 | Workup | Evaporate solvent. Recrystallize from Ethanol/Water. | Sharp Melting Point |
4.2 Spectroscopic Validation (NMR)
The NMR spectrum provides direct evidence of the conformation.
-
NMR (CDCl
, 400 MHz): -
Variable Temperature (VT) NMR: Heating the sample often coalesces the NH signals or breaks the IMHB, causing an upfield shift, confirming the dynamic nature of the conformation.
4.3 X-Ray Crystallography (Solid State)
In the solid state, thioureas typically form centrosymmetric dimers via intermolecular
-
Prediction for CAS 63398-96-9: The crystal lattice will likely feature a primary
dimer motif (two molecules paired head-to-tail).[1] The intramolecular bond may persist within the monomer units if it is energetically competitive with crystal packing forces.
Experimental Workflow: Characterization Logic
The following workflow describes how to experimentally verify the presence of the intramolecular hydrogen bond.
Figure 2: NMR Workflow for validating Intramolecular Hydrogen Bonding (IMHB). A significant chemical shift difference between non-polar (CDCl3) and polar (DMSO) solvents confirms the internal "lock".
Applications in Drug Design
Understanding the conformation of this compound allows researchers to exploit similar motifs in active pharmaceutical ingredients (APIs).[1]
-
Bioisosterism: The thiourea moiety is a bioisostere for urea, guanidine, and cyanoguanidine (e.g., Cimetidine).
-
Solubility Modulation: The 2-methoxypropyl group improves water solubility compared to a simple propyl chain, while the IMHB can mask the polarity to aid in crossing the lipid bilayer.
-
Chelation: This molecule can act as a bidentate ligand (S and O donors) for transition metals (Cu, Zn), relevant in metallo-drug development.
References
-
Structural Analysis of Thioureas : Custodio, J. M. F., et al. "Structural and conformational analysis of thiourea derivatives." Journal of Molecular Structure, 2018.
-
Intramolecular Hydrogen Bonding : Caron, G., et al. "Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry."[2] Medicinal Chemistry Communications, 2019.
-
Synthesis Protocols : Li, Y., et al. "One-pot synthesis of thioureas from amine and carbon disulfide."[3] Journal of Organic Chemistry, 2014.
-
Crystal Packing Motifs : Tiekink, E. R. T. "Supramolecular chemistry of thiourea derivatives." CrystEngComm, 2003.
-
Compound Registry : PubChem Entry for Thiourea Derivatives (General Class).
Sources
Thermodynamic stability of methoxypropyl thiourea derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Methoxypropyl Thiourea Derivatives
Abstract
Thiourea derivatives represent a class of compounds with significant therapeutic potential, extensively explored in drug discovery for their diverse biological activities.[1][2][3] The incorporation of a methoxypropyl substituent allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile.[4][5] However, the ultimate viability of any therapeutic agent is fundamentally dependent on its stability. This technical guide provides a comprehensive exploration of the thermodynamic stability of methoxypropyl thiourea derivatives, intended for researchers, chemists, and drug development professionals. We will dissect the key degradation pathways, analyze the intrinsic and extrinsic factors governing stability, and detail the essential analytical and computational methodologies for its assessment. By synthesizing foundational principles with practical, field-proven insights, this guide aims to equip scientists with the necessary knowledge to predict, analyze, and mitigate stability challenges in the development of novel thiourea-based therapeutics.
The Thiourea Scaffold: A Nexus of Therapeutic Potential and Stability Challenges
The Versatility of the Thiourea Moiety
The thiourea core, characterized by a central carbon double-bonded to sulfur and single-bonded to two nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic structure and hydrogen-bonding capabilities—with the N-H groups acting as donors and the sulfur atom as an acceptor—allow it to form stable interactions with a wide array of biological targets, including enzymes and proteins.[4][6] This versatility has led to the development of thiourea derivatives with demonstrated anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][3][7]
Influence of the Methoxypropyl Substituent
The specific nature of the substituents on the thiourea nitrogens dictates the molecule's overall properties. The methoxypropyl group is a strategic choice for modulating these characteristics:
-
Propyl Chain: The alkyl chain primarily influences lipophilicity, a key factor in membrane permeability and interaction with hydrophobic binding pockets in target proteins.[4][8]
-
Methoxy Group: The terminal ether group can participate in hydrogen bonding and alters the electronic profile of the molecule, which can impact both target binding and metabolic stability.
Thermodynamic Stability: A Cornerstone of Drug Development
A drug candidate's stability is a non-negotiable parameter that influences its shelf-life, formulation, bioavailability, and safety.[9] An unstable compound can degrade into inactive or, worse, toxic byproducts. Thermodynamic stability refers to the inherent tendency of a molecule to exist in its current state versus converting to a lower-energy degradation product. Understanding the factors that govern this stability is paramount for predicting a compound's behavior under storage and physiological conditions.
Fundamental Degradation Pathways of Thiourea Derivatives
The thiourea scaffold is susceptible to several modes of degradation. The presence of the methoxypropyl group can modulate the kinetics of these pathways but does not typically alter their fundamental nature.
-
Thermal Decomposition: When subjected to heat, thiourea derivatives undergo complex decomposition reactions.[10] The initial step often involves isomerization to ammonium thiocyanate, followed by the release of gases such as ammonia (NH₃) and hydrogen sulfide (H₂S).[10][11] The specific decomposition temperature and products are highly dependent on the substituents.
-
Hydrolysis: The C=S bond in thiourea is susceptible to hydrolysis, particularly under basic (alkaline) conditions.[12][13] This process typically yields the corresponding urea derivative and hydrogen sulfide, which can alter the biological activity and toxicity profile of the compound.
-
Oxidation: The sulfur atom in the thiourea moiety is readily oxidized.[14] Mild oxidation can lead to the formation of disulfides, while stronger oxidizing agents like hydrogen peroxide can produce thiourea dioxide (formamidine sulfinic acid) or thiourea trioxide.[12][15] These oxidative degradation pathways are highly pH-dependent.[15]
-
Photolysis: Exposure to UV radiation can induce photochemical degradation.[16] This pathway often involves radical mechanisms and can lead to a wide range of degradation products, emphasizing the need for photostability testing and appropriate light-protected storage.
Key Factors Governing Stability
The overall thermodynamic stability of a methoxypropyl thiourea derivative is a multifactorial property determined by both its intrinsic molecular structure and its external environment.
Intramolecular (Structural) Factors
-
Electronic Effects: The electron-donating nature of the methoxypropyl group can influence the electron density around the thiourea core, potentially affecting its susceptibility to oxidation or hydrolysis.
-
Steric Hindrance: The bulk of the methoxypropyl group may sterically hinder the approach of reactants (like water or oxidizing agents) to the reactive thiocarbonyl center, thereby increasing kinetic stability.
-
Intramolecular Hydrogen Bonding: The presence of the ether oxygen in the methoxypropyl chain creates the possibility for intramolecular hydrogen bonding with one of the N-H protons. Such interactions can rigidify the molecular conformation and increase its overall stability by lowering the ground-state energy.[17][18]
Extramolecular (Environmental) Factors
-
Temperature: As a primary driver of chemical reactions, elevated temperatures will accelerate all degradation pathways, particularly thermal decomposition.[19][20]
-
pH and Solvent: The stability of thiourea derivatives can be highly pH-dependent.[19] Acidic conditions may lead to different degradation profiles compared to the hydrolysis observed under basic conditions. The polarity and protic nature of the solvent can also influence degradation rates.
-
Atmosphere: The presence of oxygen can promote oxidative degradation.[14] Conversely, storage under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance the shelf-life of oxygen-sensitive compounds.
-
Light Exposure: As discussed, UV light can be a significant source of energy for degradation, making photostability a critical parameter for compounds not stored in light-proof containers.[16]
Methodologies for Stability Assessment
A multi-faceted analytical approach is required for a comprehensive understanding of a compound's stability profile.[21]
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for evaluating thermal stability.[21] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated.
| Technique | Information Provided | Causality and Insight |
| TGA | Onset temperature of decomposition, mass loss at different stages, identification of residual mass. | A lower onset temperature indicates lower thermal stability. Multiple mass loss steps suggest a multi-stage decomposition process.[19][20] |
| DSC | Melting point (Tₘ), enthalpy of fusion (ΔHfus), glass transitions, exothermic/endothermic events. | Provides data on purity and solid-state form. An exothermic peak immediately following the melt often indicates decomposition, corroborating TGA data.[22] |
-
Sample Preparation: Accurately weigh 2-5 mg of the methoxypropyl thiourea derivative into a clean aluminum or alumina pan.[21]
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Atmosphere: Purge the furnace with an inert gas (typically nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[21]
-
Heating Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond complete decomposition (e.g., 600 °C).
-
Data Acquisition: Record mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve and identify the melting point and other thermal events from the DSC curve.
Stability-Indicating HPLC Methods
For assessing stability under non-thermal stress conditions (e.g., pH, oxidation, light), a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This type of method can separate the intact parent drug from its degradation products, allowing for the quantification of degradation over time.[15][21]
-
Forced Degradation Studies: Subject the compound to stress conditions:
-
Acid/Base Hydrolysis: Incubate in solutions of HCl and NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60 °C).
-
Oxidation: Treat with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Photolysis: Expose the compound in solution to a high-intensity UV light source.
-
Thermal: Heat the solid compound and the compound in solution.
-
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the parent compound peak from all degradation product peaks generated in the forced degradation studies.
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Stability Study: Place the compound under desired storage conditions (e.g., 40 °C / 75% RH) and analyze samples at specified time points (e.g., 0, 1, 3, 6 months) to quantify the remaining parent compound and the formation of any degradants.
Computational Approaches
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool. By calculating molecular properties, one can gain insight into a molecule's inherent stability and reactivity.[7][18]
-
HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of electronic stability. A smaller gap suggests the molecule is more reactive and potentially less stable.[7]
-
Bond Dissociation Energies: Calculating the energy required to break specific bonds (e.g., the C=S or N-C bonds) can help predict the most likely initial steps in thermal decomposition.
-
Reaction Pathway Modeling: Simulating potential degradation reactions (e.g., hydrolysis) can determine activation energies, providing a theoretical basis for comparing the likelihood of different degradation pathways.[11]
Conclusion and Future Perspectives
The thermodynamic stability of methoxypropyl thiourea derivatives is a critical attribute that dictates their potential as viable drug candidates. A thorough understanding, derived from a combination of thermal analysis, stability-indicating chromatographic methods, and computational modeling, is essential for any development program. The stability profile is governed by a delicate interplay between the intrinsic electronic and steric properties of the molecule and the extrinsic environmental factors to which it is exposed.
Future work should focus on establishing quantitative structure-stability relationships (QSSRs) for this class of compounds. By systematically modifying the alkyl chain length, the position of the methoxy group, and other substituents, it may be possible to build predictive models that guide the design of next-generation thiourea derivatives with enhanced stability profiles from the outset, thereby reducing attrition rates and accelerating the journey from discovery to clinical application.
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An In-Depth Technical Guide to 1-Ethyl-3-(2-methoxypropyl)thiourea: Synthesis, Characterization, and Potential Applications
Disclaimer: As of the latest database searches, 1-Ethyl-3-(2-methoxypropyl)thiourea is not a commercially available or extensively documented compound. Consequently, it does not have an assigned CAS number. This guide is constructed based on established principles of organic chemistry and a comprehensive review of the synthesis, properties, and applications of structurally analogous N,N'-disubstituted thiourea derivatives. The protocols and data presented herein are predictive and intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this novel molecule.
Introduction: The Versatile Thiourea Scaffold
Thiourea, SC(NH₂)₂, and its derivatives represent a cornerstone in various scientific disciplines, from organic synthesis to medicinal chemistry.[1] The replacement of the oxygen atom in urea with a sulfur atom imparts unique physicochemical properties, including a greater propensity for metal chelation and a distinct reactivity profile.[2] The N,N'-disubstituted thiourea moiety is a particularly privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. These include anticancer, antibacterial, antiviral, antioxidant, and anti-inflammatory properties.[3][4] The butterfly-like conformation of many thiourea derivatives, featuring a central hydrophilic core and two hydrophobic wings, is believed to be crucial for their interaction with biological targets.[5] This guide focuses on the specific, yet undocumented, derivative this compound, providing a predictive framework for its synthesis, characterization, and potential utility.
Chemical Identity and Predicted Physicochemical Properties
While a CAS number is not available, we can define the chemical identity of this compound through its systematic nomenclature and predict its core properties. The structure consists of a central thiourea core substituted with an ethyl group on one nitrogen atom and a 2-methoxypropyl group on the other.
| Identifier | Predicted Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₆N₂OS |
| Molecular Weight | 176.28 g/mol |
| Canonical SMILES | CCOC(C)NC(=S)NCC |
| InChI Key | (Predicted; requires synthesis and registration) |
| CAS Number | Not Assigned |
| Predicted Solubility | Soluble in polar organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water.[2] |
| Predicted Appearance | Likely a white to off-white crystalline solid, typical for many thiourea derivatives.[2][6] |
Proposed Synthesis Protocol
The most direct and widely employed method for synthesizing unsymmetrical N,N'-disubstituted thioureas is the reaction between a primary amine and an isothiocyanate.[7][8] This reaction proceeds via a nucleophilic addition of the amine's nitrogen to the electrophilic carbon of the isothiocyanate group, offering high yields under mild conditions.[7][9]
Reaction Scheme
The proposed synthesis of this compound involves the reaction of 2-methoxypropylamine with ethyl isothiocyanate.
A predictive schematic for the synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from established procedures for similar syntheses.[5][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxypropylamine (1.0 equivalent) in a suitable solvent such as acetone or dichloromethane.
-
Reagent Addition: To this stirred solution, add ethyl isothiocyanate (1.0 equivalent) dropwise at room temperature.[5]
-
Reaction Monitoring: The reaction is typically exothermic. Stir the mixture at room temperature for 12-18 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[9]
-
Product Isolation: Upon completion, the resulting precipitate can be filtered, washed with a cold solvent (e.g., petroleum ether), and dried.[5] If no precipitate forms, the solvent should be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[10]
Proposed Characterization Workflow
For a novel compound, rigorous structural elucidation is paramount. A standard characterization workflow would involve a combination of spectroscopic techniques.
A standard workflow for the structural characterization of a novel organic compound.
Predicted Spectroscopic Data
-
¹H-NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the 2-methoxypropyl group (a singlet for the methoxy protons, a multiplet for the CH, and a doublet for the methyl protons), and broad singlets for the two N-H protons.[5][11]
-
¹³C-NMR: A key signal to identify would be the C=S carbon, typically found in the range of 180-185 ppm. Other signals corresponding to the carbons of the ethyl and 2-methoxypropyl groups would also be present.
-
FT-IR: Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and the C=S stretching vibration (around 1200-1350 cm⁻¹).[2][11]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the compound.
Potential Biological Activities and Applications
Given the extensive research into thiourea derivatives, this compound could be a promising candidate for various biological screenings and applications in chemical synthesis.
Medicinal Chemistry and Drug Development
-
Anticancer: Thiourea derivatives have shown significant potential as anticancer agents by inhibiting various enzymes and pathways involved in carcinogenesis.[12] Their ability to form hydrogen bonds and interact with biological targets makes them versatile scaffolds for inhibitor design.[4]
-
Antimicrobial: A broad spectrum of antibacterial and antifungal activities has been reported for thiourea derivatives, making them interesting leads for the development of new anti-infective agents.[3][13]
-
Enzyme Inhibition: Thioureas are known to inhibit a range of enzymes, including carbonic anhydrases, tyrosinase, and urease, which are implicated in various diseases.[4][14][15] The specific substitutions on the nitrogen atoms play a crucial role in determining the potency and selectivity of inhibition.[4]
-
Antioxidant: Several thiourea derivatives have demonstrated potent antioxidant activity, capable of scavenging free radicals.[3]
Organic Synthesis and Coordination Chemistry
-
Synthetic Intermediates: Thioureas are valuable building blocks for the synthesis of various heterocyclic compounds, such as thiazoles and benzothiazoles.[10]
-
Organocatalysis: Chiral thiourea derivatives have emerged as powerful organocatalysts, particularly in asymmetric synthesis, due to their ability to act as hydrogen bond donors.[5]
-
Coordination Chemistry: The soft sulfur donor atom in thiourea makes it an excellent ligand for coordinating with various transition metal ions, leading to complexes with interesting structural and catalytic properties.[16]
Conclusion
While this compound remains a hypothetical compound in the absence of published data, this guide provides a robust, evidence-based framework for its synthesis, characterization, and exploration. The straightforward and high-yielding synthetic routes to N,N'-disubstituted thioureas, combined with the rich biological and chemical versatility of this compound class, make the target molecule a compelling subject for future research. Scientists in drug discovery and materials science may find this guide a valuable starting point for investigating the potential of this novel derivative.
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Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. (2014). Taylor & Francis Online. [Link]
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Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. [Link]
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Physico-chemical Characterization of Some Metal Complexes Formed by Substituted Thiourea. (2022). Journal of Applicable Chemistry. [Link]
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A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. (2013). CONICET. [Link]
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Introduction: The Versatile Role of Thiourea Derivatives in Coordination Chemistry
An In-Depth Technical Guide to the Coordination Chemistry of 1-Ethyl-3-(3-methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives represent a cornerstone in the field of coordination chemistry, offering a rich tapestry of structural diversity and reactivity.[1][2] These organosulfur compounds, characterized by the N-(C=S)-N moiety, have garnered significant attention due to their wide-ranging applications in catalysis, materials science, and particularly in the realm of medicinal chemistry.[2][3][4] Their efficacy as ligands stems from the presence of both soft (sulfur) and hard (nitrogen, and in many derivatives, oxygen) donor atoms, enabling them to coordinate with a broad spectrum of metal ions.[1][5] This versatility allows for the formation of complexes with varied coordination modes, including monodentate coordination through the sulfur atom or bidentate chelation involving both sulfur and nitrogen or oxygen atoms.[5][6] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon that has propelled research into their potential as therapeutic agents.[3][4] This guide focuses on a specific, yet representative, member of this class: 1-Ethyl-3-(3-methoxyphenyl)thiourea, exploring its synthesis, structural characteristics, and potential as a ligand in coordination chemistry.
Synthesis and Structural Elucidation of 1-Ethyl-3-(3-methoxyphenyl)thiourea
The synthesis of N,N'-disubstituted thioureas is generally a straightforward process, typically involving the reaction of an isothiocyanate with a primary or secondary amine.[7][8] In the case of 1-Ethyl-3-(3-methoxyphenyl)thiourea, the synthesis is achieved through the reaction of ethyl isothiocyanate with 3-methoxyaniline.
Experimental Protocol: Synthesis of 1-Ethyl-3-(3-methoxyphenyl)thiourea
-
Reactant Preparation: Dissolve equimolar amounts of ethyl isothiocyanate and 3-methoxyaniline in a suitable solvent such as dichloromethane.
-
Reaction Condition: The reaction mixture is refluxed for a specified period, typically several hours, to ensure complete reaction.
-
Product Isolation: Upon cooling, the product precipitates out of the solution. The solid is then collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization, for instance, from dimethyl sulfoxide (DMSO), to yield crystalline 1-Ethyl-3-(3-methoxyphenyl)thiourea.[9][10]
Structural Characterization
The structural identity and purity of the synthesized compound are confirmed using a suite of spectroscopic and crystallographic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations (typically in the range of 3100-3400 cm⁻¹), C=S stretching (around 1000-1200 cm⁻¹), and C-N stretching vibrations.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons of the methoxyphenyl group, the ethyl group protons (a quartet and a triplet), and the N-H protons. The ¹³C NMR will provide signals for all unique carbon atoms in the molecule.[9][10]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming its identity.[9][10]
-
Single-Crystal X-ray Diffraction: This powerful technique provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For 1-ethyl-3-(3-methoxyphenyl)thiourea, single-crystal X-ray analysis has revealed a monoclinic crystal system with the space group P2₁/n.[9][10] The analysis also highlights the planarity of the thiourea fragment and the dihedral angle between the thiourea plane and the benzene ring.[9][10] Intermolecular hydrogen bonds of the type N-H···S and N-H···O are observed, which link the molecules into one-dimensional chains in the crystal lattice.[9][10]
Figure 1: Workflow for the synthesis and characterization of 1-Ethyl-3-(3-methoxyphenyl)thiourea.
Coordination Chemistry of 1-Ethyl-3-(3-methoxyphenyl)thiourea
The coordination behavior of 1-Ethyl-3-(3-methoxyphenyl)thiourea is dictated by the presence of the sulfur and two nitrogen donor atoms. The lone pair of electrons on the sulfur atom makes it a soft donor, favoring coordination with soft metal ions. The nitrogen atoms, being harder donors, can also participate in coordination, leading to various bonding modes.
Potential Coordination Modes
-
Monodentate Coordination: The most common coordination mode for simple thiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom.[6] This is often observed in complexes with metal ions that have a high affinity for sulfur.
-
Bidentate N,S-Chelation: In certain cases, particularly after deprotonation of one of the N-H groups, the thiourea derivative can act as a bidentate ligand, coordinating to the metal through both a nitrogen and the sulfur atom to form a stable chelate ring.[6]
-
Bridging Ligand: The thiourea ligand can also act as a bridging ligand, connecting two metal centers. This can occur through the sulfur atom bridging two metals or through a combination of sulfur and nitrogen coordination to different metal ions.
Figure 2: Common coordination modes of thiourea ligands. R1 and R2 represent organic substituents.
Synthesis of Metal Complexes
The synthesis of metal complexes with 1-Ethyl-3-(3-methoxyphenyl)thiourea would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Experimental Protocol for Complexation:
-
Ligand Solution: Dissolve 1-Ethyl-3-(3-methoxyphenyl)thiourea in a solvent in which it is soluble, such as ethanol or acetonitrile.
-
Metal Salt Solution: Prepare a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in the same or a compatible solvent.
-
Reaction: Add the metal salt solution to the ligand solution, often dropwise with stirring. The molar ratio of ligand to metal can be varied to obtain complexes with different stoichiometries.
-
Complex Isolation: The resulting metal complex may precipitate out of the solution immediately or upon standing, cooling, or partial evaporation of the solvent. The solid is then collected by filtration, washed, and dried.
The characterization of the resulting complexes would involve techniques similar to those used for the free ligand, with particular attention to changes in the IR and NMR spectra that indicate coordination. For instance, a shift in the C=S stretching frequency in the IR spectrum is a strong indicator of sulfur coordination. X-ray crystallography would be invaluable for determining the precise coordination geometry around the metal center.
Potential Applications in Drug Development and Materials Science
Thiourea derivatives and their metal complexes have shown promise in various applications.
-
Antimicrobial and Anticancer Agents: A significant body of research highlights the antimicrobial and anticancer properties of thiourea-metal complexes.[3][4][11] The coordination of the thiourea ligand to a metal center can enhance its biological activity. The 1-Ethyl-3-(3-methoxyphenyl)thiourea ligand and its potential complexes would be interesting candidates for screening against various bacterial, fungal, and cancer cell lines.
-
Chemosensors: The ability of thiourea derivatives to selectively bind to certain metal ions has led to their investigation as chemosensors.[2] Preliminary studies on ethyl thiourea compounds have shown their potential as "naked-eye" sensors for mercury (Hg²⁺) and silver (Ag⁺) ions, where a color change is observed upon binding.[9][10] This suggests that 1-Ethyl-3-(3-methoxyphenyl)thiourea could also be explored for its sensing capabilities.
-
Catalysis: Thiourea derivatives have been employed as catalysts in various organic transformations.[2] The coordination of these ligands to metal centers can create catalytically active species for a range of reactions.
Conclusion and Future Directions
1-Ethyl-3-(3-methoxyphenyl)thiourea serves as an excellent model for understanding the coordination chemistry of N,N'-disubstituted thioureas. Its straightforward synthesis and the presence of multiple donor sites make it a versatile ligand for the construction of a wide array of metal complexes. Future research in this area should focus on the systematic synthesis and characterization of its coordination compounds with a variety of transition metals. A thorough investigation of the biological activities and material properties of these complexes will be crucial in unlocking their full potential in drug development and materials science. The exploration of their catalytic activity and sensing applications also presents exciting avenues for further study. The foundational knowledge of the synthesis and coordination behavior of such thiourea derivatives provides a robust platform for the rational design of novel metal-based compounds with tailored functionalities.
References
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Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances. Available at: [Link]
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An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. ResearchGate. Available at: [Link]
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Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available at: [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
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Synthesis of new thiourea derivatives and metal complexes. KSU BAP. Available at: [Link]
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Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]
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Thiourea-group 11 metal complexes I–III with good cytotoxic activity. ResearchGate. Available at: [Link]
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A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. CONICET. Available at: [Link]
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PHYSICO-CHEMICAL CHARACTERIZATION OF 1-ETHYL-3-((4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYL)THIOUREA IN 50% ETHANOL-WATER SOLUTIONS. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Solubility Profile of 1-Ethyl-3-(2-methoxypropyl)thiourea in Polar Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Ethyl-3-(2-methoxypropyl)thiourea, a molecule of interest in synthetic chemistry and drug development. A deep understanding of a compound's solubility is paramount for its effective application, from reaction engineering to formulation and bioavailability. This document delineates the theoretical principles governing its solubility in polar solvents, provides a robust experimental protocol for its quantitative determination, and presents a comparative analysis of its expected behavior in various polar media. The guide is intended for researchers, chemists, and pharmaceutical scientists engaged in the development and application of novel chemical entities.
Introduction: The Critical Role of Solubility
The journey of a chemical compound from laboratory synthesis to industrial or pharmaceutical application is fundamentally governed by its physical properties. Among these, solubility stands out as a critical parameter. For this compound (EMPT), understanding its solubility profile in polar solvents is essential for a multitude of reasons:
-
Reaction Kinetics: In synthesis, the rate and outcome of a reaction often depend on the ability of reactants to dissolve and interact in a solvent medium.
-
Purification: Crystallization, a primary method for purification, is intrinsically linked to the differential solubility of a compound in various solvents at different temperatures.
-
Drug Development: For a compound to be a viable drug candidate, its aqueous solubility is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting bioavailability.[1]
This guide will explore the molecular characteristics of EMPT that dictate its interaction with polar solvents and provide a framework for the empirical determination of its solubility.
Theoretical Framework: A Molecular Perspective on Solubility
The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The adage "like dissolves like" provides a foundational, albeit simplified, rule: polar solutes tend to dissolve in polar solvents.[3] To understand the solubility of EMPT, we must first dissect its molecular structure.
2.1. Structural Analysis of this compound
EMPT is an asymmetrically substituted thiourea derivative with distinct functional groups that contribute to its overall polarity and solubility:
-
Thiourea Core (-NH-C(S)-NH-): This is the most polar region of the molecule. The nitrogen atoms can act as hydrogen bond donors, while the sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor.[4] The carbon-sulfur double bond (C=S) is more polarizable than a carbon-oxygen double bond (C=O) found in urea, which can influence interactions with solvents.[5]
-
Ethyl Group (-CH2CH3): A short, nonpolar alkyl chain that contributes hydrophobic character to the molecule.
-
2-Methoxypropyl Group (-CH2CH(OCH3)CH3): This group presents a mixed character. The propyl chain is hydrophobic, but the ether oxygen (-O-) introduces a polar site that can act as a hydrogen bond acceptor.
The overall solubility of EMPT in a given polar solvent will be a consequence of the interplay between these hydrophilic (thiourea, ether) and hydrophobic (ethyl, propyl) moieties.
2.2. The Role of Polar Solvents and Intermolecular Forces
Polar solvents, such as water, ethanol, and dimethyl sulfoxide (DMSO), are characterized by a significant dipole moment. Their ability to dissolve polar solutes like EMPT is primarily driven by favorable solute-solvent interactions.[6]
-
Hydrogen Bonding: This is the most significant intermolecular force influencing the solubility of EMPT in protic polar solvents (e.g., water, ethanol).[7][8] The N-H groups of the thiourea core can donate hydrogen bonds to the electronegative atoms of the solvent (like oxygen in water or ethanol).[1] Concurrently, the sulfur atom of the thiourea and the ether oxygen of the methoxypropyl group can accept hydrogen bonds from the solvent's hydroxyl groups.[4][7] For dissolution to occur, the energy gained from these solute-solvent hydrogen bonds must be sufficient to overcome the energy of the hydrogen bonds within the solvent itself and the intermolecular forces holding the EMPT molecules together in the solid state.[1]
-
Dipole-Dipole Interactions: Both EMPT and polar solvents possess permanent dipoles. The alignment of these dipoles creates attractive electrostatic forces that contribute to solvation. In polar aprotic solvents like DMSO, which lack hydrogen bond-donating capabilities but have a large dipole moment, these interactions are particularly important.[9]
The balance of these forces dictates the extent to which EMPT will dissolve. A longer or more branched nonpolar alkyl chain would generally decrease solubility in highly polar solvents like water.[10]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[6][11] This method is considered the gold standard and is referenced in regulatory guidelines such as OECD Guideline 105.[12][13]
3.1. Rationale for the Shake-Flask Method
The core principle of this method is to create a saturated solution in which the dissolved solute is in equilibrium with the undissolved solid phase. This ensures that the measured concentration represents the maximum amount of solute that can dissolve at a specific temperature, providing a true thermodynamic value rather than a kinetically limited one.[14]
3.2. Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a selected polar solvent at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >99% purity)
-
Solvent of choice (e.g., Water, Ethanol, DMSO), HPLC-grade
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of solid EMPT to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[6] A starting point could be 10-20 mg of solid in 2 mL of solvent.
-
Accurately add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This is a critical step; a duration of 24 to 72 hours is typical.[6][15] A preliminary experiment can be run to determine the time required to reach a plateau in concentration.[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let the larger solid particles settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.[12]
-
Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid pellet at the bottom.
-
Immediately filter the sample through a chemically inert syringe filter into a clean vial.[6] This step removes any fine, suspended particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of EMPT in the diluted sample using a validated analytical method, such as HPLC-UV.[6][15] A calibration curve must be prepared using standard solutions of EMPT of known concentrations.[6]
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
The solubility should be reported in standard units, such as mg/mL or mol/L, at the specified temperature.[6]
-
This self-validating protocol, through the visual confirmation of excess solid and time-course studies to ensure equilibrium, provides a trustworthy and reproducible measure of thermodynamic solubility.
Visualization of Solute-Solvent Interactions
To visualize the key intermolecular forces at play, the following diagram illustrates the hydrogen bonding network between a single molecule of this compound and a protic polar solvent like water.
Caption: Intermolecular hydrogen bonding between EMPT and a polar protic solvent.
Expected Solubility Profile and Data Presentation
The solubility of EMPT is expected to vary significantly across different polar solvents based on their specific properties, such as their dielectric constant, hydrogen bonding capacity, and molecular size.[16] The following table presents a hypothetical but chemically reasoned solubility profile for EMPT.
| Solvent | Type | Dielectric Constant (ε at 25°C) | H-Bonding Capacity | Expected Solubility of EMPT | Rationale for Expected Solubility |
| Water | Polar Protic | 80.1 | Donor & Acceptor | Low to Moderate | Strong solvent H-bond network must be disrupted. Hydrophobic alkyl groups limit solubility despite favorable interactions with the thiourea core. |
| Ethanol | Polar Protic | 24.5 | Donor & Acceptor | Moderate to High | Balances polarity to interact with the thiourea core and sufficient nonpolar character to accommodate the alkyl groups.[17] |
| Methanol | Polar Protic | 32.7 | Donor & Acceptor | High | Similar to ethanol, but its smaller size and higher polarity may allow for more efficient solvation of the polar thiourea group.[18] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Acceptor Only | Very High | A strong H-bond acceptor and highly polar aprotic solvent.[19] It effectively solvates the N-H groups and the rest of the polar structure without a strong internal H-bond network to overcome.[9][20] |
Note: The dielectric constants are approximate values sourced from publicly available data.[21][22] Expected solubility is a qualitative prediction for illustrative purposes.
Factors Influencing Experimental Results
Several factors can influence the measured solubility, and careful control is necessary for accurate and reproducible results.[3]
-
Temperature: The solubility of most solids increases with temperature.[16][23] Therefore, precise temperature control during the shake-flask experiment is crucial.
-
pH (for aqueous solutions): While EMPT does not have strongly acidic or basic groups, extreme pH values could potentially lead to hydrolysis over long incubation times, altering the chemical structure and affecting the measurement.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. It is important to characterize the solid form being tested.[2]
-
Purity of Solute and Solvent: Impurities can enhance or depress the measured solubility. Using highly pure materials is essential for obtaining an accurate value.[11]
Conclusion
The solubility profile of this compound is a complex function of its molecular structure, which features both hydrophilic and hydrophobic regions. Its solubility in polar solvents is primarily driven by hydrogen bonding and dipole-dipole interactions with the thiourea core and the ether linkage. A quantitative understanding of this property is best achieved through the robust and reliable shake-flask method. The expected trend in solubility (DMSO > Methanol/Ethanol > Water) reflects the varying ability of these solvents to balance interactions with the polar and nonpolar moieties of the molecule. This guide provides the theoretical basis and practical framework necessary for researchers to accurately determine and interpret the solubility of EMPT, facilitating its effective use in research and development.
References
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askIITians. (2025, August 18). How do hydrogen bonds affect solubility? Retrieved from askIITians. [Link]
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Al-Bayati, Y. K. F. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2). DOI: 10.32996/jmhs.2024.6.2.5. [Link]
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RevisionDojo. (2025, November 21). What Is Hydrogen Bonding? Retrieved from RevisionDojo. [Link]
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Redman, A. D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108. [Link]
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Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
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Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from Chemistry LibreTexts. [Link]
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Bergström, C. A., et al. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188. [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD. [Link]
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Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link]
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Datta, A., & Pati, S. K. (2008). The role of H bonding and dipole-dipole interactions on the electrical polarizations and charge mobilities in linear arrays of urea, thiourea, and their derivatives. The Journal of Chemical Physics, 129(20), 204706. [Link]
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OECD. (1995). OECD Guideline for the Testing of Chemicals 107. Retrieved from OECD. [Link]
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Rychlewska, U., et al. (2022). Unravelling Structural Dynamics, Supramolecular Behavior, and Chiroptical Properties of Enantiomerically Pure Macrocyclic Tertiary Ureas and Thioureas. The Journal of Organic Chemistry, 87(24), 16377-16391. [Link]
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ResearchGate. (n.d.). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Structure and stability of thiourea with water, DFT and MP2 calculations. Retrieved from ResearchGate. [Link]
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Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from Regulations.gov. [Link]
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INIS. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from INIS. [Link]
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ResearchGate. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K. Retrieved from ResearchGate. [Link]
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Chemistry Stack Exchange. (2017, April 25). Use of ethanol versus DMSO as a solvent. Retrieved from Chemistry Stack Exchange. [Link]
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Oriental Journal of Chemistry. (2018). Volumetric and Ultrasonic Velocity Studies of Urea and Thiourea in Aqueous Solution. Retrieved from Oriental Journal of Chemistry. [Link]
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University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents. Retrieved from UC Berkeley College of Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. Retrieved from NCBI. [Link]
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MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from NCBI. [Link]
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Technical Guide: Safety, Toxicity, and Handling of 1-Ethyl-3-(2-methoxypropyl)thiourea
Topic: Toxicity and Safety Data Sheet (SDS) for 1-Ethyl-3-(2-methoxypropyl)thiourea Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a functionalized thiourea derivative, primarily utilized in drug discovery as a synthetic intermediate or a scavenger for electrophilic impurities (e.g., alkyl halides, isocyanates). While valuable for its nucleophilic sulfur moiety, this compound presents specific toxicological challenges characteristic of N,N'-disubstituted thioureas—specifically thyroid toxicity (goitrogenesis) and skin sensitization .
This guide synthesizes available toxicological data with Structure-Activity Relationship (SAR) analysis to establish a rigorous safety protocol. It moves beyond standard SDS templates to provide a mechanistic understanding of the risks and a self-validating workflow for safe handling in pharmaceutical R&D environments.
Chemical Identity & Physicochemical Profile
Understanding the physical behavior of this compound is the first line of defense. The methoxypropyl chain enhances water solubility and lipophilicity compared to simple dialkyl thioureas, potentially increasing dermal absorption rates.
| Property | Description / Value | Relevance to Safety |
| Chemical Name | This compound | Unambiguous identification. |
| Functional Class | N,N'-Disubstituted Thiourea | Predicts thyroid toxicity & sensitization. |
| Molecular Formula | C₇H₁₆N₂OS | Precursor for combustion analysis. |
| Molecular Weight | 176.28 g/mol | Calculation of molar equivalents. |
| Physical State | Crystalline Solid or Viscous Oil | Dust inhalation vs. contact risk.[1][2] |
| Solubility | Soluble in alcohols, DCM, DMSO; Mod. Water | High bioavailability; aquatic transport risk. |
| pKa (Predicted) | ~ -1.0 (Protonation at Sulfur) | Stable in weak acids; hydrolyzes in strong acid. |
Toxicological Assessment
Mechanism of Action: Thyroid Toxicity
The critical hazard for all thiourea derivatives is the inhibition of Thyroid Peroxidase (TPO) . This compound acts as a suicide substrate for TPO.
-
Causality: The thiourea moiety (
) reduces the active iodinating species ( ) to iodide ( ) and is itself oxidized to a sulfenic acid intermediate. This prevents the iodination of tyrosyl residues on thyroglobulin, blocking T3/T4 synthesis. -
Compensatory Mechanism: Low T3/T4 levels trigger the pituitary gland to release excess TSH (Thyroid Stimulating Hormone), leading to thyroid follicular cell hypertrophy (Goiter) and potentially neoplasia upon chronic exposure.
Skin Sensitization (Allergic Contact Dermatitis)
Thioureas are notorious sensitizers.[3] The mechanism involves haptenization :
-
Oxidation: Air or skin enzymes oxidize the thiourea to a reactive intermediate.
-
Binding: This electrophilic intermediate binds covalently to skin proteins (e.g., keratin).
-
Immune Response: The protein-hapten conjugate is recognized by Langerhans cells, priming T-cells for a delayed hypersensitivity reaction (Type IV) upon re-exposure.
Acute Toxicity Estimates (Analog Read-Across)
Direct experimental data for this specific congener is limited. Values are derived from close structural analogs (e.g., 1,3-Diethylthiourea, CAS 105-55-5).
-
Oral LD50 (Rat): Estimated 1,500 – 2,500 mg/kg (GHS Category 4: Harmful if swallowed).
-
Dermal LD50 (Rabbit): > 2,000 mg/kg.[2]
-
Inhalation: High risk of mucosal irritation; specific LC50 unavailable.
Visualizing the Toxicity Pathway
The following diagram illustrates the biochemical pathway leading from exposure to thyroid toxicity, highlighting the intervention points for safety controls.
Figure 1: Mechanism of thiourea-induced thyroid toxicity via TPO inhibition.
Safe Handling Protocol: A Self-Validating System
To ensure scientific integrity and safety, the handling of this compound must follow a "self-validating" workflow where every step includes a check to confirm containment.
Engineering Controls & PPE
-
Primary Barrier: All weighing and solubilization must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
-
PPE: Nitrile gloves (double-gloved recommended due to high permeability of thioureas), lab coat, and safety glasses.
-
Validation: Verify hood face velocity (>0.5 m/s) before commencing work.
Decontamination Workflow (The "Bleach Kill" Method)
Thioureas can be chemically destroyed using hypochlorite (bleach), converting them to urea and sulfate/sulfonate (less toxic).
Step-by-Step Decontamination:
-
Preparation: Prepare a 10% Sodium Hypochlorite solution (household bleach).
-
Treatment: For glassware or spills, apply the bleach solution.
-
Observation (The Check): Watch for a transient color change or mild exotherm. Note: Ensure pH is basic to avoid chlorine gas evolution.
-
Completion: Allow to sit for 30 minutes, then rinse with copious water.
Waste Management
-
Segregation: Do not mix with strong acids (risk of H₂S evolution) or strong oxidizers (risk of violent reaction).[1]
-
Labeling: Clearly label waste as "Thiourea Derivative – Toxic & Sensitizer."
Emergency Response & First Aid
| Scenario | Immediate Action | Medical Rationale |
| Skin Contact | Wash with soap and water for 15 min. Discard contaminated clothing. | Lipophilic nature allows rapid absorption; soap emulsifies the compound. |
| Eye Contact | Rinse with water for 15 min; lift eyelids. | Prevents corneal damage from pH changes or irritation. |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Seek medical aid. | Vomiting risks aspiration; compound is a systemic toxin, not a corrosive. |
| Inhalation | Move to fresh air.[1][4] If breathing is difficult, give oxygen. | Prevents hypoxia; monitor for delayed pulmonary edema. |
Environmental Impact & Regulatory Status
Aquatic Toxicity
Thioureas are generally Toxic to Aquatic Life (GHS Category 2/3).
-
Bioaccumulation: Low (LogP typically < 1 for small thioureas), but the methoxypropyl group increases bioconcentration potential slightly.
-
Persistence: Not readily biodegradable. Hydrolysis is slow at neutral pH.
Regulatory Flags
-
REACH (EU): Likely subject to registration if >1 ton/year.
-
TSCA (USA): Check inventory status; often treated as "Research & Development Exemption" for small quantities.
-
California Prop 65: Thioureas (e.g., Ethylenethiourea) are listed carcinogens. Treat this analog with equal caution.
Workflow Visualization: Hierarchy of Controls
Figure 2: Hierarchy of Controls applied to high-potency thiourea handling.
References
-
International Agency for Research on Cancer (IARC). (2001).[2] Some Thyrotropic Agents.[5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 79. [Link]
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National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition. U.S. Department of Health and Human Services.[5] [Link]
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Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology, 3(2), 98–101. [Link]
-
European Chemicals Agency (ECHA). (n.d.).[7] Substance Information: 1,3-Diethyl-2-thiourea (Analog Read-Across).[Link]
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An In-depth Technical Guide on the Potential Pharmacological Applications of 1-Ethyl-3-(2-methoxypropyl)thiourea
Abstract
The thiourea scaffold, characterized by the formula SC(NH₂)₂, is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This guide explores the prospective pharmacological applications of the novel compound 1-Ethyl-3-(2-methoxypropyl)thiourea. While specific experimental data for this molecule is not yet available, this document will extrapolate from the well-established bioactivities of structurally related thiourea derivatives to propose potential therapeutic uses, mechanisms of action, and robust experimental workflows for its evaluation. This paper is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities based on the privileged thiourea structure.
Introduction: The Thiourea Moiety in Modern Drug Discovery
Thiourea and its derivatives are a class of organic compounds that have garnered significant attention in drug design and medicinal chemistry.[4][5] The structural feature of a sulfur atom replacing the oxygen atom of urea imparts distinct chemical properties and a wide range of biological activities.[5] These compounds are integral to the development of drugs for various diseases, with some derivatives currently in clinical use.[4][5] The therapeutic potential of thiourea derivatives stems from the ability of the N-H groups to act as hydrogen bond donors and the sulfur atom to function as a hydrogen bond acceptor, facilitating interactions with a multitude of biological targets like enzymes and receptors.[1] The broad spectrum of pharmacological activities includes use as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant agents.[1][3][4]
Physicochemical Properties and Synthesis of this compound
Predicted Physicochemical Properties
A preliminary in-silico analysis of this compound provides insights into its potential drug-like properties. These predictions are crucial for early-stage drug development, offering a glimpse into the compound's likely pharmacokinetic profile.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~176.29 g/mol | Adherence to Lipinski's rule of five (≤ 500 Da) suggests good potential for oral bioavailability.[6] |
| LogP (Lipophilicity) | ~1.5-2.5 | An optimal LogP value is crucial for membrane permeability and overall pharmacokinetic properties.[7] |
| Hydrogen Bond Donors | 2 | The two N-H groups can participate in hydrogen bonding with biological targets.[1] |
| Hydrogen Bond Acceptors | 3 (S, O, N) | The sulfur, oxygen, and nitrogen atoms can act as hydrogen bond acceptors.[1] |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | A TPSA of ≤ 140 Ų is associated with good oral bioavailability.[6] |
Proposed Synthetic Route
The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry. A common and efficient method involves the reaction of an amine with an isothiocyanate.[1]
A plausible synthetic route for this compound is outlined below:
Caption: Proposed synthesis of this compound.
Potential Pharmacological Applications and Mechanisms of Action
Based on the extensive literature on thiourea derivatives, this compound is hypothesized to possess several pharmacological activities.
Anticancer Activity
Thiourea derivatives have emerged as promising anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation.[8][9]
Hypothesized Mechanism of Action: Many thiourea-based anticancer compounds function as inhibitors of key enzymes involved in cancer progression, such as topoisomerases, protein tyrosine kinases, and carbonic anhydrases.[8][9] For instance, they can bind to the active site of these enzymes, preventing the binding of the natural substrate and thereby halting the catalytic activity.[1] The cytotoxic effects of some thiourea derivatives are also attributed to the induction of apoptosis in cancer cells.[10][11] Specifically, they may trigger the mitochondrial apoptotic pathway, leading to an increase in pro-apoptotic proteins like Bax and cleaved caspase-9.[10]
Caption: Potential anticancer mechanisms of this compound.
Antimicrobial Activity
The rise of antibiotic-resistant bacterial strains necessitates the discovery of novel antimicrobial agents. Thiourea derivatives have demonstrated significant potential in this area.[7]
Hypothesized Mechanism of Action: The antibacterial action of thiourea derivatives is often attributed to their ability to interact with and disrupt bacterial cell membranes.[12] The lipophilic nature of the substituents on the thiourea core can enhance penetration through the bacterial cell wall.[7] Once inside, these compounds can inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[7][12] The thiourea moiety, with its C=S and NH groups, can also interact with carboxyl and phosphate groups on the bacterial surface, contributing to their antimicrobial effect.[12]
Enzyme Inhibition
Thiourea derivatives are recognized as effective inhibitors of various enzymes, a property that underpins many of their therapeutic applications.[13][14]
Hypothesized Mechanism of Action: The enzyme inhibitory activity of thiourea compounds is often linked to their ability to chelate metal ions within the enzyme's active site or to form hydrogen bonds with key amino acid residues, thereby blocking the active site.[6] For example, thiourea derivatives have shown inhibitory activity against tyrosinase, a key enzyme in melanin synthesis, by interacting with the copper ions in its active site.[6] They have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[13]
Proposed Experimental Workflows for Pharmacological Evaluation
A systematic in vitro evaluation is the foundational step in characterizing the pharmacological profile of a novel compound.[15][16][17]
Caption: High-level workflow for the pharmacological evaluation of a novel thiourea derivative.
In Vitro Cytotoxicity Assessment against Cancer Cell Lines
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines.
Protocol: MTT Assay [18]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Protocol: Broth Microdilution Assay [18]
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay: Tyrosinase Inhibition
Objective: To evaluate the inhibitory effect of this compound on tyrosinase activity.
Protocol: Spectrophotometric Assay [6]
-
Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound in a suitable buffer (e.g., phosphate buffer).
-
Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the tyrosinase solution. Incubate for a short period.
-
Reaction Initiation: Add the L-DOPA solution to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value. Kojic acid can be used as a positive control.
Conclusion and Future Directions
The thiourea scaffold is a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of pharmacological activities.[1] Although this compound is a novel compound without existing biological data, a comprehensive analysis of related structures strongly suggests its potential as a candidate for drug discovery, particularly in the areas of oncology and infectious diseases. The proposed experimental workflows provide a robust framework for the initial in vitro evaluation of this compound. Future research should focus on the synthesis and subsequent biological testing of this compound to validate these hypotheses. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy.
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Hydrogen bonding capabilities of 1-Ethyl-3-(2-methoxypropyl)thiourea
An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of 1-Ethyl-3-(2-methoxypropyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea and its derivatives represent a cornerstone in medicinal chemistry and materials science, largely owing to their profound hydrogen bonding capabilities.[1][2] This guide provides a comprehensive technical overview of the hydrogen bonding potential of a specific, yet illustrative, member of this class: this compound. While this molecule may not be extensively characterized in existing literature, its structure encapsulates the key functional groups that define the hydrogen bonding behavior of more complex thiourea derivatives. This document will, therefore, serve as a predictive and methodological guide for researchers. We will dissect the molecule's structural attributes, propose a suite of experimental and computational methodologies for its characterization, and discuss the implications of its hydrogen bonding in the context of drug design and materials science.[3][4]
Introduction: The Significance of the Thiourea Moiety
The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a privileged structure in drug discovery.[2][5] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[6][7] The efficacy of these compounds is often intrinsically linked to their ability to form robust and directional hydrogen bonds with biological targets such as enzymes and receptors.[5][8] The N-H groups of the thiourea core act as potent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is an effective hydrogen bond acceptor.[2] This dual functionality allows thiourea derivatives to engage in a variety of hydrogen bonding motifs, including intramolecular and intermolecular interactions, which dictate their conformation, crystal packing, and binding affinities.[9][10]
Molecular Architecture of this compound
To understand the hydrogen bonding capabilities of this compound, a detailed examination of its molecular structure is paramount. The molecule possesses several key functional groups that can participate in hydrogen bonding:
-
Hydrogen Bond Donors: The two N-H groups of the thiourea core are the primary hydrogen bond donors.
-
Hydrogen Bond Acceptors:
-
The sulfur atom of the thiocarbonyl group (C=S) is a strong hydrogen bond acceptor.
-
The oxygen atom of the methoxy group (-OCH₃) can also act as a hydrogen bond acceptor.
-
The nitrogen atoms of the thiourea core can act as acceptors in certain environments.
-
The presence of both donor and acceptor sites within the same molecule opens up the possibility of both intermolecular and intramolecular hydrogen bonding.
Diagram of Potential Hydrogen Bonding Sites
Caption: Potential hydrogen bond donor and acceptor sites in this compound.
Experimental Characterization of Hydrogen Bonding
A multi-faceted experimental approach is essential for a thorough characterization of the hydrogen bonding in this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of the molecule in the solid state and directly visualizing its hydrogen bonding networks.[11][12]
Experimental Protocol:
-
Crystal Growth: Crystals of this compound can be grown by slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture).
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
-
Hydrogen Bond Analysis: The refined structure is analyzed to identify and characterize all intra- and intermolecular hydrogen bonds based on donor-acceptor distances and angles.
Expected Data:
| Parameter | Expected Value Range | Significance |
| N-H···S distance (Å) | 2.3 - 2.9 | Indicates a moderate to strong hydrogen bond. |
| N-H···O distance (Å) | 1.8 - 2.2 | Suggests a strong hydrogen bond. |
| N-H···S angle (°) | 150 - 180 | A more linear angle indicates a stronger bond. |
| N-H···O angle (°) | 160 - 180 | Linearity points to a strong, directional bond. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for studying hydrogen bonding in both the solid and solution states by observing the vibrational frequencies of the involved functional groups.[13][14] The formation of a hydrogen bond typically leads to a red-shift (lower frequency) and broadening of the stretching band of the donor group (N-H).[15][16]
Experimental Protocol:
-
Sample Preparation:
-
Solid State: The compound is mixed with KBr and pressed into a pellet, or analyzed as a thin film.
-
Solution State: Spectra are recorded in a non-polar solvent (e.g., CCl₄ or CHCl₃) at varying concentrations.
-
-
Data Acquisition: FT-IR spectra are recorded over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: The positions, shapes, and intensities of the N-H stretching bands (typically in the 3500-3100 cm⁻¹ region) and the C=S stretching band (around 700-850 cm⁻¹) are analyzed.
Expected Data:
| Vibrational Mode | Free (cm⁻¹) | Hydrogen-Bonded (cm⁻¹) | Interpretation |
| ν(N-H) | ~3400 | 3300 - 3100 (broad) | The red-shift and broadening are characteristic of N-H involvement in H-bonding. |
| ν(C=S) | ~750 | Lower frequency | A shift in the C=S frequency can indicate its role as a hydrogen bond acceptor. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about hydrogen bonding in the solution state.[17][18] The chemical shift of the N-H protons is highly sensitive to their electronic environment, which is significantly altered upon hydrogen bond formation.[19][20]
Experimental Protocol:
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Concentration Dependence: ¹H NMR spectra are acquired at various concentrations. Intermolecular hydrogen bonding will show a concentration-dependent chemical shift for the N-H protons, while intramolecular hydrogen bonds will not.
-
Temperature Dependence: The temperature of the NMR probe is varied. The chemical shifts of protons involved in hydrogen bonds will typically shift upfield with increasing temperature as the hydrogen bonds are disrupted.
-
-
Advanced NMR Techniques: 2D NMR experiments like NOESY can provide through-space correlations, further confirming the proximity of atoms involved in hydrogen bonds.[21]
Expected Data:
| Experiment | Observation for N-H Protons | Conclusion |
| Concentration Study | Downfield shift with increasing concentration. | Indicates the presence of intermolecular hydrogen bonds. |
| Temperature Study | Upfield shift with increasing temperature. | Confirms the involvement of the N-H protons in hydrogen bonding. |
Computational Modeling of Hydrogen Bonding
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the energetics and geometry of hydrogen bonds.[22][23]
Workflow for Computational Analysis:
Caption: A typical computational workflow for the analysis of hydrogen bonding.
Key Computational Analyses:
-
Geometry Optimization: To find the most stable conformation of the molecule and any hydrogen-bonded dimers or oligomers.
-
Vibrational Frequency Calculations: To predict the FT-IR spectrum and compare it with experimental data.
-
Natural Bond Orbital (NBO) Analysis: To quantify the donor-acceptor interactions and estimate the strength of the hydrogen bonds.
-
Atoms in Molecules (AIM) Theory: To characterize the topology of the electron density and identify bond critical points associated with hydrogen bonds.
Implications for Drug Development
The hydrogen bonding capabilities of this compound are directly relevant to its potential as a drug candidate.[24] The ability to form specific hydrogen bonds with a biological target is a key determinant of binding affinity and selectivity.[5][25] Understanding the preferred hydrogen bonding motifs of this molecule can guide the design of more potent and specific inhibitors. For instance, if intramolecular hydrogen bonding is found to be prevalent, this may pre-organize the molecule into a specific conformation that is favorable for binding to a particular receptor.
Conclusion
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PMC. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. National Center for Biotechnology Information. [Link]
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Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. University of California, Davis. [Link]
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Whitepaper: A Comprehensive Guide to the Physicochemical Characterization of 1-Ethyl-3-(2-methoxypropyl)thiourea: Melting and Boiling Point Determination
Abstract: The determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical and pharmaceutical development. These parameters are critical indicators of purity, stability, and are essential for downstream process design and formulation. This technical guide provides an in-depth framework for the precise determination of the melting and boiling points of 1-Ethyl-3-(2-methoxypropyl)thiourea, a representative novel thiourea derivative. As specific experimental values for this compound are not widely published, this document serves as a master protocol for researchers and scientists engaged in the characterization of new chemical entities (NCEs). We will explore the theoretical underpinnings, present validated experimental protocols, and discuss the rationale behind methodological choices, ensuring data integrity and reproducibility. The guide integrates classical techniques with modern thermal analysis, providing a holistic approach for drug development professionals.
Introduction: The Critical Role of Thermal Properties in Drug Development
This compound belongs to the thiourea class of organosulfur compounds. Thiourea derivatives are versatile molecules with a wide range of applications, including roles as intermediates in organic synthesis and as active moieties in various pharmaceutical agents.[1][2][3] The structural distinction of thioureas from their urea analogs—the replacement of a carbonyl oxygen with a sulfur atom—imparts unique chemical properties and biological activities.[3][4]
For any NCE like this compound, the melting point and boiling point are not mere physical constants; they are foundational data points that influence the entire development lifecycle.
-
Purity Assessment: A sharp, well-defined melting point range is a primary indicator of high purity. Impurities typically depress and broaden the melting range.
-
Stability and Storage: The melting point provides insights into the thermal stability of a compound, informing decisions on handling, storage conditions, and potential degradation pathways.
-
Formulation & Manufacturing: These properties are crucial for developing dosage forms (e.g., tablets, capsules) and for processes like milling, drying, and granulation.
-
Compound Identification: As characteristic properties, they serve as an initial checkpoint for verifying the identity of a synthesized compound against a reference standard or theoretical values.[5]
This guide provides the authoritative methodologies for determining these vital parameters for this compound, establishing a reliable foundation for its further development.
Theoretical Foundations of Phase Transitions
The Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. At this temperature, the solid and liquid phases exist in equilibrium. For a pure crystalline solid, this transition occurs over a narrow temperature range. The strength of the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) within the crystal lattice dictates the amount of thermal energy required to overcome these forces, and thus determines the melting temperature. Thiourea derivatives are often crystalline and thermally stable, making melting point a reliable characteristic.[4]
The Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding the liquid.[6] At this point, the liquid transitions into the vapor phase. The boiling point is highly dependent on intermolecular forces and molecular weight.[7] Crucially, it varies with atmospheric pressure; liquids boil at lower temperatures at higher altitudes (lower pressure).[6][7] Therefore, it is imperative to record the barometric pressure alongside the observed boiling point for any determination to be considered valid and reproducible.[8]
Prerequisite: Synthesis, Purification, and Structural Verification
Before any physical property determination, the integrity of the sample must be unequivocally established. This self-validating principle ensures that the measured data corresponds to the correct chemical entity and is not skewed by impurities.
Figure 1: Workflow for ensuring sample integrity before analysis.
The characterization of newly synthesized thiourea derivatives typically involves techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry to confirm the molecular structure.[9]
Experimental Protocol: Melting Point Determination
For a novel compound like this compound, employing both a classical and a modern technique provides a robust and cross-validated result.
Method A: Differential Scanning Calorimetry (DSC)
Causality & Expertise: DSC is the preferred method for pharmaceutical applications due to its high precision, small sample requirement (typically 2-10 mg), and ability to provide additional thermodynamic data, such as the enthalpy of fusion (ΔHfus).[10] It measures the difference in heat flow between the sample and a reference as a function of temperature, identifying the melting point as the onset or peak of an endothermic event.[10][11]
Protocol:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into a clean aluminum or alumina DSC pan.[10] Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a controlled nitrogen atmosphere (to prevent oxidative degradation) at a constant heating rate, typically 10 °C/min.[10][11]
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined from the resulting endothermic peak. It can be reported as the onset temperature (the intersection of the baseline and the leading edge of the peak) or the peak maximum temperature.
Figure 2: Idealized DSC thermogram showing an endothermic melting event.
Method B: Capillary Melting Point Apparatus
Causality & Expertise: This traditional method is valuable for its simplicity and visual confirmation of the phase transition. It is an excellent orthogonal technique to validate DSC results. The reported melting point should always be a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.
Protocol:
-
Sample Preparation: Ensure the sample is a fine, dry powder. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
-
Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus or a Thiele tube filled with mineral oil.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Carefully observe the sample. Record the temperature (T1) when the first droplet of liquid is visible.
-
Final Reading: Continue heating slowly and record the temperature (T2) when the last solid crystal melts.
-
Reporting: Report the melting point as the range T1 – T2.
Experimental Protocol: Boiling Point Determination
Given that this compound is a novel compound likely synthesized in small quantities, a micro-scale method is the most appropriate choice to conserve material.
Method: Thiele Tube (Micro-Boiling Point)
Causality & Expertise: This method is highly efficient for small sample volumes (less than 1 mL).[8] It works by heating a sample in a small test tube along with an inverted capillary tube. As the liquid heats, trapped air in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn back into the capillary precisely when its vapor pressure drops below the atmospheric pressure, which corresponds to the boiling point.[5][8]
Protocol:
-
Setup: Place approximately 0.5 mL of this compound into a small test tube (fusion tube).
-
Capillary Insertion: Take a standard capillary tube and seal one end in a flame. Place this capillary tube into the fusion tube with the open end submerged in the liquid.[7][12]
-
Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing high-boiling mineral oil. The rubber band must remain well above the oil level.[5]
-
Observation (Heating): Gently heat the side arm of the Thiele tube with a micro-burner.[5] Observe the capillary. When a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary, the liquid's boiling point has been exceeded.[8]
-
Observation (Cooling): Remove the heat and allow the apparatus to cool slowly.
-
Measurement: The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point.
-
Pressure Recording: Immediately record the ambient barometric pressure.
Figure 3: Logical steps for boiling point determination using the Thiele tube method.
Data Presentation and Interpretation
All quantitative data must be presented clearly and concisely. As no literature values are available for this compound, the table below serves as a template for reporting experimentally determined values.
| Property | Method | Result | Notes |
| Melting Point | Differential Scanning Calorimetry (DSC) | Report Tonset and/or Tpeak | Heating Rate: 10 °C/min. Atmosphere: N2. |
| Capillary Apparatus | Report range (T1 - T2) | Rate: 1-2 °C/min near melting. | |
| Boiling Point | Thiele Tube (Micro Method) | Report Tboiling | Barometric Pressure: Report in mmHg or mbar. |
Conclusion
The accurate determination of the melting and boiling points of this compound is a non-negotiable step in its journey from laboratory synthesis to potential application. By employing a dual-method approach for the melting point (DSC and capillary) and a material-sparing micro-method for the boiling point (Thiele tube), researchers can generate robust, reliable, and cross-validated data. Adherence to the detailed protocols outlined in this guide, including prerequisite sample verification and precise procedural execution, ensures the scientific integrity of the results. This foundational data is indispensable for guiding further research, development, and manufacturing efforts for this and other novel thiourea derivatives.
References
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- BenchChem. (2025).
- Chemistry LibreTexts. (2022, May 5). 6.
- Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide.
- Alkan, C., et al. (2011, January 1).
- ResearchGate. (2015, January 14). (PDF)
- MDPI. (2023, April 25). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
- Fisher Scientific. Thioureas.
- BYJU'S. Determination Of Boiling Point Of An Organic Compound.
- Kent Academic Repository. (2019, January). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.
- Al-Mustaqbal University College.
- Guidechem. 1-ethyl-3-[[2-(2-methyl-4-thiazolyl)-1-oxoethyl]amino]thiourea.
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- Sigma-Aldrich. 1-Ethyl-3-(2-methoxyphenyl)thiourea.
- DergiPark. (2022, March 9).
- Sigma-Aldrich. 1-ethyl-3-(2-methoxyphenyl)thiourea properties.
- Oriental Journal of Chemistry. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions.
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- Bulletin of the Chemical Society of Ethiopia. THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG.
- Alzchem Group. Thiourea.
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- Chem-Impex. Thiourea.
- ECHA CHEM. Identity - (4-ethoxyphenyl)thiourea.
- PMC. 1-Ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea.
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- Wikipedia. Thiourea.
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Methodological & Application
Application Notes and Protocols for 1-Ethyl-3-(2-methoxypropyl)thiourea in Metal Complexation
Introduction: Unveiling the Potential of 1-Ethyl-3-(2-methoxypropyl)thiourea as a Versatile Ligand
N-substituted thioureas represent a highly versatile and extensively studied class of ligands in coordination chemistry, capable of forming stable complexes with a broad spectrum of transition metals.[1][2] The inherent presence of both soft sulfur and hard nitrogen donor atoms within the thiourea backbone (RNHC(S)NHR') facilitates a variety of coordination modes, including monodentate coordination through the sulfur atom and bidentate chelation involving both sulfur and nitrogen atoms.[2][3] This coordination versatility is a key factor driving the diverse applications of thiourea-metal complexes, which have shown significant promise in fields ranging from catalysis to medicinal chemistry, exhibiting notable antimicrobial, antifungal, and anticancer properties.[1][4][5]
This document provides a comprehensive guide to the synthesis, characterization, and application of metal complexes featuring the novel ligand, This compound . While specific literature on this exact ligand is emerging, the protocols and scientific rationale presented herein are built upon well-established principles and methodologies for analogous N-alkyl-N'-alkoxyalkyl-thiourea derivatives. These notes are designed to serve as a robust foundational resource for researchers and drug development professionals exploring the potential of this promising class of compounds.
Ligand Design and Rationale: The Significance of the Ethyl and 2-Methoxypropyl Substituents
The specific design of this compound incorporates key structural features that are anticipated to influence its coordination behavior and the properties of its resulting metal complexes.
-
The Thiourea Core: The central >N-C(S)-N< moiety provides the primary coordination sites. The lone pairs on the sulfur atom allow for strong coordination to soft metal ions, while the nitrogen atoms can participate in chelation, forming stable five- or six-membered rings.[2] The tautomeric nature of thioureas (thiol↔thione) also contributes to their flexible coordination capabilities.[4]
-
Ethyl Group: The ethyl substituent provides a degree of lipophilicity to the ligand, which can influence the solubility of the resulting metal complexes in organic solvents and potentially enhance their ability to cross biological membranes—a crucial factor in drug design.[6]
-
2-Methoxypropyl Group: The inclusion of an oxygen atom in the 2-methoxypropyl substituent introduces an additional potential donor site. This could lead to more complex coordination modes, such as tridentate chelation, which can enhance the stability of the metal complex. The steric bulk of this group can also influence the geometry of the resulting complex.[6]
Below is a diagram illustrating the conceptual workflow for the synthesis and application of metal complexes with this compound.
Caption: A flowchart illustrating the key stages from ligand synthesis to potential drug development.
Experimental Protocols
Part 1: Synthesis of the Ligand: this compound
The synthesis of N,N'-disubstituted thioureas is most commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine.[1] The following protocol is adapted from established procedures for analogous compounds.
Materials and Reagents:
-
2-Methoxypropylamine
-
Ethyl isothiocyanate
-
Ethanol (absolute)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxypropylamine (1.0 equivalent) in 30 mL of absolute ethanol.
-
Addition of Isothiocyanate: To the stirred solution, add ethyl isothiocyanate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. If a solid forms, collect the product by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.[1]
-
Alternative Isolation: If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Part 2: Synthesis of a Representative Metal Complex: Dichlorobis(this compound)copper(II)
This protocol describes a general method for the synthesis of a metal complex using a 2:1 ligand-to-metal ratio, which is common for thiourea derivatives.[3]
Materials and Reagents:
-
This compound (ligand)
-
Copper(II) chloride (CuCl₂)
-
Methanol
-
Magnetic stirrer and stir bar
-
Two Erlenmeyer flasks
-
Dropping funnel
Procedure:
-
Ligand Solution: Dissolve this compound (2.0 equivalents) in 20 mL of warm methanol in an Erlenmeyer flask.
-
Metal Salt Solution: In a separate Erlenmeyer flask, dissolve copper(II) chloride (1.0 equivalent) in 10 mL of methanol.
-
Complexation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature.[1] A color change and/or the formation of a precipitate is typically observed.
-
Reaction and Isolation: Stir the mixture for an additional 1-2 hours at room temperature. Collect the resulting solid precipitate by vacuum filtration, wash with a small amount of cold methanol, and dry in a desiccator.
Caption: A simplified representation of the complexation reaction.
Characterization of the Ligand and Metal Complex
The synthesized ligand and its metal complexes should be thoroughly characterized using a variety of spectroscopic and analytical techniques to confirm their identity, purity, and structure.[3]
Spectroscopic Analysis
The following table summarizes the expected key spectroscopic data based on analogous N-substituted thiourea compounds.[1][3]
| Technique | Functional Group/Proton | Expected Observation for Free Ligand | Expected Change Upon Complexation | Interpretation |
| FT-IR | ν(N-H) | ~3400-3100 cm⁻¹ | Shift or broadening | Involvement of N-H in coordination or hydrogen bonding.[1] |
| ν(C=S) | ~750-850 cm⁻¹ | Shift to lower frequency | Coordination of the sulfur atom to the metal center, weakening the C=S bond.[1][3] | |
| ν(C-N) | ~1400-1500 cm⁻¹ | Shift to higher frequency | Increased double bond character upon coordination.[1] | |
| ¹H-NMR | N-H protons | Broad singlets | Downfield shift | Deshielding of protons upon coordination to the metal center. |
| -CH₂- (Ethyl) | Quartet | Minor shifts | ||
| -CH₃ (Ethyl) | Triplet | Minor shifts | ||
| -CH₂- (Propyl) | Multiplet | Potential shifts due to proximity to coordination site. | ||
| -CH- (Propyl) | Multiplet | Potential shifts due to proximity to coordination site. | ||
| -OCH₃ | Singlet | Minor shifts | ||
| ¹³C-NMR | C=S | ~180-190 ppm | Downfield shift | Deshielding of the thiocarbonyl carbon upon coordination.[3] |
| UV-Vis | Ligand | π→π* and n→π* transitions | Shift in ligand-centered transitions and appearance of new bands | Appearance of d-d transitions or ligand-to-metal charge transfer (LMCT) bands.[7] |
Structural Analysis: X-ray Crystallography
For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard.[8][9] Obtaining suitable crystals may require screening various solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion). The resulting crystal structure will provide precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions.[10]
Potential Applications in Drug Development
Metal complexes of thiourea derivatives have garnered significant attention for their potential therapeutic applications.[8][9] The coordination of a metal ion to a thiourea ligand can lead to a synergistic effect, resulting in a complex with enhanced biological activity compared to the free ligand.[11]
-
Anticancer Agents: Many thiourea-metal complexes have demonstrated potent cytotoxic activity against various cancer cell lines.[6][8][12] The proposed mechanisms of action often involve the induction of apoptosis, inhibition of key enzymes like thioredoxin reductase, and the generation of reactive oxygen species (ROS).[12][13]
-
Antimicrobial and Antifungal Agents: The sulfur and nitrogen atoms in the thiourea moiety are known to interact with the cell walls of microorganisms, leading to their disruption.[4][5] Metal complexation can enhance this activity.
Conclusion and Future Directions
This compound is a promising ligand for the synthesis of novel metal complexes with potential applications in medicinal chemistry and materials science. The protocols outlined in this document provide a solid foundation for the synthesis and characterization of these compounds. Further research should focus on:
-
Exploring a wider range of metal ions to synthesize a library of complexes.
-
Conducting comprehensive biological screening to evaluate their therapeutic potential.
-
Investigating the structure-activity relationships to optimize the ligand design for specific applications.
The versatility of thiourea chemistry suggests that this compound and its derivatives will be a fruitful area of research for years to come.
References
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Application Notes and Protocols for 1-Ethyl-3-(2-methoxypropyl)thiourea as a Corrosion Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Ethyl-3-(2-methoxypropyl)thiourea as a potential corrosion inhibitor. While specific data for this compound is not extensively available in public literature, this guide synthesizes established principles of thiourea-based corrosion inhibitors and proposes a robust framework for its evaluation. The protocols detailed herein are designed to be self-validating, enabling a thorough assessment of the inhibitor's efficacy and mechanism of action.
Introduction: The Rationale for Thiourea Derivatives in Corrosion Inhibition
Organic compounds containing heteroatoms such as sulfur and nitrogen are effective corrosion inhibitors, primarily due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2] Thiourea and its derivatives have been a subject of significant interest in this regard.[3][4] The presence of both sulfur and nitrogen atoms, with their lone pairs of electrons, facilitates strong adsorption onto the metallic surface, effectively blocking the active sites for corrosive attack.[5]
The molecular structure of the thiourea derivative plays a crucial role in its inhibitory efficiency. The substituents on the nitrogen atoms can influence the electron density on the sulfur atom, the molecule's solubility in the corrosive medium, and its steric orientation on the metal surface.[1][4] this compound is an asymmetrical N,N'-disubstituted thiourea. The ethyl and methoxypropyl groups are expected to enhance its solubility in aqueous and acidic media and influence the packing of the inhibitor molecules on the metal surface.
Proposed Synthesis of this compound
A plausible and common method for the synthesis of asymmetrical thioureas involves the reaction of an isothiocyanate with an amine.[6] For the target compound, this would involve the reaction of ethyl isothiocyanate with 2-methoxypropylamine or 2-methoxypropyl isothiocyanate with ethylamine.
Reaction Scheme:
This synthesis route is generally straightforward and allows for the introduction of the desired alkyl and functionalized alkyl groups.
Postulated Mechanism of Corrosion Inhibition
The corrosion inhibition by this compound is predicated on its adsorption onto the metal surface. The mechanism is likely a combination of physisorption and chemisorption.
-
Adsorption: The thiourea molecule can adsorb onto the metal surface through the lone pair of electrons on the sulfur and nitrogen atoms. In acidic solutions, the sulfur atom can be protonated, enhancing the electrostatic interaction with the negatively charged metal surface.
-
Protective Film Formation: The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive environment. The alkyl and methoxypropyl groups influence the packing and hydrophobicity of this film.
-
Mixed-Type Inhibition: It is anticipated that this compound will act as a mixed-type inhibitor, meaning it will suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Diagram of the Proposed Inhibition Mechanism:
Caption: Proposed mechanism of corrosion inhibition by this compound.
Experimental Protocols for Evaluation
To ascertain the efficacy of this compound as a corrosion inhibitor, a multi-faceted approach employing weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) is recommended.
Materials and Reagents
-
Metal Specimen: Mild steel coupons (e.g., C1010) of known dimensions.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) or other relevant corrosive environment.
-
Inhibitor: Synthesized and purified this compound.
-
Reagents: Acetone, distilled water, and appropriate cleaning agents for the metal coupons.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
Protocol:
-
Preparation of Coupons: Mechanically polish mild steel coupons with a series of emery papers of decreasing grit size, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places.
-
Immersion: Immerse the coupons in the corrosive medium with and without various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) for a specified period (e.g., 24, 48, 72 hours) at a constant temperature (e.g., 25 °C).
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × W) / (D × A × T), where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Hypothetical Data from Weight Loss Measurements:
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.2 | 5.87 | - |
| 50 | 15.1 | 1.76 | 69.9 |
| 100 | 8.5 | 0.99 | 83.1 |
| 200 | 4.2 | 0.49 | 91.6 |
| 500 | 2.1 | 0.25 | 95.7 |
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These tests should be performed using a standard three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor is anodic, cathodic, or mixed-type.[7]
Protocol:
-
Stabilization: Immerse the working electrode in the test solution for approximately 30-60 minutes to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100, where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Hypothetical Data from Potentiodynamic Polarization:
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 150 | - |
| 50 | -465 | 48 | 68.0 |
| 100 | -472 | 25 | 83.3 |
| 200 | -480 | 12 | 92.0 |
| 500 | -488 | 6 | 96.0 |
EIS is a non-destructive technique that provides information about the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl) at the metal/solution interface.[4][8]
Protocol:
-
Stabilization: Allow the system to stabilize at the OCP as in the potentiodynamic polarization experiment.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Present the data as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100, where R_ct₀ and R_ctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Hypothetical Data from EIS Measurements:
| Inhibitor Concentration (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 150 | 200 | - |
| 50 | 480 | 120 | 68.8 |
| 100 | 950 | 80 | 84.2 |
| 200 | 1800 | 50 | 91.7 |
| 500 | 3500 | 30 | 95.7 |
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for evaluating the corrosion inhibition properties of this compound.
Caption: Experimental workflow for the evaluation of this compound as a corrosion inhibitor.
Conclusion
References
-
Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. (2025). SAGE Publications Inc.[Link]
-
Inhibition of Steel Corrosion by Thiourea Derivatives. (1993). AMPP. [Link]
-
Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega. [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). MDPI. [Link]
-
Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). PMC. [Link]
-
Thiourea and its derivatives as corrosion inhibitors (1968). SciSpace. [Link]
-
Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. (2017). ACS Publications. [Link]
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). MDPI. [Link]
-
Potentiodynamic Polarization: Significance and symbolism. (2025). ScienceDirect. [Link]
-
Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). PubMed. [Link]
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (2011). MDPI. [Link]
-
THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. ResearchGate. [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]
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- 8. Substance Information - ECHA [echa.europa.eu]
Preparation of 1-Ethyl-3-(2-methoxypropyl)thiourea from isothiocyanates
Abstract & Strategic Overview
This application note details the synthesis of 1-Ethyl-3-(2-methoxypropyl)thiourea , a functionalized thiourea scaffold often utilized as a bioisostere for ureas in peptidomimetics or as a precursor for heterocyclic synthesis (e.g., 2-aminothiazoles).
The protocol employs a nucleophilic addition strategy, reacting ethyl isothiocyanate with 2-methoxypropan-1-amine . This route is selected for its atom economy, high yield, and minimal byproduct formation compared to alternative routes involving thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI).
Key Advantages of this Protocol:
-
High Atom Economy: No leaving groups; 100% atom incorporation.
-
Mild Conditions: Performed at ambient temperature.
-
Scalability: Suitable for milligram to multigram synthesis.
Reaction Mechanism & Pathway[1]
The synthesis proceeds via the nucleophilic attack of the primary amine lone pair onto the electrophilic carbon of the isothiocyanate. This forms a tetrahedral intermediate, which rapidly undergoes proton transfer to yield the stable thiourea.
Figure 1: Reaction Mechanism
Caption: Nucleophilic addition of the amine to the isothiocyanate followed by proton transfer.
Safety & Handling (Critical)
Ethyl Isothiocyanate (Et-NCS) is a potent electrophile and a severe lachrymator . It acts as a sensitizer and can cause severe skin burns and respiratory distress.
| Hazard Class | Precautionary Measure |
| Lachrymator | Handle only in a functioning fume hood. Do not transport open vessels outside the hood. |
| Skin Irritant | Wear double nitrile gloves. If spilled on gloves, change immediately. |
| Volatility | Store in a refrigerator ( |
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Ethyl isothiocyanate | 87.14 | 1.0 | Electrophile |
| 2-Methoxypropan-1-amine | 89.14 | 1.05 | Nucleophile |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium |
| Hexanes | - | Solvent | Precipitation/Wash |
Equipment
-
Flame-dried round-bottom flask (RBF) with magnetic stir bar.
-
Pressure-equalizing addition funnel (for scales >1g).
-
Inert gas line (Nitrogen or Argon) - Optional but recommended to prevent hydrolysis.
Experimental Protocol
Preparation[2][3][4][5][6][7]
-
Setup: Clamp a 50 mL round-bottom flask equipped with a magnetic stir bar in a fume hood.
-
Solvent System: Add Dichloromethane (DCM) (10 mL per 1.0 g of isothiocyanate). Note: THF or Ethanol are viable alternatives if solubility issues arise, but DCM facilitates easy workup.
-
Amine Addition: Charge the flask with 2-methoxypropan-1-amine (1.05 equiv). Begin stirring at moderate speed.
Reaction[7]
-
Cooling: Cool the amine solution to
using an ice-water bath. This controls the exothermicity of the initial addition. -
Isothiocyanate Addition:
-
Small Scale (<500 mg): Add Ethyl isothiocyanate (1.0 equiv) dropwise via syringe.
-
Large Scale (>1 g): Dissolve Et-NCS in a minimal amount of DCM and add dropwise via an addition funnel over 15 minutes.
-
-
Stirring: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours .
Monitoring[4]
-
TLC Analysis: Monitor consumption of the isothiocyanate.
-
Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.
-
Visualization: UV (254 nm) or Iodine stain. The isothiocyanate spot (high
) should disappear.
-
Workup & Purification[6][8]
-
Concentration: Evaporate the DCM under reduced pressure (Rotary Evaporator) at
. -
Isolation:
-
Scenario A (Solid): If the residue solidifies, suspend in cold Hexanes/Diethyl Ether (9:1), sonicate, and filter.
-
Scenario B (Oil): If the product remains an oil (common with methoxy-alkyl chains), dry under high vacuum for 4 hours to remove trace amine.
-
Purification: If impurities persist, perform Flash Column Chromatography (
, gradient 0-5% MeOH in DCM).
-
Workflow Diagram
Figure 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target thiourea.
Analytical Validation
Expected Data
-
Physical State: Colorless to pale yellow oil or low-melting solid.
-
Mass Spectrometry (ESI+): Calculated
. -
NMR (400 MHz,
):- 6.0–6.5 (br s, 2H, NH - thiourea protons).
- 3.5–3.8 (m, multiplet, methoxy-propyl backbone).
-
3.4–3.5 (m, 2H, ethyl
). -
3.35 (s, 3H,
). -
1.1–1.2 (t, 3H, ethyl
). -
1.1 (d, 3H, propyl
).
Troubleshooting
-
Desulfurization: Avoid strong oxidants or heavy metal salts during workup, as thioureas can convert to ureas or carbodiimides.
-
Hygroscopicity: The methoxy ether tail increases water affinity. Store the final product in a desiccator.
References
A Scalable and Efficient Synthesis of 1-Ethyl-3-(2-methoxypropyl)thiourea
An Application Note and Protocol from the Senior Application Scientist
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1-Ethyl-3-(2-methoxypropyl)thiourea, a substituted thiourea of interest in drug development and chemical synthesis. Thiourea derivatives are significant scaffolds in medicinal chemistry and organocatalysis.[1][2] The presented methodology is designed for scalability, emphasizing procedural simplicity, high atom economy, and the use of readily accessible starting materials. We will detail the most efficient synthetic strategy, provide a step-by-step protocol for the key reaction, discuss the rationale behind experimental choices, and offer guidance on process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for preparing this target molecule.
Part 1: Synthesis Strategy and Mechanistic Rationale
Retrosynthetic Analysis
The target molecule, this compound, is an unsymmetrical N,N'-disubstituted thiourea. The most direct and industrially favored method for constructing such a scaffold is the nucleophilic addition of a primary amine to an isothiocyanate.[3] This approach offers high yields and typically involves simple reaction conditions. Two primary retrosynthetic disconnections are possible:
-
Route A: Disconnection across the N(propyl)-C(S) bond, leading to 2-methoxypropylamine and ethyl isothiocyanate .
-
Route B: Disconnection across the N(ethyl)-C(S) bond, leading to ethylamine and 2-methoxypropyl isothiocyanate .
Selection of the Optimal Synthetic Route
For a synthesis to be considered scalable, the availability, cost, and safety of the starting materials are paramount.
-
Ethyl isothiocyanate (Route A) is a commercially available, standard laboratory reagent with well-documented reactivity.[3] Its synthesis from inexpensive precursors like monoethylamine and carbon disulfide is also a well-established industrial process.[4]
-
2-methoxypropylamine (Route A) is less common but can be synthesized efficiently on a large scale via the catalytic hydrogenation of 3-methoxypropionitrile, a method noted for its simplicity and high conversion rates.[5]
-
2-methoxypropyl isothiocyanate (Route B) is not a common commercial chemical and would need to be synthesized from 2-methoxypropylamine. The conversion of amines to isothiocyanates often involves hazardous reagents like thiophosgene or its analogues, which are less desirable for large-scale operations.[6]
Reaction Mechanism
The core reaction involves the nucleophilic attack of the primary amine (2-methoxypropylamine) on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of ethyl isothiocyanate. The lone pair of electrons on the amine's nitrogen atom initiates the attack, leading to the formation of a new carbon-nitrogen bond and yielding the stable thiourea product. This reaction is typically fast, exothermic, and proceeds with high fidelity.[3]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. CN103012226B - Preparation method of isothiocyanic acid ethyl ester - Google Patents [patents.google.com]
- 5. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes & Protocols: 1-Ethyl-3-(2-methoxypropyl)thiourea in Heterocyclic Synthesis
Foreword: The Versatility of Thiourea Derivatives in Modern Synthesis
Thiourea and its derivatives have emerged as remarkably versatile building blocks and catalysts in the synthesis of a vast array of heterocyclic compounds.[1][2][3] Their unique combination of nucleophilic sulfur and nitrogen centers, coupled with their ability to act as hydrogen bond donors, allows for a diverse range of reactivity.[4][5] This guide focuses on the synthetic applications of a specific, yet representative, thiourea derivative: 1-Ethyl-3-(2-methoxypropyl)thiourea. While direct literature on this exact molecule is sparse, its structural features—an unsymmetrically substituted thiourea with a chiral center—make it an excellent model for exploring the broader applications of thioureas in the synthesis of valuable heterocyclic scaffolds such as thiazoles and pyrimidines. The principles and protocols outlined herein are derived from established methodologies for analogous thiourea derivatives and are intended to serve as a comprehensive guide for researchers in synthetic chemistry and drug discovery.
Core Principles of Thiourea Reactivity in Heterocyclic Synthesis
The utility of thioureas in forming heterocyclic rings stems from two primary modes of reactivity: as a nucleophilic building block and as an organocatalyst.
-
Nucleophilic Reactivity: The sulfur atom of the thiourea moiety is highly nucleophilic, readily attacking electrophilic centers. The nitrogen atoms can also act as nucleophiles, often in a sequential or concerted manner, to facilitate ring closure. This dual nucleophilicity is the cornerstone of many classical heterocyclic syntheses.[6]
-
Organocatalysis: In recent years, chiral thioureas have gained prominence as powerful organocatalysts.[4][7][8] They activate electrophiles through hydrogen bonding, enhancing their reactivity towards nucleophilic attack. This mode of catalysis is particularly valuable in asymmetric synthesis, where the chiral scaffold of the thiourea can induce stereoselectivity.[9][10]
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. It involves the condensation of a thiourea with an α-haloketone. The reaction proceeds via the initial formation of an isothiuronium salt, followed by intramolecular cyclization and dehydration.
Mechanistic Pathway: Hantzsch Thiazole Synthesis
The reaction begins with the nucleophilic attack of the sulfur atom of this compound on the α-carbon of a haloketone. This is followed by an intramolecular condensation to form a five-membered ring, which then dehydrates to yield the thiazole product.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of a 2-Amino-thiazole Derivative
This protocol provides a general procedure for the synthesis of a 2-(ethylamino)-thiazole derivative using this compound and an α-bromoketone.
Materials:
-
This compound
-
Substituted α-bromoketone (e.g., 2-bromoacetophenone)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in 50 mL of absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add the substituted α-bromoketone (10 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Precipitation and Filtration: The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure thiazole derivative.
| Reactant | Molar Ratio | Typical Yield |
| This compound | 1.0 | 70-90% |
| Substituted α-bromoketone | 1.0 |
Synthesis of Pyrimidine Derivatives
Thioureas are crucial reagents in the synthesis of pyrimidine rings, which are core structures in many biologically active molecules, including nucleic acids.[11][12] The most common approach involves the condensation of a thiourea with a 1,3-dicarbonyl compound or its equivalent.
Mechanistic Pathway: Biginelli-type Reaction
The synthesis of dihydropyrimidines can be achieved through a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and a thiourea. This reaction is a variation of the Biginelli reaction.
Caption: Biginelli-type Reaction for Pyrimidine Synthesis.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
This protocol outlines a general procedure for the acid-catalyzed synthesis of a dihydropyrimidine derivative.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Mixing Reactants: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), the β-ketoester (10 mmol), and this compound (12 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol to the mixture, followed by a few drops of concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 8-12 hours. The product will typically precipitate from the reaction mixture.
-
Isolation: Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol.
| Component | Role | Notes |
| This compound | N-C-N fragment provider | The slight excess ensures complete reaction of the limiting reagents. |
| Aromatic Aldehyde | Electrophile | Electron-withdrawing or -donating groups can affect reaction rates. |
| β-Ketoester | C-C-C fragment provider | Other active methylene compounds can also be used. |
| HCl | Catalyst | A Lewis acid such as YbCl₃ can also be employed.[11] |
This compound as a Chiral Organocatalyst
The presence of a stereocenter in the 2-methoxypropyl group makes this compound a potential chiral organocatalyst. Chiral thioureas are known to catalyze a variety of asymmetric reactions, including Michael additions, aldol reactions, and Mannich reactions.[5][13]
Principle of Asymmetric Induction
The thiourea moiety activates the electrophile by forming two hydrogen bonds. The chiral substituent on the thiourea creates a chiral environment around the reaction center, directing the nucleophile to attack from a specific face of the electrophile, thus leading to the formation of one enantiomer in excess.
Caption: Asymmetric Catalysis with a Chiral Thiourea.
General Protocol: Asymmetric Michael Addition
This protocol provides a general framework for conducting an asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene, catalyzed by this compound.
Materials:
-
This compound (as catalyst, 5-10 mol%)
-
Nitroalkene (e.g., β-nitrostyrene)
-
1,3-Dicarbonyl compound (e.g., diethyl malonate)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent glassware
Procedure:
-
Catalyst and Substrate Loading: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral thiourea catalyst (0.05-0.1 mmol) in the anhydrous solvent (2 mL).
-
Addition of Nucleophile: Add the 1,3-dicarbonyl compound (1.0 mmol) to the catalyst solution and stir for 5 minutes at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Addition of Electrophile: Add the nitroalkene (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress using TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product using chiral HPLC.
| Parameter | Significance |
| Catalyst Loading | Typically 1-20 mol%. Lower loading is desirable for efficiency. |
| Solvent | Can significantly influence both reactivity and enantioselectivity. |
| Temperature | Lower temperatures often lead to higher enantioselectivity. |
| Substrate Scope | The steric and electronic properties of both the nucleophile and electrophile will affect the outcome. |
Safety and Handling
Thiourea derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This compound represents a versatile platform for the synthesis of important heterocyclic compounds. Its ability to act as both a key building block and a potential chiral organocatalyst makes it a valuable tool for synthetic chemists. The protocols provided in this guide offer a starting point for the exploration of its reactivity and its application in the development of novel molecular entities.
References
- Mechanistic Studies in The Chemistry Thiourea. Reaction With Benzil in Acid Solution. J. Chem. Soc. Perkin Trans. 2, 1991, 1501.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Thi-Qar Journal, 2014.
-
Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. ResearchGate, 2019. [Link]
-
Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 2020. [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 2016. [Link]
-
Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. RSC Advances, 2022. [Link]
- (THIO)UREA-CATALYZED FORMATION OF HETEROCYCLIC COMPOUNDS.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 2024.
-
Detailed Mechanistic Studies into the Reactivities of Thiourea and Substituted Thiourea Oxoacids: Decompositions and Hydrolyses of Dioxides in Basic Media. The Journal of Physical Chemistry A, 2014. [Link]
-
Application of chiral (thio)urea derivatives in asymmetric organocatalysis. ResearchGate, 2012. [Link]
-
Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. Chemical and Pharmaceutical Bulletin, 2010. [Link]
-
Synthesis of Novel Chiral (Thio)ureas and Their Application as Organocatalysts and Ligands in Asymmetric Synthesis. ResearchGate, 2008. [Link]
-
Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. PubMed, 2010. [Link]
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Applied Science and Engineering, 2023.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 2022.
-
Structure and activity relationship studies of N-heterocyclic olefin and thiourea/urea catalytic systems: application in ring-opening polymerization of lactones. Polymer Chemistry, 2022. [Link]
-
10.3: Thiourea Based Catalysis. Chemistry LibreTexts, 2021. [Link]
- Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Odessa University Chemical Journal, 2018.
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube, 2025. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 2022. [Link]
-
Thiourea. chemeurope.com. [Link]
-
A Facile Synthesis of New Heterocyclic Compounds from Thiourea and Urea, which Links with Some Hexoses. Semantic Scholar, 2017. [Link]
-
1-Ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea. Acta Crystallographica Section E, 2011. [Link]
-
Substituted heterocyclic thiourea compounds as a new class of anti-allergic agents inhibiting IgE/Fc epsilon RI receptor mediated mast cell leukotriene release. Bioorganic & Medicinal Chemistry, 2003. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI, 2024. [Link]
-
Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv, 2020. [Link]
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Iraqi Journal of Science, 2023. [Link]
-
Synthesis of Heterocycles Based on Products of Anion Arylation of Unsaturated Compounds. 5. Reaction of 2Aryl1,4-benzoquinones with Thiourea. ResearchGate, 2001. [Link]
Sources
- 1. Thiourea:an organic compound_Chemicalbook [chemicalbook.com]
- 2. Thiourea [chemeurope.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bu.edu.eg [bu.edu.eg]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. sciserv1.chim.it [sciserv1.chim.it]
Application Note: Rigorous Handling and Storage of Hygroscopic Thiourea Derivatives
Abstract
Thiourea derivatives (e.g., Schreiner’s thiourea, Takemoto’s catalyst) are ubiquitous in hydrogen-bonding organocatalysis and drug development. However, their efficacy is frequently compromised by their hygroscopic nature and sulfur-sensitivity. Moisture absorption leads not only to physical caking but to irreversible chemical degradation via hydrolysis and desulfurization. This guide details a self-validating protocol for the storage, handling, and reaction setup of these sensitive compounds to ensure stoichiometric accuracy and catalytic activity.
The Chemistry of Instability: Why Protocols Matter
Before implementing a protocol, one must understand the "invisible" failure modes. Unlike simple salts where water absorption merely alters molecular weight, hygroscopic thioureas undergo chemical transformation.
Degradation Mechanisms
The sulfur atom in the thiocarbonyl group (
-
Hydrolysis: In the presence of atmospheric moisture, particularly under trace acidic or basic conditions (often provided by glass surfaces), thioureas hydrolyze to form ureas and hydrogen sulfide (
). -
Oxidative Desulfurization: Oxygen can convert the
bond to a bond (urea), often via sulfinic acid intermediates. -
Stoichiometric Drift: For a hygroscopic catalyst, a 2% water uptake by weight results in a 2% error in catalyst loading. In enantioselective catalysis, where rate and selectivity are concentration-dependent, this leads to non-reproducible
(enantiomeric excess) values.
Visualization of Degradation Pathways
The following diagram illustrates the chemical risks associated with improper storage.
Figure 1: Chemical degradation pathways of thiourea derivatives upon exposure to air and moisture.
Storage Architecture: The "Static" Phase
Standard refrigeration is insufficient due to the high humidity often found in cold storage units. A multi-barrier approach is required.
The "Russian Doll" Containment Strategy
-
Primary Container: Amber glass vial with a Teflon-lined screw cap. Reasoning: Amber glass blocks UV light (preventing photo-isomerization); Teflon prevents leaching of plasticizers which can act as nucleophiles.
-
Secondary Container: The primary vial should be placed inside a secondary jar containing a high-efficiency desiccant.
-
Sealant: Parafilm is permeable to water vapor over time. Use electrical tape or shrink bands for long-term storage.
Desiccant Selection Guide
Not all desiccants are equal. For thioureas, avoid acidic desiccants if the derivative is acid-sensitive.
| Desiccant | Efficiency (Residual Water) | Capacity (% Weight) | Suitability for Thioureas |
| Phosphorus Pentoxide ( | Extremely High (< 0.001 mg/L) | Low | Best for drying , but difficult to handle. Acidic. |
| Magnesium Perchlorate | High (0.002 mg/L) | Medium | Excellent, but potential explosion hazard with organics. |
| Silica Gel | Low (0.02 mg/L) | High (30-40%) | Good for general storage. Non-reactive. Indicator beads allow monitoring. |
| Calcium Sulfate (Drierite) | Medium (0.005 mg/L) | Low | Good intermediate option; chemically inert. |
Protocol: Store the secondary container at -20°C .
Handling & Weighing Protocols: The "Dynamic" Phase
The moment a cold vial is opened in a humid lab, condensation occurs instantly on the solid, initiating degradation.
The "Warm-Up" Rule (Critical)
NEVER open a cold container of hygroscopic material immediately upon removal from the freezer.
-
Remove the secondary container from the freezer.
-
Place it in a desiccator at room temperature.
-
Allow 30-60 minutes for the internal vial to reach thermal equilibrium.
-
Wipe the outside of the vial with a lint-free tissue before opening.
Weighing Protocol (Benchtop vs. Glovebox)
If a glovebox is unavailable, use the Difference Weighing Technique to minimize exposure.
Step-by-Step Difference Weighing:
-
Prepare: Dry a receiving flask (Schlenk flask) and purge with Argon/Nitrogen.
-
Tare: Place the capped vial containing the thiourea on the balance. Record Mass A.
-
Transfer: Quickly remove the cap, pour/spatula the approximate amount into the receiving flask, and immediately recap the vial.
-
Measure: Place the capped vial back on the balance. Record Mass B.
-
Calculate: Mass Transferred = Mass A - Mass B.
-
Why: This avoids leaving the hygroscopic solid sitting on an open weigh boat where it absorbs water while you wait for the balance to stabilize.
-
Handling Workflow Diagram
Figure 2: The "Cold Chain" workflow for handling hygroscopic reagents to prevent condensation.
Reaction Setup: Schlenk Line Integration
For catalytic reactions where the thiourea is the H-bond donor, water competes for the binding site. Rigorous exclusion is mandatory.
-
Glassware Prep: All glassware must be oven-dried (120°C, >4 hours) or flame-dried under vacuum.
-
Cycling:
-
Solvent Addition: Add anhydrous solvents via syringe through a septum. Do not pour solvents.
Self-Validating Check: If the thiourea does not dissolve clearly in a solvent where it is known to be soluble (e.g., DCM or THF), or if the solution appears cloudy/milky immediately, water contamination has occurred . Abort the experiment and re-purify the catalyst.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Clumping / Caking | Moisture absorption (Physical).[3] | Dry under high vacuum over |
| Strong "Rotten Egg" Smell | Hydrolysis to | Discard. Material is irreversibly damaged. |
| Yellow Discoloration | Oxidation of sulfur.[3] | Recrystallize or purify via flash chromatography. |
| Melting Point Depression | Impurity formation (Urea). | Check purity via NMR. Ureas show distinct Carbonyl signals (~160 ppm). |
References
-
Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220. (Foundational text on thiourea stability and usage). [Link]
-
Takemoto, Y. (2005). Recognition and activation by urea and thiourea: stereoselective reactions using bifunctional organocatalysts. Organic & Biomolecular Chemistry, 3(24), 4299-4306. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2723790, Thiourea. (Safety and Stability Data). [Link]
Sources
Application Note: Rapid and Efficient Synthesis of 1-Ethyl-3-(2-methoxypropyl)thiourea via Microwave Irradiation
Abstract
This application note provides a comprehensive guide to the synthesis of 1-Ethyl-3-(2-methoxypropyl)thiourea, a disubstituted thiourea derivative, utilizing microwave-assisted organic synthesis (MAOS). Thiourea and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] Microwave irradiation offers a green, rapid, and efficient alternative to conventional heating methods, dramatically reducing reaction times from hours to minutes and often improving product yields.[2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an exploration of the underlying chemical principles, and robust characterization techniques.
Introduction: The Power of Microwave-Assisted Synthesis
Thiourea derivatives are a class of organic compounds containing the (R¹R²N)(R³R⁴N)C=S core structure. They are versatile scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties. The efficiency of synthesizing these molecules is a critical factor in the drug discovery pipeline.
Conventional synthesis methods often require prolonged reaction times under reflux, which can be energy-intensive and may lead to the formation of byproducts.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the principles of dielectric heating to accelerate chemical reactions.[3][4] Unlike conventional heating which relies on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample volume.[5] This often leads to:
-
Dramatically reduced reaction times: Reactions that take hours can often be completed in minutes.[2][6]
-
Increased product yields: The rapid heating can minimize the formation of side products.[3]
-
Enhanced reaction control: Modern microwave reactors allow for precise temperature and pressure monitoring.[4]
-
Greener chemistry: Shorter reaction times and often solvent-free conditions reduce energy consumption and waste.[3]
This application note details a robust protocol for the synthesis of this compound through the nucleophilic addition of 2-methoxypropylamine to ethyl isothiocyanate, accelerated by microwave irradiation.
Reaction Mechanism and Principles
The synthesis of this compound proceeds via a straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 2-methoxypropylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in ethyl isothiocyanate.
The efficiency of microwave heating is dependent on the ability of the substances in the reaction to absorb microwave energy, a property related to the material's dielectric properties.[4] Polar molecules, like the reactants and any polar solvent used, will attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction at the molecular level, resulting in a rapid and uniform increase in temperature throughout the reaction mixture.[6][7]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Ethyl isothiocyanate | Synthesis grade, ≥98% | Sigma-Aldrich |
| 2-Methoxypropylamine | Synthesis grade, ≥98% | Thermo Fisher Scientific |
| Ethanol | Anhydrous, ≥99.5% | Merck |
| Microwave Synthesizer | e.g., Anton Paar Monowave | Anton Paar |
| 10 mL Microwave Vial | with snap cap and septum | Anton Paar |
| Magnetic Stir Bar | ||
| Rotary Evaporator | Buchi | |
| NMR Spectrometer | 400 MHz or higher | Bruker |
| FT-IR Spectrometer | with ATR capability | PerkinElmer |
| Mass Spectrometer | with ESI or APCI source | Agilent |
Safety Precautions
This protocol must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Ethyl isothiocyanate: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes skin and eye irritation. May cause an allergic skin reaction.[8] Handle with extreme care in a fume hood.
-
2-Methoxypropylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[9][10][11][12] Handle with extreme care in a fume hood.
-
Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.
-
Microwave Synthesizer: Operate according to the manufacturer's instructions. Ensure the vial is properly sealed to prevent pressure buildup and potential explosions.
Experimental Protocol
Workflow Diagram
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. dcfinechemicals.com [dcfinechemicals.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 1-Ethyl-3-(2-methoxypropyl)thiourea
Case ID: THIO-OPT-2025 Subject: Yield Optimization & Troubleshooting for Alkyl-Alkyl Thiourea Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Logic
You are attempting to synthesize 1-Ethyl-3-(2-methoxypropyl)thiourea , an unsymmetrical dialkyl thiourea. While thiourea formation is generally considered a "click" reaction (nucleophilic addition of an amine to an isothiocyanate), this specific substrate presents unique challenges that often cap yields at 50-60% if standard textbook protocols are followed blindly.
The Structural Challenge: The 2-methoxypropyl group introduces two complications:
-
Steric Hindrance: The branching at the beta-position (relative to the nitrogen) and the methoxy group create a folded conformation that can retard nucleophilic attack.
-
Solubility & Hygroscopicity: The ether linkage increases water solubility and hydrogen bond acceptance, often resulting in "oily" crude products that trap solvent and impurities, making crystallization difficult.
This guide provides a Self-Validating Protocol designed to overcome these specific barriers.
The "Golden Route" Protocol
Do not use generic conditions. This optimized workflow prioritizes the stability of the isothiocyanate and the prevention of product "oiling out."
Reaction Scheme:
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Ethyl Isothiocyanate | Electrophile | 1.0 | Limiting reagent. Volatile/Lachrymator. |
| 2-Methoxypropylamine | Nucleophile | 1.1 | Slight excess drives conversion. |
| THF (Anhydrous) | Solvent | -- | Concentration: 0.5 M. Preferred over DCM for polarity. |
| Hexanes/Diethyl Ether | Anti-solvent | -- | Critical for isolation (trituration). |
Step-by-Step Methodology
-
Preparation (0 min): Flame-dry a round-bottom flask under Argon/Nitrogen. Charge with 2-methoxypropylamine (1.1 equiv) and anhydrous THF (0.5 M concentration relative to amine).
-
Why? High concentration favors the bimolecular reaction kinetics.
-
-
Controlled Addition (15 min): Cool the solution to 0°C (ice bath). Add Ethyl isothiocyanate (1.0 equiv) dropwise over 10-15 minutes.
-
Equilibration (4-12 hours): Remove the ice bath and allow to stir at Room Temperature (RT). Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes).
-
Endpoint: Disappearance of the isothiocyanate spot (high
). The product will appear as a lower spot, likely UV inactive or weak (use Iodine stain or Vanillin).
-
-
Work-up (Critical Step):
-
Concentrate the reaction mixture in vacuo to roughly 10% of the original volume. DO NOT evaporate to dryness yet (this traps impurities in a sticky oil).
-
Add Diethyl Ether (2x volume) followed by Hexanes (slowly) until turbidity persists.
-
Cool to -20°C (freezer) for 2 hours.
-
Result: The product should crystallize or solidify as a white/off-white solid. Filter and wash with cold hexanes.
-
Mechanistic Visualization
Understanding the failure points requires visualizing the pathway. The diagram below illustrates the nucleophilic addition and the competing side reactions (Hydrolysis/Dimerization) that lower yield.
Figure 1: Reaction pathway showing the primary conversion and critical failure modes (Red dashed lines) caused by moisture or improper isolation.
Troubleshooting Dashboard
If your yield is
| Symptom | Probable Cause | Corrective Action |
| Product is a sticky oil | Rotameric Locking / Solvent Trap | The 2-methoxy group coordinates with the thiourea protons, preventing lattice formation. Fix: Dissolve oil in min. amount of DCM, then add excess Hexanes. Sonicate heavily. If that fails, freeze-dry (lyophilize) from benzene or dioxane. |
| Low Yield (<50%) | Volatility of Ethyl-NCS | Ethyl isothiocyanate is volatile.[3] If you ran the reaction open to air or under high vacuum too long, you lost the electrophile. Fix: Use a sealed vessel or reflux condenser. Add 1.2 eq of isothiocyanate if the amine is valuable. |
| "Rotten Egg" Smell | Hydrolysis (Water Ingress) | Isothiocyanates hydrolyze to amines + COS/H2S in the presence of water. Fix: Ensure solvent is anhydrous. Use molecular sieves in the reaction flask. |
| Starting Material Remains | Amine Salt Formation | If your 2-methoxypropylamine was an HCl salt, it will not react. Fix: Add 1.1 eq of DIPEA or TEA to free-base the amine before adding the isothiocyanate. |
Frequently Asked Questions (Advanced Optimization)
Q: Can I use ethanol as a solvent to make it "greener"?
A: Yes, but with a caveat. Ethanol is a protic solvent. While thiourea formation works in EtOH, the reaction rate is often slower compared to aprotic solvents like THF or DCM because the solvent shells the amine nucleophile (hydrogen bonding), reducing its reactivity. If you must use EtOH, heat to reflux (
Q: The 2-methoxypropyl group is chiral. Will this reaction racemize my center?
A: Unlikely. The reaction conditions (neutral to mildly basic,
Q: I see two spots on TLC that look like product. Is it impure?
A: Not necessarily. Thioureas exhibit Restricted Rotation around the
-
Validation: Run an NMR in DMSO-
at elevated temperature ( ). If the peaks coalesce into single signals, they are rotamers, not impurities.
Q: How do I remove the excess amine if I used 1.1 equivalents? A: The 2-methoxypropylamine is relatively low molecular weight.
-
Acid Wash: Dissolve crude in EtOAc, wash rapidly with 0.1 M HCl (cold). Warning: Do not let it sit; thioureas can hydrolyze in strong acid/heat.
-
Vacuum: High vacuum (<1 mbar) at
for 4 hours will remove most low-boiling amines.
References
-
General Thiourea Synthesis: Maddani, M. R., & Prabhu, K. R. (2010).[4] A simple condensation between amines and carbon disulfide in aqueous medium.[4] Journal of Organic Chemistry, 75(7), 2327-2332. [Link]
-
Isothiocyanate Reactivity: Drobnica, L., Kristian, P., & Augustin, J. (1977). The Chemistry of the -NCS Group. The Chemistry of Cyanates and Their Thio Derivatives, 2, 1003-1221. [Link]
-
Purification of Oily Thioureas: Li, B., et al. (2012). Synthesis and biological evaluation of novel thiourea derivatives. European Journal of Medicinal Chemistry, 49, 381-387. [Link]
- Rotameric Behavior in NMR: Clayden, J., et al. (2005). Restricted rotation in amides and thioamides. Organic Chemistry, Oxford University Press.
Sources
Purification methods for 1-Ethyl-3-(2-methoxypropyl)thiourea via recrystallization
Technical Support Center: Purification of 1-Ethyl-3-(2-methoxypropyl)thiourea
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this N,N'-disubstituted thiourea derivative through recrystallization. My approach is to combine fundamental chemical principles with practical, field-tested troubleshooting strategies to empower you to overcome common challenges in crystallization. This document is structured as a series of frequently asked questions and a detailed troubleshooting guide to directly address issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for this compound?
The crucial first step is to identify a suitable solvent or solvent system.[1] The ideal solvent is one in which this compound has high solubility at an elevated temperature but is sparingly soluble or insoluble at room temperature or below.[1] Conversely, any impurities present should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble at low temperatures, thus staying in the mother liquor after crystallization.[1]
Given the structure of this compound, which contains both polar (thiourea, ether) and non-polar (ethyl, propyl) groups, a solvent of intermediate polarity is often a good starting point. Alcohols such as ethanol, methanol, or isopropanol are frequently effective for recrystallizing substituted thioureas.[2][3] A systematic solvent screening using small quantities of your crude material is the most reliable method for identifying the optimal solvent.
Q2: What are the likely impurities in my crude this compound sample?
The impurities will largely depend on the synthetic route. A common method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with an amine.[2] In this case, potential impurities include:
-
Unreacted Starting Materials: Residual ethylamine or 2-methoxypropyl isothiocyanate (or their precursors).
-
Symmetrical Thioureas: If the synthesis was intended to be unsymmetrical, the formation of symmetrical byproducts can occur.[2]
-
Hydrolysis Products: Thioureas can be susceptible to hydrolysis under strong acidic or basic conditions, particularly with heat, which could lead to the formation of corresponding ureas or amines.[2][4]
Understanding these potential impurities is key to selecting a solvent that effectively separates them from your desired product.
Q3: How does the rate of cooling impact the purity and yield of my crystals?
The cooling rate is a critical parameter that directly influences crystal size, morphology, and purity.
-
Slow Cooling: Allowing the hot solution to cool slowly to room temperature is generally preferred. This promotes the formation of larger, more ordered crystals. The slow growth process is selective, meaning impurity molecules are less likely to be incorporated into the growing crystal lattice, resulting in higher purity.[5]
-
Rapid Cooling (Crash Crystallization): Cooling the solution too quickly, for instance by immediately placing it in an ice bath, forces the compound to precipitate rapidly.[5] This process can trap impurities and solvent within the crystals, leading to a lower purity product. While rapid cooling might sometimes increase the initial solid yield, the trade-off is almost always a less pure final product.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process.
Q1: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This typically happens for one of two reasons:
-
The melting point of your compound is lower than the boiling point of the chosen solvent.[1]
-
The solution was cooled too quickly, or the concentration of the solute is too high, leading to a supersaturated state where the solute's solubility limit is exceeded while the solution is still above the compound's melting point.[1][6]
Solutions:
-
Reheat and Dilute: Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent (10-20% more) to slightly decrease the concentration.[1]
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask or allow it to cool on a hot plate that has been turned off.[6]
-
Change Solvents: If oiling out persists, your compound's melting point is likely too low for the solvent. Select a solvent with a lower boiling point.[1]
-
Induce Crystallization at a Higher Temperature: Try scratching the flask or adding a seed crystal just as the solution begins to cool and is still well above the compound's melting point.
Q2: The solution is clear and has cooled to room temperature, but no crystals have formed. What should I do?
Cause: The solution is in a supersaturated state, meaning the solute concentration is higher than its equilibrium solubility, but there are no nucleation sites for crystal growth to begin.[1][6]
Solutions (Inducing Crystallization):
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal formation.[1][5]
-
Seeding: Add a single, tiny crystal of the pure this compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[1][5]
-
Further Cooling: If crystals do not form at room temperature, carefully place the flask in an ice-water bath to further decrease the solubility of your compound.[1]
-
Concentrate the Solution: If all else fails, it's possible too much solvent was used initially.[5][6] Gently heat the solution to boil off a portion of the solvent, and then attempt the cooling and crystallization process again.
Q3: I have a very low recovery of my purified product. What are the most common reasons for this?
Cause: A low yield is a common issue in recrystallization and can stem from several factors.
Solutions:
-
Excess Solvent: Using too much solvent is the most frequent cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.[1][5] If you have not discarded the mother liquor, you can try to recover more product by evaporating some of the solvent and re-cooling.
-
Premature Crystallization: If the product crystallizes in the filter paper or funnel during hot filtration (if performed), this will lead to a loss of yield. To prevent this, use a pre-heated funnel and filter flask.[1]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of your purified product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent where the compound has lower solubility at cold temperatures should be selected.[1]
Q4: The purity of my compound (checked by TLC, melting point, etc.) has not significantly improved. What are my next steps?
Cause: The chosen recrystallization protocol is not effectively separating the impurities from the target compound.
Solutions:
-
Review Your Solvent Choice: The impurities may have very similar solubility properties to your product in the chosen solvent. A different solvent or a mixed-solvent system may be necessary. For example, dissolving the compound in a "good" solvent (like ethanol) and then slowly adding a "poor" solvent (like water or hexane) until the solution becomes turbid, then heating to clarify and cooling slowly, can be effective.
-
Slow Down Crystallization: As mentioned, rapid crystallization can trap impurities. Ensure your cooling process is very slow.[5]
-
Decolorize the Solution: If your solution has a color that is not characteristic of the pure compound, this indicates impurities. Before cooling, you can add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.[1]
-
Consider an Alternative Purification Method: If recrystallization fails to provide the desired purity, an alternative method like column chromatography may be required to separate impurities with similar polarities.[2][7]
Data Presentation
Table 1: Qualitative Solubility of N,N'-Disubstituted Thioureas in Common Solvents (This table provides general guidance. Experimental verification for this compound is essential.)
| Solvent | Polarity | Solubility (Cold) | Solubility (Hot) | Common Use Notes |
| Hexane/Heptane | Non-polar | Insoluble | Sparingly Soluble | Often used as the "poor" solvent in a mixed-solvent system. |
| Toluene | Non-polar | Sparingly Soluble | Soluble | Can be effective, but its high boiling point may lead to oiling out. |
| Diethyl Ether | Low | Sparingly Soluble | Soluble | Low boiling point can be advantageous, but high volatility and flammability require care. |
| Ethyl Acetate | Intermediate | Sparingly Soluble | Very Soluble | A good candidate for initial screening. |
| Acetone | Intermediate | Soluble | Very Soluble | Often too good a solvent, but can be used in a mixed system or for washing.[2] |
| Isopropanol | Polar | Sparingly Soluble | Very Soluble | Excellent candidate; less volatile than ethanol or methanol.[1] |
| Ethanol | Polar | Sparingly Soluble | Very Soluble | A very common and effective recrystallization solvent for thioureas.[3][8] |
| Methanol | Polar | Soluble | Very Soluble | Similar to ethanol, but higher solubility may lead to lower yields.[8] |
| Water | Very Polar | Insoluble | Sparingly Soluble | Can be used as the "poor" solvent with a water-miscible solvent like ethanol or acetone.[9] |
Table 2: Quick Troubleshooting Summary
| Issue | Primary Cause(s) | Quick-Fix Solutions |
| Oiling Out | Solvent BP > Compound MP; Rapid cooling | Reheat, add more solvent, cool slowly; Change to a lower-boiling solvent.[1][6] |
| No Crystals | Supersaturation; Too much solvent | Scratch flask; Add seed crystal; Cool in ice bath; Evaporate some solvent.[1][5] |
| Low Yield | Too much solvent used; Premature crystallization | Concentrate mother liquor; Pre-heat filtration apparatus.[1][5] |
| Poor Purity | Wrong solvent; Crystals formed too fast | Re-crystallize in a different solvent; Ensure slow cooling.[5] |
Experimental Protocol
General Single-Solvent Recrystallization Workflow
This protocol provides a general methodology. The choice of solvent and specific temperatures should be optimized for this compound.
-
Dissolution: Place the crude thiourea derivative in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle stirring or swirling. Continue to add small portions of the hot solvent until the solid just dissolves completely.[1]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.[1]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.[1]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by air drying on the filter, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Workflow and Decision Diagrams
Caption: General workflow for single-solvent recrystallization.
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Thiourea Derivatives.
- Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- Benchchem. (n.d.). Side reactions and byproduct formation in thiourea synthesis.
- Benchchem. (n.d.). One-Pot Synthesis of N,N'-Disubstituted Thioureas: Application Notes and Protocols.
- Al-Salahi, R., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI.
- Sciencemadness Wiki. (2019). N-Allylthiourea.
- Traiwongsa, N., et al. (2025). Solid–liquid solubility behavior of thiourea in twelve organic solvents; solubility experiments, data correlation, solvent analysis, and molecular simulations.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- (2022). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. IUCr.
- Google Patents. (n.d.). US3188312A - New process for the preparation of thiourea derivatives.
- ResearchGate. (n.d.). PHYSICO-CHEMICAL CHARACTERIZATION OF 1-ETHYL-3-((4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYL)THIOUREA IN 50% ETHANOL-WATER SOLUTIONS.
- INIS-IAEA. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K.
- ResearchGate. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K.
- PubChem - NIH. (2013). Thiourea.
- Benchchem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.
- ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION.
- University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with 1-Ethyl-3-(2-methoxypropyl)thiourea
Topic: Overcoming Solubility & Formulation Challenges
Document ID: TS-ETH-MET-004 | Version: 2.1 | Status: Active
Executive Summary
1-Ethyl-3-(2-methoxypropyl)thiourea is a dialkyl-substituted thiourea derivative characterized by a dual-nature polarity profile. While the thiourea core (
Users frequently encounter solubility "cliffs" where the compound dissolves in organic stock solutions (DMSO, EtOH) but precipitates immediately upon dilution into aqueous biological media. This guide addresses these thermodynamic hurdles using a structural activity relationship (SAR) approach.
Module 1: Solvent Selection & Solubility Profile
Q1: Why does my compound dissolve in Ethanol but crash out in Water?
A: This is a classic "logP mismatch." Structurally, this compound possesses a hydrophobic ethyl group and a propyl backbone, which compete with the hydrophilic thiourea core.
-
Mechanism: In pure ethanol, the alkyl chains interact favorably with the ethyl group of the solvent (Van der Waals forces), while the thiourea core hydrogen bonds with the hydroxyl group.
-
The Crash: When you dilute into water, the "hydrophobic effect" dominates. Water molecules form an ordered cage around the alkyl chains, which is energetically unfavorable (entropic penalty). The molecules aggregate to minimize water contact, leading to precipitation.
Q2: What are the recommended primary solvents for stock solutions?
Based on the functional group analysis (Thiourea core + Ether linkage), we recommend the following hierarchy:
| Solvent Class | Solvent | Est. Solubility (mM) | Suitability | Technical Note |
| Dipolar Aprotic | DMSO | >100 mM | Excellent | Preferred for biological stocks. Disrupts intermolecular H-bonding. |
| Dipolar Aprotic | DMF | >100 mM | Excellent | Alternative to DMSO; use if DMSO interferes with specific assays. |
| Alcohol | Ethanol | 50–80 mM | Good | Good for chemical synthesis; evaporation is easier than DMSO. |
| Chlorinated | DCM | >50 mM | Moderate | Useful for extraction/synthesis, not for biological application. |
| Aqueous | PBS (pH 7.4) | <1 mM | Poor | Do not use as a primary solvent. Requires co-solvents. |
Critical Warning: Avoid storing stock solutions in acetone or ketones for long periods. Thioureas can slowly react with ketones to form condensation products under acidic or thermal stress.
Module 2: Formulation for Biological Assays
Q3: How do I keep the compound in solution when dosing cells/animals?
A: You must lower the dielectric barrier between your organic stock and the aqueous buffer. Use a Co-solvent/Surfactant System .
The "Golden Triangle" Formulation: For difficult thioureas, we recommend a ternary system to stabilize the transition:
-
Solubilizer (Stock): DMSO (100%)
-
Interface Stabilizer: Tween-80 or Cremophor EL
-
Bulk Phase: Saline or PBS
Protocol: The "Step-Down" Dilution Method
-
Dissolve this compound in 100% DMSO at 200x the final concentration.
-
Add Tween-80 to the DMSO stock (Final ratio: 5% Tween / 95% DMSO). Vortex vigorously.
-
Slowly pipette this mixture into the aqueous buffer while vortexing the buffer.
-
Why? Adding the organic phase to the aqueous phase (rapid dispersion) prevents local high concentrations that trigger nucleation/crystallization.
-
Q4: Will pH adjustment help dissolve this compound?
A: Likely No.
-
Reasoning: Thioureas are extremely weak bases. Protonation usually requires strong mineral acids (pH < 1), which are incompatible with biological assays.
-
Risk: Trying to dissolve this in basic pH (pH > 10) may lead to deprotonation of the thiourea nitrogen, but this often accelerates oxidative decomposition (to form ureas or disulfides). Maintain neutral pH (6.5–7.5).
Module 3: Troubleshooting & FAQs
Q5: I see a "cloudiness" immediately after dilution. Is this a precipitate?
A: Not necessarily. It could be the Ouzo Effect (micro-emulsion formation).
-
Test: Centrifuge the sample at 10,000 x g for 5 minutes.
-
Pellet visible? = Precipitation (Solubility failure).
-
Still cloudy/no pellet? = Stable colloidal suspension. This may be acceptable for oral dosing but is unacceptable for IV or cellular assays (false positives due to light scattering).
-
Q6: The compound turns yellow in solution over time. Is it degrading?
A: Yes, this indicates Oxidative Desulfurization . Thioureas can degrade into their Urea counterparts or form formamidine disulfides when exposed to air and light.
-
Fix:
-
Degas solvents (sparge with Argon/Nitrogen) before making stocks.
-
Add an antioxidant like Ascorbic Acid (0.1%) or DTT if the assay permits.
-
Store DMSO stocks at -20°C, protected from light (amber vials).
-
Visual Guide: Solubility Decision Tree
The following logic flow illustrates the decision process for selecting the correct solvent system based on your application.
Caption: Decision matrix for solvent selection. Yellow nodes indicate decision points based on concentration and application.
Experimental Protocol: Kinetic Solubility Determination
If literature values are insufficient, use this standard operating procedure (SOP) to determine the exact solubility limit in your specific buffer.
Materials:
-
Compound: this compound (Solid)
-
Buffer: PBS (pH 7.4)
-
Equipment: UV-Vis Plate Reader (280 nm - 320 nm range)
Steps:
-
Stock Prep: Prepare a 50 mM stock in DMSO.
-
Spike: Add 2 µL of stock to 198 µL of PBS in a UV-transparent 96-well plate (Final: 500 µM).
-
Serial Dilution: Perform 1:2 serial dilutions across the plate (500 µM
250 125...). -
Incubation: Shake for 2 hours at RT.
-
Read: Measure Absorbance at 280 nm (Thiourea
transition). -
Analysis: Plot Concentration vs. Absorbance.
References
-
Lippincott Williams & Wilkins. (2023). Remington: The Science and Practice of Pharmacy. 23rd Edition. (General principles of cosolvency and surfactant use in drug formulation).
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Discusses LogP and solubility cliffs in thiourea-like isosteres).
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (Review of solid dispersion and pH adjustment limitations).
-
PubChem. (n.d.). Thiourea Compound Summary. National Library of Medicine. (Structural data and general thiourea properties).
(Note: Specific solubility data for the exact 1-Ethyl-3-(2-methoxypropyl) derivative is derived from functional group analysis of the general class of N,N'-dialkyl thioureas found in the citations above.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. biorxiv.org [biorxiv.org]
- 5. Thiourea | Alzchem Group [alzchem.com]
- 6. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 7. Thiourea:an organic compound_Chemicalbook [chemicalbook.com]
Troubleshooting degradation of 1-Ethyl-3-(2-methoxypropyl)thiourea under heat
Technical Support Center: 1-Ethyl-3-(2-methoxypropyl)thiourea
Guide for Researchers and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering thermal degradation of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs) on Thermal Degradation
This section addresses the most common initial questions regarding the stability of this compound when exposed to heat.
Q1: What are the primary pathways for thermal degradation of a substituted thiourea like this one?
A1: While data on this specific molecule is not widely published, we can infer the degradation pathways based on well-established mechanisms for thiourea and its derivatives. The primary thermal degradation of thiourea compounds typically initiates with isomerization, followed by fragmentation.[1]
-
Pathway A: Isomerization and Cleavage: The molecule can first tautomerize to its carbamimidothioic acid form. Under thermal stress, this intermediate can cleave to form an isothiocyanate and an amine. For this compound, this would yield Ethyl isothiocyanate and 2-methoxypropylamine .
-
Pathway B: Desulfurization: Another common pathway involves the elimination of hydrogen sulfide (H₂S).[1] This results in the formation of a corresponding carbodiimide, in this case, 1-Ethyl-3-(2-methoxypropyl)carbodiimide , and H₂S gas.
The prevalence of each pathway can be influenced by the specific substituents on the thiourea core, the presence of catalysts (e.g., trace metals), and the experimental atmosphere (inert vs. oxidative).
Caption: Potential thermal degradation pathways of this compound.
Q2: What are the typical physical or observational signs of degradation?
A2: Visual inspection can provide the first clues of compound instability. Key signs include:
-
Color Change: A distinct yellowing or browning of the typically white or off-white solid is a strong indicator of degradation, often due to the formation of elemental sulfur or conjugated byproducts.[2]
-
Change in Odor: The generation of gaseous byproducts can be a clear sign. Be alert for the characteristic "rotten egg" smell of hydrogen sulfide (H₂S) or the pungent odor of isothiocyanates.[1]
-
Clumping or Caking: This may indicate the absorption of moisture, which can lower the degradation temperature and facilitate hydrolytic pathways.[2]
-
Inconsistent Melting Point: A broadened or depressed melting point compared to the reference standard suggests the presence of impurities, which are likely degradation products.
Q3: I am heating my reaction to 80°C. Is this a cause for concern?
A3: It could be. While many thiourea derivatives are stable at this temperature, thermal stability is highly structure-dependent.[3] The parent compound, thiourea, begins to decompose significantly around 187.5°C[4], but derivatives can be more or less stable. The presence of solvents, catalysts, or impurities can lower this decomposition temperature. It is crucial not to rely on general data but to empirically determine the stability of your specific compound under your exact experimental conditions. A proactive thermal stress study is highly recommended (see Section 3).
Section 2: Troubleshooting Guide for Suspected Degradation
If you suspect thermal degradation has occurred, a systematic approach is necessary to confirm it, identify the cause, and mitigate the issue.
Caption: Systematic workflow for troubleshooting suspected thermal degradation.
Issue: My reaction is yielding an unknown impurity, and the overall yield of the desired product is low.
-
Step 1: Compare to a Control. Analyze a sample of your starting material that has not been subjected to heat alongside your reaction mixture using a simple technique like Thin Layer Chromatography (TLC) or a rapid HPLC injection. If the impurity is absent in the unheated starting material, thermal degradation is highly probable.
-
Step 2: Characterize the Impurity. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the impurity. Compare this mass to the predicted degradation products from Section 1. For example, if your parent compound has a MW of 190.3 g/mol , the formation of 1-Ethyl-3-(2-methoxypropyl)carbodiimide would correspond to a mass of 156.2 g/mol (a loss of 34, corresponding to H₂S).
-
Step 3: Implement Corrective Actions.
-
Lower the Temperature: This is the most direct solution. Determine the minimum temperature required for your reaction to proceed at an acceptable rate.
-
Reduce Reaction Time: Minimize the duration the compound spends at an elevated temperature.
-
Use an Inert Atmosphere: If oxidative degradation is suspected (often indicated by significant color change), running the reaction under a nitrogen or argon atmosphere can prevent it.[2]
-
Solvent Choice: Ensure your solvent is not contributing to the degradation. For example, protic solvents might facilitate pathways involving proton transfer.
-
Section 3: Proactive Stability Management & Best Practices
Preventing degradation is always preferable to troubleshooting it.
Recommended Storage and Handling
| Parameter | Recommendation & Rationale |
| Temperature | Store at a controlled room temperature (15-25°C) or refrigerated (2-8°C) for long-term storage.[2] This minimizes the available thermal energy for degradation pathways. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[2] This is critical to prevent oxidation of the sulfur atom. |
| Light | Use amber vials or store in a dark location.[2] UV radiation can provide the activation energy for photodegradation. |
| Purity | Use the highest purity material available. Impurities, especially trace metals or acidic/basic residues, can act as catalysts for decomposition. |
| Incompatibilities | Avoid strong oxidizing agents (peroxides, nitrates) and strong acids/bases, which can catalyze oxidation and hydrolysis, respectively.[2] |
Conducting a Forced Degradation Study
To understand the stability limits of your compound, a forced degradation or "stress testing" study is invaluable. This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways.
-
Prepare Samples: Weigh identical amounts of this compound into several vials.
-
Expose to Stressors:
-
Heat: Place samples in ovens at increasing temperatures (e.g., 60°C, 80°C, 100°C, 120°C) for a fixed time (e.g., 24 hours).
-
Control: Keep one sample at the recommended storage condition.
-
-
Analyze: Analyze all samples by HPLC-UV (see protocol below).
-
Evaluate: Determine the temperature at which significant degradation (>1-2% loss of parent peak area) occurs. This defines your operational thermal limit.
Section 4: Analytical Protocols for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting degradation products.
Protocol 1: HPLC-UV Method for Purity Assessment
This High-Performance Liquid Chromatography (HPLC) method is designed to separate the moderately polar parent compound from potential non-polar or more polar degradants.
Caption: General workflow for HPLC-UV purity analysis.
Instrumentation & Reagents:
-
HPLC system with UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
Reference standard of this compound
Method Parameters:
| Parameter | Setting | Rationale |
| Mobile Phase A | Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier; elutes the compound from the non-polar C18 column. |
| Gradient | 30% B to 95% B over 15 min | Starts with a more polar mixture to retain and separate polar degradants, then increases organic content to elute the parent compound and any non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 245 nm | Thiourea derivatives typically have a UV absorbance maximum in this region. This should be confirmed by running a UV scan of the reference standard.[5] |
| Injection Vol. | 10 µL | Standard injection volume. |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol at 1 mg/mL. Create a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve your test sample in methanol to a known concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter.[5]
-
System Suitability: Inject the 50 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be <2.0%.
-
Analysis:
-
Inject the standard solutions to construct a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.
-
Inject the test sample.
-
The appearance of new peaks, especially those eluting earlier (more polar) or later (less polar) than the main peak, indicates the presence of degradation products.
-
Purity can be calculated using an area percent normalization method.
-
References
-
Theoretical study on the thermal decomposition of thiourea. ResearchGate. [Link]
-
Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. ACS Publications, The Journal of Physical Chemistry B. [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]
-
Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Turkish Journal of Chemistry. [Link]
-
Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. ResearchGate. [Link]
-
MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIVATIVES. AKJournals. [Link]
-
Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted amine precursors from 1-Ethyl-3-(2-methoxypropyl)thiourea
Topic: Eradicating Unreacted Amine Precursors from 1-Ethyl-3-(2-methoxypropyl)thiourea
Welcome to the Application Scientist Support Portal. The synthesis of this compound typically involves the nucleophilic addition of an amine (e.g., 2-methoxypropylamine) to an isothiocyanate (e.g., ethyl isothiocyanate). To drive this reaction to completion, an excess of the amine precursor is often deployed. However, residual aliphatic amines are highly nucleophilic and basic, which can severely interfere with downstream biological assays or subsequent synthetic steps in drug development pipelines.
This guide provides field-proven, self-validating methodologies to isolate your target thiourea with high purity.
Quantitative Comparison of Amine Removal Strategies
Before selecting a purification route, review the quantitative parameters of the standard methodologies.
| Purification Strategy | Mechanism of Action | Target Amine State | Yield Retention | Scalability | Turnaround Time |
| Mild Acid Wash (10% Citric Acid) | Protonation & Phase Partitioning | Cationic (Ammonium) | > 95% | Excellent (Multi-gram) | < 1 Hour |
| Strong Acid Wash (1M HCl) | Protonation & Phase Partitioning | Cationic (Ammonium) | 80 - 85% | Excellent (Multi-gram) | < 1 Hour |
| Scavenger Resin (PS-NCS) | Covalent Trapping | Neutral (Nucleophile) | > 98% | Moderate (Milligram) | 4 - 6 Hours |
| Silica Chromatography | Adsorption / Polarity | Neutral | 60 - 75% | Poor-Moderate | 2 - 4 Hours |
Troubleshooting FAQs
Q1: Why is my this compound product still contaminated with 2-methoxypropylamine after a standard aqueous workup? A: 2-Methoxypropylamine is a polar aliphatic amine, but in its neutral (unprotonated) state, it partitions significantly into polar organic solvents like dichloromethane (DCM) or ethyl acetate alongside your thiourea product. A simple neutral water wash is mechanistically insufficient. You must lower the aqueous pH below the amine's pKa (~9.5) to force complete protonation, converting it into a highly water-soluble ammonium salt that exclusively favors the aqueous phase 1.
Q2: I used 1M HCl to wash the organic layer, but my thiourea yield dropped significantly. What is the causality here? A: While thioureas are generally stable, prolonged exposure to strong aqueous acids (like 1M HCl) can lead to partial hydrolysis or cause the slightly polar this compound to partially partition into the aqueous layer 2. To prevent this, switch to a milder acid, such as 10% aqueous citric acid, which provides enough protons to quench the amine without degrading the thiourea.
Q3: My product is highly sensitive to aqueous conditions. How can I remove the amine without liquid-liquid extraction? A: Deploy an electrophilic scavenger resin, such as Polystyrene-bound Isothiocyanate (PS-NCS). The resin acts as a macroscopic electrophile. The unreacted nucleophilic amine attacks the resin, becoming covalently tethered to the polymer backbone. Because the thiourea product is no longer nucleophilic, it remains in solution and the impurities are simply filtered away 3.
Q4: How do I definitively validate that all unreacted amine has been eradicated? A: Implement a self-validating Thin Layer Chromatography (TLC) protocol. Spot your purified organic phase on a TLC plate, elute, and stain with Ninhydrin solution followed by heating. Primary aliphatic amines will immediately manifest as a bright purple/pink spot. The total absence of this spot confirms successful amine eradication.
Step-by-Step Experimental Protocols
Protocol A: Optimized Liquid-Liquid Extraction (Mild Acid Wash)
Best for: Multi-gram scale synthesis where the product is stable to mild aqueous workups.
-
Dilution: Dissolve the crude this compound mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.1 M.
-
Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 10% w/v aqueous citric acid.
-
Agitation & Partitioning: Shake the funnel vigorously and vent the stopcock. Causality Note: The mild acid selectively protonates the unreacted 2-methoxypropylamine, driving the resulting salt into the aqueous phase 2.
-
Self-Validation: Test the pH of the separated aqueous layer. It must read < 4. If it is higher, repeat the acid wash step.
-
Neutralization: Wash the retained organic layer once with saturated aqueous
to neutralize any residual acid, followed by a final wash with brine to remove dissolved water. -
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the pure thiourea.
Protocol B: Electrophilic Scavenger Resin Deployment
Best for: Milligram scale, library generation, or highly water-sensitive derivatives.
-
Preparation: Dissolve the crude reaction mixture in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Resin Addition: Add 2.0 to 3.0 molar equivalents of Polystyrene-bound Isothiocyanate (PS-NCS) resin relative to the estimated amount of unreacted amine 4.
-
Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 4 to 6 hours. Causality Note: Gentle agitation prevents the mechanical shearing of the polymer beads while ensuring maximum surface area contact for covalent trapping.
-
Filtration: Filter the heterogeneous mixture through a sintered glass funnel. Wash the resin bed twice with the reaction solvent to ensure the complete recovery of the non-bound thiourea product.
-
Concentration: Evaporate the filtrate under reduced pressure. Validate purity via Ninhydrin TLC stain.
Purification Decision Workflow
Workflow for removing unreacted amine from this compound.
References
- Ethyl isothiocyanate | 542-85-8 Source: Benchchem URL
- 5-Methylhexan-1-amine | 4746-31-0 Source: Benchchem URL
- Cyclohexyl Isothiocyanate | CAS 1122-82-3 Source: Benchchem URL
- 4-Nitrobenzoyl isothiocyanate | 28115-92-6 Source: Benchchem URL
Sources
Technical Support Center: Optimizing Methoxypropyl Thiourea Formation
Welcome to the technical support center for the synthesis of N-(3-methoxypropyl)thiourea. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize the formation of this key intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and accelerate your reaction with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the formation of methoxypropyl thiourea?
The synthesis of N-(3-methoxypropyl)thiourea typically proceeds via the nucleophilic addition of 3-methoxypropylamine to an appropriate thioacylating agent. The most common laboratory-scale method involves the reaction between 3-methoxypropylamine and an isothiocyanate.[1][2]
The mechanism is a straightforward nucleophilic attack:
-
The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine (the nucleophile) attacks the electrophilic carbon atom of the isothiocyanate.
-
This attack forms a transient zwitterionic intermediate.
-
A rapid proton transfer from the nitrogen to the sulfur atom (or another base in the system) occurs, yielding the final stable thiourea product.
This reaction is generally efficient and high-yielding under mild conditions.[3]
Diagram: Reaction Mechanism The following diagram illustrates the nucleophilic addition mechanism.
Caption: Nucleophilic addition of an amine to an isothiocyanate.
Q2: What are the primary factors that influence the reaction time?
Several key parameters dictate the kinetics of thiourea formation. Understanding these allows for systematic optimization:
-
Nucleophilicity of the Amine: The reaction rate is highly dependent on the nucleophilic character of the amine. 3-methoxypropylamine is a primary aliphatic amine with good nucleophilicity, generally leading to a reasonably fast reaction. Amines with electron-withdrawing groups are less reactive and may require more forcing conditions.[4]
-
Electrophilicity of the Isothiocyanate: The structure of the isothiocyanate partner also plays a role. Electron-withdrawing groups on the isothiocyanate can increase the electrophilicity of the central carbon atom, potentially accelerating the reaction.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy.[5] However, excessive heat can promote side reactions or decomposition of reactants and products.[5][6]
-
Concentration: Higher concentrations of reactants lead to a greater frequency of molecular collisions, which typically accelerates the reaction rate.
-
Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used as they can solvate the intermediate species effectively without interfering with the reaction.[4][7]
-
Catalysis: While often not necessary for simple aliphatic amines, the reaction can be catalyzed. Thiourea itself can act as a hydrogen bond donor catalyst, activating the electrophile.[8][9] In some cases, a non-nucleophilic base may be added to enhance the amine's nucleophilicity.[10]
Troubleshooting Guide
Problem: My reaction is extremely slow or has stalled.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Possible Cause 1: Low Temperature The reaction may have a higher activation energy than anticipated, especially if there is any minor steric hindrance or if reactant concentrations are low.
-
Solution: Gently heat the reaction mixture. Start by increasing the temperature to 40-50°C and monitor the progress by an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] For many standard thiourea syntheses, reactions are complete within a few hours at room temperature or with gentle heating.
Possible Cause 2: Poor Amine Nucleophilicity or Steric Hindrance While 3-methoxypropylamine is generally reactive, impurities or unexpected steric factors from the isothiocyanate partner could slow the reaction.
-
Solution 1: Increase the reaction temperature or prolong the reaction time.[10] Microwave irradiation can also be effective in overcoming steric barriers and significantly reducing reaction times.[7]
-
Solution 2: Consider adding a non-nucleophilic base, such as triethylamine (TEA), to deprotonate a small fraction of the amine, thereby increasing its overall nucleophilicity.[10]
Possible Cause 3: Impure or Degraded Reagents Isothiocyanates can be sensitive to moisture and may degrade over time.
-
Solution: Ensure the quality of your starting materials. Use freshly opened or purified reagents. If degradation is suspected, consider generating the isothiocyanate in situ as an alternative.[10]
Possible Cause 4: Suboptimal Solvent Choice The solvent may not be adequately solvating the reactants or the transition state.
-
Solution: Switch to a different polar aprotic solvent. THF, DCM, and acetonitrile are excellent starting points.[4][7] In some cases, aqueous media have been used successfully for thiourea synthesis, offering a "green" alternative.[2][11]
Diagram: Troubleshooting Workflow for Slow Reactions This flowchart provides a logical sequence for diagnosing and resolving slow reaction rates.
Caption: A systematic approach to accelerating slow thiourea synthesis.
Problem: My yield is low, and I'm observing significant side products.
Low yields are often tied to side reactions or product degradation.
Possible Cause 1: Excessively High Reaction Temperature While heat can accelerate the desired reaction, it can also promote decomposition pathways or the formation of byproducts.[5] Thiourea itself can be thermally unstable and may decompose if heated for extended periods.[12]
-
Solution: Optimize the reaction temperature. Run a matrix of experiments at different temperatures (e.g., room temperature, 40°C, 60°C) for a fixed time to find the point that maximizes yield without significant impurity formation.[5] Monitor the reaction closely to avoid prolonged heating after completion.[7]
Possible Cause 2: Presence of Water Water can lead to the hydrolysis of the isothiocyanate starting material or the final thiourea product, especially under acidic or basic conditions with heat.[10]
-
Solution: Ensure anhydrous reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Possible Cause 3: Incorrect Stoichiometry An excess of one reactant can lead to side products.[7] For example, if generating an isothiocyanate in situ from a primary amine and CS₂, an excess of the starting amine can react with the newly formed isothiocyanate to produce an undesired symmetrical thiourea.[10]
-
Solution: Carefully control the stoichiometry of your reactants. Use a 1.0 to 1.1 equivalent of the isothiocyanate relative to the amine.[4][10]
Data Summary & Experimental Protocols
Data Summary: Impact of Temperature on Reaction Time
The following table provides a hypothetical but representative summary of how temperature can affect the time required for the synthesis of a N,N'-disubstituted thiourea.
| Temperature (°C) | Average Reaction Time (hours) | Typical Yield (%) | Notes |
| 25 (Room Temp) | 4 - 8 | 90-95% | Clean reaction, but can be slow for less reactive substrates. |
| 40 | 1 - 3 | 92-97% | Optimal for many substrates, balancing speed and purity. |
| 60 | < 1 | 85-90% | Faster conversion, but risk of minor byproduct formation increases.[5] |
| 80 | < 0.5 | < 80% | Significant decomposition or side reactions may occur.[6] |
Experimental Protocol: Synthesis of N-phenyl-N'-(3-methoxypropyl)thiourea
This protocol provides a baseline procedure that can be adapted and optimized.
Materials:
-
3-Methoxypropylamine (1.0 eq.)
-
Phenyl isothiocyanate (1.05 eq.)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxypropylamine (1.0 eq.) in anhydrous DCM.
-
With stirring, add phenyl isothiocyanate (1.05 eq.) dropwise to the solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress every hour using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete when the limiting reactant spot disappears.[10]
-
If the reaction is slow after 4 hours, gently heat the mixture to 40°C.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure thiourea derivative.[7][10]
Protocol: Reaction Time Optimization Study
-
Set up four identical reactions based on the protocol above in parallel.
-
Run each reaction at a different temperature: 25°C, 35°C, 45°C, and 55°C.
-
Withdraw a small aliquot from each reaction every 30 minutes.
-
Quench the aliquot and analyze it by a quantitative method (e.g., HPLC or ¹H NMR with an internal standard) to determine the percentage conversion.[13]
-
Plot the percentage conversion versus time for each temperature to determine the optimal conditions that provide complete conversion in the shortest time without generating significant impurities.
References
-
Chemistry LibreTexts. (2021, March 16). 10.3: Thiourea Based Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiourea organocatalysis. Retrieved from [Link]
-
Móricz, A., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 26(2), 303. Retrieved from [Link]
-
Kumar, A., et al. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
(Thio)urea-Catalyzed Formation of Heterocyclic Compounds. (n.d.). In Thiourea and its Derivatives. IntechOpen. Retrieved from [Link]
-
Afkhami, A., & Madrakian, T. (2009). A kinetic method for the determination of thiourea by its catalytic effect in micellar media. Journal of the Brazilian Chemical Society, 20(3), 443-449. Retrieved from [Link]
-
Abbasi, S., et al. (2011). A new and sensitive reaction rate method for spectrophotometric determination of trace amounts of thiourea in different water sa. Journal of the Chinese Chemical Society, 58(5), 637-642. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A colorimetric sensor for detecting thiourea based on inhibiting peroxidase-like activity of gold–platinum nanoparticles. Analytical Methods. Retrieved from [Link]
-
DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. Retrieved from [Link]
-
BYJU'S. (2019, April 11). Thiourea. Retrieved from [Link]
-
ARKAT USA, Inc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC, 2010(ix), 216-228. Retrieved from [Link]
-
chemeurope.com. (n.d.). Thiourea. Retrieved from [Link]
-
Reddit. (2024, April 16). Problem with my thiourea synthesis. r/Chempros. Retrieved from [Link]
-
MDPI. (2024, November 23). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 29(23), 5015. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Thermal Decomposition of Thiourea. Retrieved from [Link]
-
Stolle, A., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1757–1767. Retrieved from [Link]
-
Gu, Y., et al. (2019). Synthesis of Sterically Encumbered Thiourea S‐Oxides through Direct Thiourea Oxidation. Chemistry – A European Journal, 25(63), 14319-14323. Retrieved from [Link]
- Google Patents. (n.d.). US6657082B2 - Process for the preparation of thiourea.
-
ResearchGate. (n.d.). 83 questions with answers in THIOUREA | Science topic. Retrieved from [Link]
-
ChemRxiv. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. annexechem.com [annexechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling pH Sensitivity of 1-Ethyl-3-(2-methoxypropyl)thiourea Solutions
A Foreword from the Senior Application Scientist:
Welcome to the technical support guide for managing solutions of 1-Ethyl-3-(2-methoxypropyl)thiourea. It has come to our attention that this molecule is a novel compound with limited data in the public domain. Therefore, this guide has been constructed based on the fundamental principles of thiourea chemistry and extensive experience in handling pH-sensitive small molecules in drug development and research settings. The protocols and advice provided herein are intended as a robust starting point for your experiments. We will emphasize understanding the "why" behind each step, empowering you to adapt and optimize these methods for your specific application.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation (e.g., cloudiness, color change) over time. What is the likely cause?
A1: The primary suspect is pH-induced hydrolysis or oxidation. The thiourea functional group (-NH-C(=S)-NH-) can be susceptible to degradation, particularly at pH extremes (both acidic and alkaline). At low pH, the sulfur atom can be protonated, potentially leading to hydrolysis into the corresponding urea, amine, and hydrogen sulfide. At high pH, the N-H protons become acidic and can be deprotonated, which may facilitate oxidation or other degradation pathways. The presence of the ether linkage in the methoxypropyl group could also be a factor, though it is generally more stable than the thiourea moiety. We recommend initiating a pH stability study to identify the optimal pH range for your compound.
Q2: What is the recommended pH range for working with this compound?
A2: While the optimal pH is compound-specific and must be determined empirically, a good starting point for many thiourea derivatives is a slightly acidic to neutral pH range (approximately pH 5.0 - 7.5). This range often represents a compromise, minimizing both acid-catalyzed and base-catalyzed degradation. However, the specific substituents on the thiourea can significantly influence its stability profile.
Q3: Can I use a common buffer like phosphate-buffered saline (PBS) for my experiments?
A3: While PBS is a common buffer, it may not be the optimal choice without verification. Phosphate buffers can sometimes participate in or catalyze reactions, and their buffering capacity is strongest between pH 6.2 and 8.2. If your compound requires a pH outside of this range, or if you observe instability in PBS, you should consider alternative buffer systems. A buffer selection screen is a prudent step in early-stage formulation development.
Q4: How should I prepare a stock solution of this compound?
A4: For initial experiments, we recommend preparing a high-concentration stock solution in an aprotic organic solvent such as DMSO or anhydrous ethanol. This minimizes the risk of hydrolysis before the compound is diluted into your aqueous experimental buffer. When diluting the stock into your aqueous medium, ensure rapid and thorough mixing to avoid localized high concentrations that could lead to precipitation.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent results or loss of compound activity.
-
Potential Cause: pH drift in your experimental medium or degradation of the compound in the buffered solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitation of the compound upon dilution into aqueous buffer.
-
Potential Cause: The compound's solubility in the aqueous buffer is lower than the final concentration, or the pH of the buffer is causing the compound to become less soluble.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the intrinsic solubility of this compound in the chosen buffer system at the target pH.
-
Modify Dilution Protocol: Try a "reverse" addition, adding the aqueous buffer to the DMSO stock solution slowly while vortexing. This can sometimes prevent the compound from crashing out.
-
Adjust pH: The protonation state of the thiourea can affect its solubility. Experiment with slight adjustments to the buffer pH (e.g., in 0.2 unit increments) to see if solubility improves.
-
Incorporate Co-solvents: If compatible with your experimental system, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to the final buffer to increase solubility.
-
Part 3: Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol provides a framework for identifying the optimal pH range for your compound.
-
Prepare a series of buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 3, 5, 7, 9). See Table 1 for recommended buffer systems.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Incubate samples: Dilute the DMSO stock solution into each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is consistent across all samples (e.g., 1%).
-
Set up time points: Aliquot the solutions for analysis at various time points (e.g., 0, 1, 4, 8, 24 hours). Store the samples under your typical experimental conditions (e.g., room temperature, 37°C).
-
Analyze for degradation: At each time point, quench any reaction if necessary and analyze the samples by a stability-indicating method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify results: Calculate the percentage of the parent compound remaining at each time point for each pH. Plot the percentage of remaining compound versus time for each pH to determine the degradation rate.
Table 1: Recommended Buffer Systems for pH Stability Studies
| Target pH Range | Recommended Buffer | pKa(s) | Notes |
| 3.0 - 5.0 | Citrate Buffer | 3.13, 4.76, 6.40 | Good buffering capacity in the acidic range. |
| 5.5 - 7.5 | MES Buffer | 6.15 | A "Good's" buffer, known for low metal binding. |
| 6.0 - 8.0 | Phosphate Buffer | 2.15, 7.20, 12.35 | Widely used, but check for compatibility. |
| 7.0 - 9.0 | HEPES Buffer | 7.55 | Commonly used in cell culture applications. |
| 8.5 - 10.5 | Borate Buffer | 9.24 | Use with caution as borate can interact with some organic molecules. |
Part 4: Mechanistic Considerations
Understanding the potential behavior of the thiourea functional group at different pH values is crucial for troubleshooting.
Caption: Potential pH-dependent states of a thiourea derivative.
This diagram illustrates how the charge state of the thiourea moiety can change with pH, influencing its stability. At low pH, the sulfur atom is more likely to be protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water (hydrolysis). At high pH, deprotonation of a nitrogen atom can generate an anion that may be more easily oxidized.
By systematically evaluating the pH sensitivity of your this compound solutions, you can establish robust experimental conditions, ensuring the integrity of your data and the success of your research.
References
-
Thiourea: Chemical Properties and Applications. Royal Society of Chemistry. [Link]
-
Buffer Selection for Pharmaceutical and Biopharmaceutical Formulations. Journal of Pharmaceutical Sciences. [Link]
-
Strategies to Address Poor Aqueous Solubility in Drug Discovery. Nature Reviews Drug Discovery. [Link]
Technical Support Center: Minimizing Side Reactions in Thiourea Derivative Synthesis
Welcome to the Technical Support Center for Thiourea Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiourea synthesis. Instead of a rigid set of protocols, we offer a dynamic, question-and-answer-based resource that addresses the specific, practical challenges you may encounter at the bench. Our focus is on understanding the root causes of common side reactions and providing field-tested solutions to maximize yield, purity, and success.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that often arise during the planning and initial execution of a thiourea synthesis.
Q1: What is the most reliable method for synthesizing N,N'-disubstituted thioureas?
Q2: My reaction yield is very low. What are the most likely causes?
Low yields in thiourea synthesis from isothiocyanates and amines typically stem from three primary issues:
-
Low Nucleophilicity of the Amine: Electron-deficient amines, such as anilines with electron-withdrawing groups (e.g., 4-nitroaniline), are poor nucleophiles and may react very slowly or not at all under standard conditions.[1][3]
-
Degradation of the Isothiocyanate: Isothiocyanates can be sensitive to moisture and heat. It is crucial to use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[1]
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can significantly slow down the reaction rate.[1]
Solutions often involve increasing the reaction temperature, prolonging the reaction time, or adding a non-nucleophilic base like triethylamine to activate the amine.[1] In challenging cases, microwave-assisted synthesis can be effective at overcoming steric barriers and reducing reaction times.[1][4]
Q3: My thiourea product is difficult to purify. What are some effective strategies?
Purification can indeed be challenging. Here are some common and effective methods:
-
Recrystallization: This is often the first choice if a suitable solvent can be found. An ideal solvent will dissolve the thiourea sparingly at room temperature but completely at a higher temperature, leaving impurities behind in the mother liquor.[5]
-
Column Chromatography: This is a versatile method for separating the desired product from impurities with similar polarities.[3]
-
Acid-Base Extraction: If your thiourea derivative and the impurities have different acid-base properties, a liquid-liquid extraction workup can be a highly effective purification step.[3]
-
Precipitation/Filtration: Many simple N,N'-diphenylthioureas are poorly soluble in common organic solvents and will precipitate directly from the reaction mixture, allowing for easy isolation by filtration.[6]
Section 2: Troubleshooting Specific Side Reactions
This section provides in-depth guidance on identifying and mitigating the most common and troublesome side reactions encountered during thiourea synthesis.
Issue 1: Formation of an Unexpected Product with M-32 Mass Defect (Desulfurization to Carbodiimide)
Q: My mass spectrometry analysis shows a significant peak corresponding to the mass of my expected product minus the mass of sulfur (or H₂S). What is this byproduct and how can I prevent it?
This is a classic sign of desulfurization, where your thiourea product is converting into the corresponding carbodiimide.[7] This is one of the most common side reactions, especially when the reaction is heated for extended periods.
Causality & Mechanism: The conversion of a thiourea to a carbodiimide is an elimination reaction that can be promoted by heat, strong bases, or certain oxidizing agents.[7][8] The thiourea can tautomerize to a thiol form, which can then be activated for the elimination of a sulfur species. Reagents like mercuric oxide, iodine, or even hypervalent iodine compounds are known to actively promote this transformation.[6][8]
Mitigation Strategies:
-
Control the Temperature: Avoid excessive heating. Monitor your reaction closely by Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting materials are consumed to prevent prolonged exposure to heat.[3]
-
Choice of Base: If a base is required to deprotonate the amine, use a non-nucleophilic, sterically hindered base (e.g., triethylamine or diisopropylethylamine). Avoid strong, aggressive bases that can promote elimination.
-
Avoid Oxidizing Conditions: Be mindful of reagents and conditions during workup. Unintentional oxidation can sometimes lead to desulfurization.[9][10]
-
Alternative Reagents: If you are intentionally trying to synthesize a carbodiimide from a thiourea, reagents like di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) have been developed for this specific purpose.[11][12] Understanding these reagents helps in avoiding conditions that mimic their activity.
Issue 2: Formation of Guanidine Derivatives
Q: I am observing a byproduct with a mass corresponding to the addition of another amine equivalent and loss of H₂S. Is this a guanidine, and how is it forming?
Yes, this strongly suggests the formation of a guanidine derivative. Guanidines can be formed when a thiourea reacts with an additional amine, often driven by an activating or desulfurizing agent.[13][14] Carbodiimides, as discussed above, are key intermediates in this process; they can be readily attacked by another amine to form a guanidine.[7][14]
Causality & Mechanism: The pathway is often sequential: Thiourea -> [Activation/Desulfurization] -> Carbodiimide -> [+ Amine] -> Guanidine
This side reaction is particularly prevalent if:
-
The reaction conditions are harsh enough to generate the carbodiimide intermediate.
-
There is an excess of a reactive amine present in the reaction mixture.
-
Thiophilic reagents (e.g., certain metal salts like Hg(II) or Cu(II)) are present, which can activate the thiocarbonyl group for nucleophilic attack.[14]
Mitigation Strategies:
-
Strict Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 ratio of amine to isothiocyanate unless you have a specific reason to do otherwise.
-
Moderate Conditions: As with preventing carbodiimide formation, use the mildest possible conditions (temperature, reaction time) to achieve full conversion.
-
Purify the Thiourea First: If you are synthesizing a complex molecule where the thiourea is an intermediate, it is often best to isolate and purify the thiourea before proceeding to the next step to avoid carry-over of excess amines or activating reagents.[14]
Issue 3: Formation of Symmetrical Thioureas in an Unsymmetrical Synthesis
Q: I am trying to make an unsymmetrical thiourea (R-NH-C(S)-NH-R'), but I am getting a significant amount of the symmetrical byproduct (R-NH-C(S)-NH-R). Why is this happening?
This is a common issue when the isothiocyanate is generated in situ from a primary amine (R-NH₂) and a thioacylating agent (like carbon disulfide), followed by the addition of a second amine (R'-NH₂).[1] If the intermediate isothiocyanate (R-NCS) reacts with the starting amine (R-NH₂) before the second amine (R'-NH₂) is added or can compete, the symmetrical product will form.[1]
Mitigation Strategies:
-
Two-Step, One-Pot Approach: Ensure the complete formation of the isothiocyanate first before adding the second amine.[1] This can be monitored by TLC or other analytical techniques.
-
Control Stoichiometry: Carefully control the amount of the first amine used to generate the isothiocyanate to avoid having an excess that can react with the product.[1]
-
Use a Pre-formed Isothiocyanate: The most straightforward way to avoid this issue is to use a pre-synthesized and purified isothiocyanate as your starting material.
Section 3: Data Tables & Protocols
For quick reference, the following tables summarize key experimental parameters.
Table 1: Troubleshooting Guide for Common Byproducts
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Low or No Product | Poorly nucleophilic amine. | Increase temperature; use a non-nucleophilic base (e.g., Et₃N); consider microwave irradiation.[1][3] |
| Decomposed isothiocyanate. | Use fresh isothiocyanate; store properly; consider in-situ generation.[1] | |
| Byproduct at [M-34] | Desulfurization to carbodiimide. | Reduce reaction temperature; avoid prolonged heating; use neutral workup conditions.[9] |
| Byproduct at [M+Amine-H₂S] | Guanidine formation. | Maintain strict 1:1 stoichiometry; use mild conditions; avoid thiophilic metal salts.[14] |
| Symmetrical Thiourea | In-situ generated isothiocyanate reacts with starting amine. | Use a two-step, one-pot method; ensure complete isothiocyanate formation before adding the second amine. |
Table 2: Recommended Solvents and Bases
| Reactant Properties | Recommended Solvent(s) | Recommended Base (if needed) | Rationale |
| Standard Reactants | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | None or Triethylamine (Et₃N) | Good solubility for most reactants; relatively inert. |
| Poorly Soluble Reactants | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Diisopropylethylamine (DIPEA) | High polarity aids dissolution of stubborn starting materials. |
| Green Chemistry Approach | Water ("on-water" synthesis), Ethanol | None | Can be highly effective for simple amines, offering easy product isolation via filtration.[13] |
Appendix: Protocols & Diagrams
A1: General Protocol for N,N'-Disubstituted Thiourea Synthesis
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., THF or DCM, approx. 0.1-0.5 M), add the isothiocyanate (1.0-1.1 equivalents) at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC, staining for the limiting reagent. If the reaction is sluggish, it can be gently heated to 40-50 °C.[1]
-
Workup and Isolation: Once the reaction is complete (typically 1-12 hours), concentrate the mixture under reduced pressure. The resulting crude product can then be purified.
-
Purification:
-
Precipitation: If a solid precipitates during the reaction, it can often be isolated by vacuum filtration, washed with cold solvent, and dried.[6]
-
Recrystallization: Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to induce crystallization.[5]
-
Chromatography: If the product is an oil or purification by other means fails, purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
A2: Visual Troubleshooting and Mechanistic Diagrams
The following diagrams provide visual guides for troubleshooting and understanding key reaction pathways.
Caption: Troubleshooting workflow for thiourea synthesis.
Caption: Desired reaction vs. carbodiimide side reaction.
References
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Recrystallization of Thiourea Derivatives. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis. BenchChem Technical Support Center.
- chemeurope.com. Carbodiimide.
- BenchChem. (2025). Literature review on the discovery of novel thiourea compounds. BenchChem Technical Support Center.
- BenchChem. (2025). Side reactions and byproduct formation in thiourea synthesis. BenchChem Technical Support Center.
- Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium Allows an Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332.
- ResearchGate. (2025). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex.
-
Kjær, A., & Kjar, A. (1995). Facile desulfurization of cyclic thioureas by hydrogen peroxide in acetic acid. Acta Chemica Scandinavica, 49, 225-229. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers. BenchChem Technical Support Center.
- Request PDF. (2025). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas.
- Organic Chemistry Portal. Synthesis of carbodiimides.
- Pittelkow, M., et al. (2008). A facile method for the preparation of carbodiimides from thioureas and (Boc)2O.
-
Katritzky, A. R., & Pleynet, D. P. M. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(4), 1247-1279. [Link]
Sources
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- 10. Facile desulfurization of cyclic thioureas by hydrogen peroxide in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Strategies for drying 1-Ethyl-3-(2-methoxypropyl)thiourea without decomposition
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling and processing 1-Ethyl-3-(2-methoxypropyl)thiourea. This guide, designed by our senior application scientists, provides in-depth technical advice and troubleshooting strategies to ensure the integrity of your compound during the critical drying phase. Given the potential thermal and chemical lability of substituted thioureas, this resource focuses on methods that prioritize sample preservation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is wet after synthesis. What are the primary concerns when choosing a drying method?
A1: The main concerns when drying this compound, and thiourea derivatives in general, are preventing chemical and thermal degradation.[1] Thioureas can be susceptible to several degradation pathways:
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule, potentially yielding ammonia, hydrogen sulfide, or other byproducts.[1][2]
-
Oxidation: The sulfur atom in the thiourea group is prone to oxidation, which can be initiated by atmospheric oxygen, especially at higher temperatures.[1]
-
Hydrolysis: The presence of water, particularly under acidic or basic conditions, can cause hydrolysis, cleaving the molecule.[1]
Therefore, the ideal drying strategy will effectively remove residual solvents without subjecting the compound to harsh conditions that could trigger these degradation routes.
Q2: Can I simply heat my compound in a standard laboratory oven to dry it?
A2: It is strongly advised against using a standard, high-temperature laboratory oven. As highlighted, thiourea derivatives can be thermally sensitive.[1][2] High temperatures can lead to decomposition, compromising the purity and integrity of your this compound. Gentle drying methods are essential for preserving your sample.
Q3: What are the recommended drying methods for this compound?
A3: For thermally sensitive compounds like this compound, low-temperature, non-destructive drying techniques are paramount. The two primary recommended methods are:
-
Vacuum Drying: This is a highly effective method for removing solvents at temperatures well below their atmospheric boiling points.[3][4][5][6][7] By reducing the pressure, the solvent's vapor pressure is reached at a much lower temperature, thus avoiding thermal degradation.[3][6]
-
Dessicator Drying (with a high-efficiency desiccant): This is a simple and gentle method suitable for removing trace amounts of water or other solvents. It is crucial to use an appropriate desiccant.
Q4: What is lyophilization, and is it suitable for this compound?
A4: Lyophilization, or freeze-drying, is a process where a solvent (usually water) is removed from a frozen sample through sublimation (direct transition from solid to gas).[8][9][10] This technique is exceptionally gentle as it occurs at very low temperatures and pressures, making it ideal for highly unstable compounds.[8][9] While highly effective, it may be overly complex for routine drying of a small molecule unless extreme thermal lability is observed or if the compound is intended for a specific formulation that benefits from a lyophilized powder.[11]
Troubleshooting Guide
The following table addresses common issues encountered during the drying of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound discolors (e.g., turns yellow or brown) during drying. | This is a strong indicator of thermal decomposition or oxidation.[1] | Immediately stop the current drying process. If using a vacuum oven, reduce the temperature significantly or switch to room temperature drying. If the issue persists, consider using a desiccator at room temperature. |
| The sample is still not fully dry after an extended period in a vacuum oven. | 1. The vacuum level may be insufficient. 2. The temperature may be too low for the specific solvent being removed. 3. The sample may be too thick for efficient drying. | 1. Check your vacuum pump for leaks and ensure it is functioning correctly. 2. If the compound's stability allows, slightly increase the temperature in small increments (e.g., 5°C). 3. Spread the sample into a thin layer to maximize the surface area exposed to the vacuum. |
| The compound melts or becomes oily in the vacuum oven. | The set temperature is above the compound's melting point (or a eutectic mixture with the solvent). | Immediately reduce the temperature to below the melting point. It is crucial to determine the melting point of your compound before commencing vacuum drying. |
| The sample remains clumpy after drying. | This may be due to residual solvent or the physical form of the crystals. | Gently grind the sample with a spatula (in a fume hood or glove box if the compound is potent) and continue drying. Ensure the vacuum is applied evenly. |
Experimental Protocols
Protocol 1: Vacuum Oven Drying
This is the most recommended method for efficiently drying this compound without causing degradation.
Principle: By reducing the ambient pressure, the boiling point of residual solvents is significantly lowered, allowing for rapid and gentle evaporation at or slightly above room temperature.[3][4][5][6][7]
Step-by-Step Methodology:
-
Sample Preparation: Spread the crystalline or solid this compound in a thin, even layer on a clean glass watch glass or a suitable drying tray. This maximizes the surface area for solvent evaporation.
-
Placement in Vacuum Oven: Place the sample inside the vacuum oven.
-
Initiate Vacuum: Close the oven door securely and begin to slowly apply the vacuum. A gradual application of vacuum prevents the powder from being disturbed.
-
Set Temperature (If Necessary): For most common organic solvents, drying at room temperature under a high vacuum is sufficient. If a slightly elevated temperature is required, it should be kept as low as possible, ideally not exceeding 35-40°C, and well below the compound's melting point.
-
Drying Time: The time required for complete drying will depend on the solvent being removed, the amount of sample, and the efficiency of the vacuum pump. It can range from a few hours to overnight.
-
Completion of Drying: The sample is considered dry when it reaches a constant weight. To verify, vent the oven with an inert gas like nitrogen, weigh the sample, and then place it back in the oven under vacuum for another 1-2 hours. If the weight remains unchanged, the drying process is complete.
-
Sample Recovery: Once dry, slowly vent the oven with an inert gas before opening the door to prevent the introduction of atmospheric moisture and oxygen to a potentially reactive, dry surface.
Protocol 2: Desiccator Drying
This method is ideal for removing trace amounts of water and is very gentle.
Step-by-Step Methodology:
-
Desiccant Preparation: Ensure the desiccant at the bottom of the desiccator is fresh and active. Suitable desiccants for this purpose include anhydrous calcium sulfate (Drierite®), phosphorus pentoxide, or freshly activated molecular sieves.[12]
-
Sample Placement: Place the this compound, spread thinly on a watch glass, on the desiccator plate.
-
Seal the Desiccator: Securely close the desiccator lid. If using a vacuum desiccator, apply a vacuum to further enhance the drying efficiency.
-
Drying Time: Allow the sample to dry for an extended period, typically 24-72 hours.
-
Monitoring: Periodically check for any changes in the physical appearance of the sample.
Visualization of Method Selection
The following diagram illustrates the decision-making process for selecting the appropriate drying strategy for this compound.
Experimental Workflow for Vacuum Drying
This diagram outlines the key steps in the recommended vacuum drying protocol.
References
- Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques - sinothermo. (2025, August 15).
- Vacuum drying - Wikipedia.
- Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2011, January 1).
- Excipients used in lyophilization of small molecules - CORE. (2010, March 12).
- Technical Support Center: Recrystallization of Thiourea Derivatives - Benchchem.
- Vacuum drying | Busch United States.
- Avoiding product degradation with a low-temperature, vacuum cake dryer. (2026, February 25).
- Vacuum Drying - Advantages & Common Applications - amixon GmbH.
- Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules - Drug Development and Delivery. (2024, October 25).
- Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024, October 1).
- Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes - PubMed. (2020, September 3).
- preventing degradation of thiourea derivatives during long-term storage - Benchchem.
- Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides | The Journal of Physical Chemistry B - ACS Publications. (2005, August 20).
- Drying Agents - Sigma-Aldrich.
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- 12. Drying Agents [sigmaaldrich.com]
Technical Support Center: Resolving Phase Separation Issues with 1-Ethyl-3-(2-methoxypropyl)thiourea and Related Thiourea Derivatives
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Ethyl-3-(2-methoxypropyl)thiourea and other thiourea derivatives. This resource provides in-depth troubleshooting for one of the most common experimental hurdles: phase separation. Here, we move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Introduction: Understanding Phase Separation in Thiourea Derivative Systems
Phase separation, the formation of distinct liquid layers from a previously homogeneous solution, is a frequent challenge when working with thiourea derivatives like this compound. This phenomenon is governed by the delicate balance of intermolecular forces between the solute (your thiourea derivative), the solvent, and any other components in your mixture. Thiourea derivatives, with their polar thiocarbonyl group and often non-polar organic substituents, can exhibit complex solubility behaviors.[1][2]
Phase separation can manifest in several ways, from the formation of a distinct second liquid layer to the appearance of an intractable emulsion.[3][4] Understanding the root cause is key to resolving the issue efficiently. This guide is structured in a question-and-answer format to directly address the specific problems you may be encountering.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound in an organic solvent has suddenly become cloudy and is starting to separate. What is happening and how can I fix it?
A1: Understanding the "Oiling Out" Phenomenon
What you are likely observing is a phenomenon known as "oiling out," where the solute comes out of solution as a liquid phase rather than a solid precipitate. This often occurs due to changes in temperature, solvent composition, or concentration that decrease the solubility of your thiourea derivative.
Underlying Causes:
-
Temperature Fluctuation: A decrease in temperature can lower the solubility of your compound below its current concentration, causing it to separate.
-
Solvent Polarity Mismatch: The polarity of your solvent may not be optimal for the specific thiourea derivative you are using. The combination of the polar thiourea core and the organic side chains (ethyl and methoxypropyl groups) results in a molecule with both polar and non-polar characteristics.
-
Supersaturation: You may have created a supersaturated solution that is inherently unstable.
Troubleshooting Protocol:
-
Initial Diagnosis:
-
Gently warm the solution. If the solution becomes clear, temperature-dependent solubility is the likely cause.
-
If warming does not resolve the issue, consider solvent polarity.
-
-
Solvent System Adjustment:
-
Co-solvent Addition: Introduce a small amount of a co-solvent to adjust the overall polarity of the mixture. For a non-polar solvent, a more polar co-solvent like isopropanol or tetrahydrofuran (THF) can be effective. Conversely, for a more polar solvent, a less polar co-solvent like toluene or heptane might be necessary. Add the co-solvent dropwise while stirring until the solution clarifies.
-
Solvent Screening: If a co-solvent is not desirable, a systematic solvent screening is recommended.
-
Data Presentation: Solvent Polarity and Solubility
| Solvent | Polarity Index | General Solubility of Thiourea Derivatives |
| Heptane | 0.1 | Low |
| Toluene | 2.4 | Moderate |
| Dichloromethane (DCM) | 3.1 | Moderate to High |
| Tetrahydrofuran (THF) | 4.0 | High |
| Acetone | 5.1 | High |
| Acetonitrile (ACN) | 5.8 | Moderate to High |
| Ethanol | 4.3 | Moderate (potential for hydrogen bonding) |
| Water | 10.2 | Generally Low (highly dependent on substituents) |
Note: This table provides a general guideline. The optimal solvent will depend on the specific substituents of the thiourea derivative.
Q2: I'm performing a liquid-liquid extraction, and an emulsion has formed at the interface between the aqueous and organic layers. How can I break this emulsion?
A2: Breaking Emulsions in Thiourea Derivative Workups
Emulsions are stable mixtures of immiscible liquids, often stabilized by the presence of your compound of interest or other surface-active species at the liquid-liquid interface.[3] Thiourea derivatives can sometimes act as surfactants, leading to the formation of stubborn emulsions.
Underlying Causes:
-
Vigorous Shaking: Excessive agitation during extraction creates fine droplets that are slow to coalesce.[5]
-
High Concentration of Solute: A high concentration of the thiourea derivative at the interface can stabilize the emulsion.
-
pH Effects: The pH of the aqueous phase can influence the charge and surface activity of impurities or the thiourea derivative itself.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Senior Scientist's Guide to the ¹H NMR Spectral Analysis of 1-Ethyl-3-(2-methoxypropyl)thiourea
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-Ethyl-3-(2-methoxypropyl)thiourea. Designed for researchers and professionals in drug development, this document moves beyond a simple data report. It delves into the causal reasoning behind spectral features, offers a comparative perspective on alternative analytical techniques, and provides a robust, field-tested protocol for acquiring high-quality data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are both accurate and self-validating.
The Foundational Role of ¹H NMR in Structural Elucidation
In the landscape of organic chemistry and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, providing unparalleled insight into the atomic connectivity and chemical environment within a molecule.[1][2] ¹H NMR, specifically, is often the initial and most informative experiment performed. By probing the hydrogen nuclei (protons), it reveals not only the number of different types of protons but also their proximity to one another and their electronic surroundings.[3]
For a molecule like this compound, with its multiple functional groups—thiourea, ether, and alkyl chains—¹H NMR is indispensable for confirming its synthesis and purity. Each structural feature imparts a unique signature on the spectrum, allowing for a comprehensive and definitive structural assignment.
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of chemical shifts and coupling constants provides a powerful framework for analysis. The following is a detailed theoretical interpretation for this compound, assuming the spectrum is acquired in a standard deuterated solvent such as chloroform-d (CDCl₃).
The structure and proton labeling scheme are presented below.
Caption: Labeled structure of this compound.
Detailed Signal Analysis
-
Signal (a) - Methyl Protons (-CH₃):
-
Predicted Chemical Shift (δ): ~1.2 ppm. These protons are on a terminal methyl group of an ethyl chain. They are relatively shielded, appearing in the typical aliphatic region.
-
Integration: 3H. This signal accounts for the three equivalent protons of the methyl group.[2]
-
Multiplicity: Triplet (t). These protons are adjacent to the two protons of the methylene group (b), and thus will be split into a triplet according to the n+1 rule (2+1=3).[4]
-
-
Signal (b) - Methylene Protons (-CH₂-N):
-
Predicted Chemical Shift (δ): ~3.6 ppm. These protons are adjacent to a nitrogen atom. The electronegativity of nitrogen deshields these protons, shifting them downfield compared to a standard alkyl CH₂ group.
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Integration: 2H. Corresponds to the two protons of the methylene group.
-
Multiplicity: Quartet (q). These protons are coupled to the three protons of the adjacent methyl group (a), resulting in a quartet (3+1=4).
-
-
Signal (c) - Methyl Protons (-CH-CH₃):
-
Predicted Chemical Shift (δ): ~1.3 ppm. Similar to signal (a), this is an aliphatic methyl group. However, its position on the propyl chain makes it slightly different.
-
Integration: 3H. Accounts for the three protons of this methyl group.
-
Multiplicity: Doublet (d). These protons are adjacent to the single methine proton (d), splitting the signal into a doublet (1+1=2).
-
-
Signal (d) - Methine Proton (-CH-):
-
Predicted Chemical Shift (δ): ~4.0-4.2 ppm. This proton is deshielded by both the adjacent nitrogen (N2) and the nearby oxygen atom's influence through the C5-O bond.
-
Integration: 1H. Represents the single methine proton.
-
Multiplicity: Multiplet (m) or Sextet. This proton is coupled to the three protons of methyl group (c) and the two protons of methylene group (e). Theoretically, this would result in a complex multiplet (3+2+1=6, a sextet).[5]
-
-
Signal (e) - Methylene Protons (-CH₂-O):
-
Predicted Chemical Shift (δ): ~3.4-3.5 ppm. These protons are directly attached to a carbon bonded to an electronegative oxygen atom, causing a significant downfield shift.[6]
-
Integration: 2H. Corresponds to the two protons of this methylene group.
-
Multiplicity: Doublet (d). These protons are adjacent to the single methine proton (d), which splits their signal into a doublet (1+1=2).
-
-
Signal (f) - Methoxy Protons (-OCH₃):
-
Predicted Chemical Shift (δ): ~3.3 ppm. Protons of a methoxy group typically appear as a sharp singlet in this region.[7][8]
-
Integration: 3H. Accounts for the three equivalent protons of the methoxy group.
-
Multiplicity: Singlet (s). These protons have no adjacent protons to couple with, as they are separated by the oxygen atom.
-
-
Signals (g, h) - Amide Protons (-NH-):
-
Predicted Chemical Shift (δ): Highly variable, ~5.5-8.5 ppm. The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature.[9][10] In thioureas, they often appear as two distinct broad singlets.[11][12]
-
Integration: 1H each. Each signal represents one proton.
-
Multiplicity: Broad Singlet (br s). Due to quadrupole broadening from the nitrogen nucleus and potential chemical exchange with trace amounts of water or acid, these signals are typically broad and may not show clear coupling to adjacent protons.[10] A D₂O shake experiment can confirm their identity, as the N-H protons will exchange with deuterium, causing the signals to disappear from the spectrum.[9]
-
Summary of Predicted ¹H NMR Data
| Label | Proton Group | Predicted δ (ppm) | Integration | Multiplicity |
| a | -CH₂CH₃ | ~1.2 | 3H | Triplet (t) |
| b | -CH₂ CH₃ | ~3.6 | 2H | Quartet (q) |
| c | -CH(CH₃ )CH₂- | ~1.3 | 3H | Doublet (d) |
| d | -NCH (CH₃)- | ~4.0-4.2 | 1H | Multiplet (m) |
| e | -CHCH₂ O- | ~3.4-3.5 | 2H | Doublet (d) |
| f | -OCH₃ | ~3.3 | 3H | Singlet (s) |
| g, h | -NH - | ~5.5-8.5 | 1H + 1H | Broad Singlets (br s) |
Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is exceptionally powerful, a multi-technique approach provides the most comprehensive structural verification. Here, we compare ¹H NMR with other common analytical methods for the analysis of this compound.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment, count, and connectivity (J-coupling). | Provides a complete map of the proton framework, confirming the identity and purity of both the ethyl and methoxypropyl chains. | N-H signals can be broad and variable. Complex splitting can sometimes be difficult to resolve completely. |
| ¹³C NMR | Number and type of unique carbon environments (e.g., C=S, CH, CH₂, CH₃). | Confirms the carbon backbone, including the characteristic downfield shift of the thiocarbonyl (C=S) carbon (~180 ppm).[11] | Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[13] Provides no direct information on proton connectivity. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Unambiguously confirms the molecular formula. Fragmentation can provide evidence for the ethyl and methoxypropyl substructures. | Does not provide information on the specific arrangement of atoms or stereochemistry. Isomers cannot be distinguished. |
| FT-IR Spectroscopy | Presence of specific functional groups (N-H, C=S, C-O). | Quickly confirms the presence of key functional groups, such as the N-H stretches (~3200-3400 cm⁻¹) and the C=S bond (~1200-1300 cm⁻¹).[14] | Provides limited information about the overall molecular skeleton and connectivity. The spectrum can be complex in the fingerprint region. |
Experimental Protocol for High-Resolution ¹H NMR
Adherence to a meticulous protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps represent a field-proven methodology.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. The sample must be free of residual synthesis solvents, which can be ensured by drying under high vacuum for several hours.[15]
-
-
Solvent and Standard Selection:
-
Add approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.[16] For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
The solvent should contain a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm.[17]
-
-
Transfer to NMR Tube:
-
Ensure the sample is fully dissolved. If any solid particulates remain, they will disrupt the magnetic field homogeneity, leading to poor spectral resolution (broad peaks).[13]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. The final solution depth should be approximately 4-5 cm.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Locking: The spectrometer will "lock" onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (¹H in this case) to maximize signal transmission.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the free induction decay (FID) signal. Standard parameters on a 400 MHz spectrometer might include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Apply phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate all peaks to determine the relative ratios of the protons.
-
Conclusion
The ¹H NMR spectrum of this compound offers a rich tapestry of structural information. Through a systematic analysis of chemical shifts, integration, and multiplicity, a complete and unambiguous assignment of every proton in the molecule is achievable. When complemented by other analytical techniques such as ¹³C NMR and Mass Spectrometry, this analysis forms a robust foundation for the structural verification required in modern chemical research and drug development. The protocols and interpretations provided in this guide serve as a comprehensive resource for scientists aiming to achieve high-quality, reliable results.
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Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]
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A Senior Application Scientist's Guide to FTIR-Based Identification of 1-Ethyl-3-(2-methoxypropyl)thiourea
This guide provides a comprehensive framework for the unequivocal identification of 1-Ethyl-3-(2-methoxypropyl)thiourea using Fourier-Transform Infrared (FTIR) Spectroscopy. Moving beyond a simple peak list, we will explore the causal relationships between molecular structure and vibrational modes, establish a self-validating protocol for spectral acquisition, and compare the target molecule's spectral signature against common alternatives to ensure confident characterization.
The Rationale: Why FTIR for Thiourea Derivative Identification?
FTIR spectroscopy is a powerful, non-destructive technique ideal for the structural elucidation of synthesized compounds like this compound. The principle rests on the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies. The resulting spectrum is a unique molecular "fingerprint." For drug development professionals, this technique offers a rapid and cost-effective method to verify the presence of key functional groups, confirm the identity of a target molecule, and screen for potential impurities or side-products.
The molecule , this compound, possesses several distinct functional groups—a secondary thiourea, an ether, and aliphatic chains—each with predictable vibrational modes. Our primary objective is to identify the confluence of these characteristic peaks, as their collective presence provides a high degree of confidence in the sample's identity.
Molecular Structure and Key Vibrational Modes
To predict the FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups.
Figure 1: Molecular structure of this compound highlighting key functional groups.
The primary vibrational modes of interest are:
-
N-H Stretching: From the two secondary amine groups in the thiourea core.
-
C-H Stretching: From the ethyl and methoxypropyl aliphatic chains.
-
C=S Stretching (Thioamide I/II bands): A key indicator of the thiourea group. This is often a complex region due to coupling with other vibrations.[1][2]
-
C-N Stretching: Also part of the thiourea backbone.
-
C-O-C Stretching: The characteristic vibration of the ether linkage.
Predicted FTIR Absorption Bands for Identification
The following table summarizes the expected characteristic absorption bands for this compound. The presence of all these peaks is required for a positive identification.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| 3300 - 3500 | N-H (Thiourea) | N-H Stretching | Medium, Sharp | As a secondary, non-primary amine, one or two sharp bands are expected in this region.[3][4][5] The exact position can be influenced by hydrogen bonding.[6][7] |
| 2850 - 3000 | C-H (Alkyl) | C-H Stretching | Medium to Strong, Sharp | Characteristic of the sp³ C-H bonds in the ethyl and methoxypropyl groups.[4] |
| ~1550 - 1650 | N-H (Thiourea) | N-H Bending | Medium | Often coupled with C-N stretching; sometimes referred to as the Amide II band in analogous systems.[3] |
| ~1350 & ~850 | C=S (Thiourea) | C=S Stretching (coupled) | Medium to Weak | The thiocarbonyl (C=S) stretch is significantly weaker and at a lower frequency than a carbonyl (C=O) stretch. It often couples with C-N and N-H vibrations, resulting in multiple bands.[1][2] The band around 1350 cm⁻¹ is often attributed to a mix of C=S and C-N stretching, while a band near 850 cm⁻¹ can also have significant C=S character.[8] |
| 1200 - 1350 | C-N (Thiourea) | C-N Stretching | Medium to Strong | This band arises from the stretching of the C-N bonds within the thiourea core.[3][9] |
| 1070 - 1150 | C-O-C (Ether) | Asymmetric C-O-C Stretching | Strong | This is a highly characteristic and strong peak for aliphatic ethers, making it a crucial identifier for the methoxypropyl group.[10][11][12] |
Comparative Analysis: Distinguishing from Alternatives
To confirm the identity, it is essential to differentiate the spectrum from those of plausible alternatives or starting materials.
| Compound Class | Key Differentiating Features from Target Molecule |
| Simple Thiourea (e.g., Thiourea, NH₂CSNH₂) | Lacks the strong C-O-C ether stretch around 1100 cm⁻¹. Shows primary amine N-H stretching (typically two bands for symmetric/asymmetric stretches) instead of the secondary amine pattern.[9][13] |
| Secondary Amine (e.g., Diethylamine) | Will show N-H stretching but will be completely missing the strong C-O-C ether peak and the complex C=S and C-N stretching bands characteristic of the thiourea moiety.[3] |
| Aliphatic Ether (e.g., Propyl methyl ether) | Exhibits the strong C-O-C stretch and C-H stretches but will not have any absorptions in the N-H stretching region (3300-3500 cm⁻¹) or the thiourea fingerprint region (C=S, C-N stretches).[11][14] |
| Corresponding Urea Derivative (1-Ethyl-3-(2-methoxypropyl)urea) | Would show a very strong C=O (Amide I) stretching band around 1650-1700 cm⁻¹, which is absent in the thiourea compound. The C=S bands would be replaced by this intense carbonyl absorption.[5] |
A Self-Validating Experimental Protocol for Spectrum Acquisition
This protocol is designed to ensure high-quality, reproducible data. The trustworthiness of the result comes from systematic verification at each step.
Figure 2: Workflow for reliable FTIR data acquisition and verification.
Step-by-Step Methodology:
-
Instrument Preparation & Verification:
-
Causality: A dry, CO₂-purged spectrometer is essential to prevent atmospheric interference (broad water vapor bands ~3600 cm⁻¹ and sharp CO₂ bands ~2350 cm⁻¹).
-
Action: Ensure the FTIR spectrometer has been recently purged. Check the integrity of the desiccant.
-
Validation: Collect a background spectrum. It should be a flat line with minimal noise and no significant water or CO₂ peaks.
-
-
Sample Preparation (ATR Method Preferred):
-
Causality: Attenuated Total Reflectance (ATR) is the preferred method for solids and liquids as it requires minimal sample preparation and provides excellent sample-to-sample reproducibility. The KBr pellet method can be used but is susceptible to moisture and concentration effects.
-
Action (ATR): Place a small amount of the solid or liquid sample directly onto the clean ATR crystal (typically diamond or germanium). Apply consistent pressure using the built-in clamp to ensure good contact.
-
Validation (ATR): Before analysis, ensure the ATR crystal is clean by taking a background scan. The resulting spectrum should be flat.
-
-
Spectrum Acquisition:
-
Causality: Signal averaging (co-adding scans) improves the signal-to-noise ratio, making weaker peaks, like the C=S stretch, more discernible. A resolution of 4 cm⁻¹ is standard for routine identification.
-
Action: Set the instrument to collect data from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Validation: The final spectrum should have a stable, flat baseline and a high signal-to-noise ratio (major peaks should be near the top of the absorbance scale without being flat-topped).
-
-
Data Processing and Interpretation:
-
Action: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. If using ATR, apply the appropriate ATR correction if quantitative analysis is needed (for identification, it is less critical but good practice).
-
Validation: Systematically locate and label all the predicted peaks from the table in Section 3. A positive identification requires the presence of all key bands (N-H, C-H, C=S, C-N, C-O-C) within their expected ranges and relative intensities. The absence of any one of these key peaks, or the presence of strong, unexpected peaks (e.g., a C=O band at ~1700 cm⁻¹), would invalidate the identification.
-
Conclusion
The identification of this compound by FTIR spectroscopy is a robust method when approached systematically. A conclusive identification is not based on a single peak, but on the simultaneous presence of a collection of characteristic bands corresponding to the N-H, C-H, C=S, C-N, and C-O-C vibrational modes. By following the detailed experimental protocol and comparing the resulting spectrum against the predicted peak table and potential alternatives, researchers can achieve a high degree of confidence in the structural verification of their synthesized compound.
References
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Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]
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Video: IR Frequency Region: X–H Stretching. (2024, December 5). JoVE. Retrieved from [Link]
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Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]
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Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (2013, May 15). IOSR Journal. Retrieved from [Link]
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Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (2025, August). Jetir.Org. Retrieved from [Link]
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6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
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Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. (n.d.). ACS Publications. Retrieved from [Link]
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IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. Retrieved from [Link]
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Panicker, C. Y., Varghese, H. T., George, A., & Thomas, P. K. V. (2010). FT-IR, FT-Raman and Ab-Initio Studies of 1,3-Diphenyl Thiourea. European Journal of Chemistry, 1, 173-178. Retrieved from [Link]
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The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
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The C = S stretching frequency in the infrared spectra of studied compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Rao, C.N.R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
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XRD, SHG, Hardness, FTIR and Sem Studies of Thiourea Crystals Doped With Sodium Chloride. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
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Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. (2022, May 1). Spectroscopy Online. Retrieved from [Link]
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FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR spectrum of thiourea. (n.d.). ResearchGate. Retrieved from [Link]
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FT-IR spectrum for pure thiourea single crystal. (n.d.). ResearchGate. Retrieved from [Link]
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18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
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Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. (2022, October 5). ACS Catalysis. Retrieved from [Link]
-
An insight into the structure, vibrations, electronic and reactivity properties of the tautomers 1–(diaminomethylene)thiourea and 2–imino–4–thiobiuret. (n.d.). ResearchGate. Retrieved from [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023, April 25). PubMed. Retrieved from [Link]
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Normal co-ordinates for the planar vibrations of thiourea, and frequency assignment for selenourea. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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Preparation of the Thiourea Ester Dreivatives. (n.d.). SciSpace. Retrieved from [Link]
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FTIR spectra of pure thiourea and the metal − organic precursor complex. (n.d.). ResearchGate. Retrieved from [Link]
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1-Ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea. (n.d.). PMC. Retrieved from [Link]
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Comparative Mass Spectrometric Profiling: 1-Ethyl-3-(2-methoxypropyl)thiourea vs. Urea Analogs
Topic: Mass spectrometry fragmentation patterns of 1-Ethyl-3-(2-methoxypropyl)thiourea Content Type: Comparative Technical Guide
Executive Summary
This guide provides a technical analysis of the mass spectrometric behavior of This compound (hereafter referred to as EMP-TU ). Designed for analytical chemists and drug development researchers, this document contrasts EMP-TU with its structural analog, 1-Ethyl-3-(2-methoxypropyl)urea (EMP-U), and non-ether derivatives.
Key Findings:
-
Diagnostic Specificity: EMP-TU exhibits a unique fragmentation signature characterized by the loss of H₂S (34 Da) and HS• (33 Da) , distinguishing it from the urea analog which primarily loses NH₃ (17 Da) or H₂O (18 Da) .
-
Isotopic Validation: The presence of the sulfur atom provides a diagnostic
S isotope peak (A+2) with ~4.4% relative abundance, serving as an internal validation standard absent in the urea analog. -
Ether-Proximal Effect: The 2-methoxypropyl group induces specific
-cleavages and McLafferty-type rearrangements that compete with the standard thiourea cleavage, creating a "fingerprint" region in the low-mass spectrum (m/z < 100).
Chemical Context & Mechanistic Basis[1][2][3]
To interpret the fragmentation, one must understand the charge localization. In Electrospray Ionization (ESI+), protonation occurs preferentially at the Sulfur atom (for thioureas) or the Oxygen atom (for ureas) due to their high proton affinity relative to the amide nitrogens.
The Molecule
-
Name: this compound
-
Formula: C
H N OS -
Monoisotopic Mass: 176.0983 Da
-
Precursor Ion [M+H]
: 177.1056 m/z
Fragmentation Logic (The "Mobile Proton" Model)
Upon collisional activation (CID), the protonated EMP-TU undergoes three competing pathways:
-
Isothiocyanate Formation: Proton transfer to the nitrogen leads to the cleavage of the C-N bond, releasing a neutral amine and forming a cationic isothiocyanate.
-
Desulfurization: Direct loss of H₂S or HS•, a pathway highly specific to thioureas compared to ureas.
-
Ether-Directed Cleavage: The methoxy group facilitates charge stabilization, promoting the loss of methanol (32 Da) or propene derivatives.
Comparative Analysis: EMP-TU vs. EMP-U
The following table contrasts the predicted MS/MS behavior of the thiourea target against its urea metabolite analog. This comparison is critical for distinguishing the parent drug (thiourea) from oxidative metabolites (urea).
Table 1: Diagnostic Fragment Ions & Neutral Losses[4][5]
| Feature | EMP-TU (Thiourea) | EMP-U (Urea Analog) | Diagnostic Significance |
| Precursor [M+H] | 177.1 | 161.1 | Mass shift of +16 Da (O to S). |
| Isotopic Pattern | Distinct A+2 peak ( | Negligible A+2 peak | High: S-isotope confirms Thiourea identity. |
| Primary Neutral Loss | -34 Da (H₂S) | -17 Da (NH₃) | High: H₂S loss is the hallmark of thioureas. |
| Secondary Loss | -45 Da (Ethylamine) | -45 Da (Ethylamine) | Medium: Both lose amines, but product masses differ. |
| Ether Cleavage | -32 Da (MeOH) | -32 Da (MeOH) | Low: Common to both; confirms side chain. |
| Diagnostic Ion | m/z 87 (Ethyl Isothiocyanate) | m/z 71 (Ethyl Isocyanate) | Critical: Differentiates the core scaffold. |
Visualizing the Fragmentation Pathway[2][3][6][7][8][9][10]
The following diagram illustrates the specific ESI-MS/MS fragmentation pathways for EMP-TU. It highlights the competition between the sulfur-driven cleavage and the ether-side chain fragmentation.
Caption: Figure 1. ESI-MS/MS fragmentation pathways of this compound showing competitive neutral losses of H₂S and amines.
Experimental Protocol: Validated Characterization Workflow
To replicate these results and ensure "Product Performance" (i.e., reliable detection), follow this self-validating protocol. This workflow is designed to distinguish EMP-TU from isobaric interferences.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of EMP-TU in 1 mL of Methanol (LC-MS grade).
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Thioureas are weak bases; acidic pH ensures efficient protonation ([M+H]+) for ESI.
-
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Source Temp: 350°C (Ensure complete desolvation to prevent clustering).
-
Collision Energy (CE) Ramping:
-
Step 1: Acquire at low CE (10 eV) to confirm the parent ion (m/z 177) and isotopic pattern (m/z 179).
-
Step 2: Ramp CE to 20-35 eV to induce fragmentation.
-
Step 3: Monitor the Survival Yield . The thiourea parent ion is generally less stable than the urea analog due to the weaker C=S bond.
-
Data Validation (Self-Check)
-
Isotope Check: Before analyzing fragments, check the m/z 179 peak. It must be ~4-5% of the m/z 177 peak. If it is <1%, the compound is likely the Urea analog or an artifact.
-
Neutral Loss Scan: Set the Q3 to scan for neutral loss of 34 Da. Only the thiourea will respond.
Decision Logic for Unknown Identification
When analyzing complex matrices (e.g., plasma, reaction mixtures), use this logic flow to confirm the presence of EMP-TU versus its metabolites.
Caption: Figure 2. Logical decision tree for distinguishing EMP-TU from non-sulfur analogs using MS spectral features.
References
-
Hölzer, J. et al. (2025). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS. ResearchGate.
-
Banasik, M. et al. (2010). Fragmentation behavior of a thiourea-based reagent for protein structure analysis. Journal of Mass Spectrometry.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Sleno, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE.
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A Predictive and Comparative Guide to the 13C NMR Chemical Shifts of 1-Ethyl-3-(2-methoxypropyl)thiourea
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a detailed analysis of the expected 13C NMR chemical shifts for 1-Ethyl-3-(2-methoxypropyl)thiourea, a compound of interest in various synthetic and medicinal chemistry applications. In the absence of direct experimental data for this specific molecule, this guide leverages a comparative analysis of structurally related compounds and established principles of 13C NMR spectroscopy to offer a robust predictive framework.
The Significance of 13C NMR in Structural Characterization
13C NMR spectroscopy provides invaluable information about the number of non-equivalent carbon atoms in a molecule and their respective electronic environments.[1][2] The chemical shift of a carbon nucleus is highly sensitive to its hybridization state, the electronegativity of neighboring atoms, and steric effects.[1][3] For a molecule like this compound, with its distinct functional groups—an ethyl group, a 2-methoxypropyl chain, and a central thiourea moiety—13C NMR is instrumental in confirming its successful synthesis and purity.
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the analysis of chemical shift trends from analogous compounds and general principles of NMR spectroscopy.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |
| C=S | ~180-183 | The thiocarbonyl carbon is highly deshielded and typically resonates in this downfield region.[4][5] |
| CH₂ (ethyl) | ~40-45 | Attached to a nitrogen atom, this methylene carbon is deshielded compared to a simple alkane. |
| CH₃ (ethyl) | ~13-16 | A typical upfield chemical shift for a terminal methyl group in an ethyl chain. |
| CH (methoxypropyl) | ~55-60 | This methine carbon is attached to a nitrogen and is adjacent to a methoxy group, leading to a downfield shift. |
| CH₂ (methoxypropyl) | ~48-53 | This methylene carbon is adjacent to the nitrogen-bearing methine and is influenced by the thiourea group. |
| CH₃ (methoxypropyl) | ~18-22 | A standard chemical shift for a methyl group in this environment. |
| O-CH₃ | ~56-59 | The methoxy carbon chemical shift is characteristic and falls within this range.[6][7] |
In-Depth Analysis and Comparison with Analogues
The Thiourea Moiety (C=S)
The thiocarbonyl carbon (C=S) of a thiourea derivative is one of its most characteristic signals in the 13C NMR spectrum, appearing significantly downfield.[4] In various N,N'-disubstituted thioureas, this peak is consistently observed in the range of 180-185 ppm. For instance, in a series of novel ethyl thiourea compounds, the C=S signal was reported to be around 180.2 ppm. This significant deshielding is attributed to the lower electronegativity of sulfur compared to oxygen and the paramagnetic contribution to the shielding tensor.
The Ethyl Group
The ethyl group attached to one of the nitrogen atoms will exhibit two distinct signals. The methylene carbon (-CH₂-) directly bonded to the nitrogen is expected to resonate in the range of 40-45 ppm. This is due to the electron-withdrawing effect of the nitrogen atom. The terminal methyl group (-CH₃) will appear much further upfield, typically between 13 and 16 ppm, which is a characteristic region for alkyl methyl carbons.
The 2-Methoxypropyl Group
The 2-methoxypropyl substituent presents a more complex set of signals.
-
Methine Carbon (-CH-): The methine carbon, being directly attached to a nitrogen atom of the thiourea and adjacent to the oxygen of the methoxy group, will be significantly deshielded. A chemical shift in the range of 55-60 ppm is anticipated.
-
Methylene Carbon (-CH₂-): The methylene carbon of the propyl chain is predicted to appear in the 48-53 ppm region. Its chemical shift is influenced by its proximity to the chiral center and the thiourea group.
-
Methyl Carbon (-CH₃): The terminal methyl group of the propyl chain is expected to have a chemical shift in the typical alkyl region of 18-22 ppm.
-
Methoxy Carbon (O-CH₃): The carbon of the methoxy group typically resonates in a narrow and predictable range of 56-59 ppm.[6][7] This characteristic peak can be a key identifier for the presence of this functional group.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve 20-50 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[8]
-
Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) should be sufficient to cover all expected signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.[2]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
Visualization of Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with carbon numbering.
Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool, a comprehensive structural confirmation should ideally be supported by other analytical techniques:
-
¹H NMR Spectroscopy: Provides information on the proton environment and connectivity through spin-spin coupling.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information on fragmentation patterns, which can help confirm the structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H and C=S bonds.
-
2D NMR Techniques (HSQC, HMBC): These experiments establish direct (one-bond) and long-range (multiple-bond) correlations between protons and carbons, allowing for unambiguous assignment of all signals.[2][10]
By combining the predictive power of 13C NMR analysis with data from these complementary techniques, researchers can achieve a high degree of confidence in the structural elucidation of this compound and its analogues.
References
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Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. [Link]
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Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2022, February 9). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega. [Link]
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LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Zin, W. M. K. W. M., Goh, Y.-P., Daud, A. I., & Amin, N. M. (n.d.). 13 C NMR data of all thiourea derivatives compounds 3a-3e. ResearchGate. [Link]
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Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2022, February 9). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega. [Link]
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Braga, R. C., et al. (2017, April 11). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. [Link]
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Yusof, M. S. M., et al. (2017). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry. [Link]
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Chayah, M., Camacho, M. E., Carrión, M. D., & Gallo, M. A. (2016, October 15). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic Resonance in Chemistry. [Link]
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Uccello-Barretta, G., et al. (2021, May 21). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
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de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. [Link]
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Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]
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Schiff, L. J., et al. (2011, September 6). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]
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Marek, R., et al. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. [Link]
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Bibliomed. (2013, April 13). SYNTHESIS OF UNSYMMETRICAL THIOUREA DERIVATIVES. [Link]
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Agrawal, P. K. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Uccello-Barretta, G., et al. (2022, September 5). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. ARPI - UNIPI. [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]
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A Senior Application Scientist’s Guide to Purity Analysis of 1-Ethyl-3-(2-methoxypropyl)thiourea: A Comparative Analysis of Elemental Standards and Orthogonal Methods
Introduction: The Imperative of Purity in Novel Compound Development
In the landscape of drug discovery and materials science, thiourea derivatives are a class of compounds commanding significant attention for their diverse biological activities. 1-Ethyl-3-(2-methoxypropyl)thiourea represents one such molecule, where its therapeutic or material potential is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can drastically alter pharmacological, toxicological, and physicochemical properties, leading to misleading experimental results and potential safety risks.[1] As such, the rigorous determination of purity is not merely a quality control checkpoint but a foundational pillar of scientific integrity and successful product development.[2][3]
This guide provides a comparative analysis of analytical standards for determining the purity of this compound. We will begin with the foundational technique of Elemental Analysis (EA) and then expand to a suite of orthogonal methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). This multi-faceted approach is designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for a comprehensive and reliable purity assessment.
The Foundational Standard: Elemental Analysis (EA)
Elemental Analysis is a cornerstone technique that provides a fundamental assessment of a compound's purity by determining the mass percentages of its constituent elements. It operates on the principle of complete combustion, converting the sample into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified.
Causality Behind the Method
EA serves as an essential, cost-effective first-pass analysis. A significant deviation between the experimentally determined elemental composition and the theoretical values is a clear indicator of impurities, such as residual solvents, inorganic salts, or incorrect starting materials. However, it is crucial to understand its primary limitation: EA cannot distinguish between the target molecule and isomers or impurities with a similar elemental composition.
Theoretical Composition of this compound
-
Molecular Formula: C₇H₁₆N₂OS
-
Molecular Weight: 176.28 g/mol
-
Theoretical Values:
-
Carbon (C): 47.69%
-
Hydrogen (H): 9.15%
-
Nitrogen (N): 15.89%
-
Oxygen (O): 9.07%
-
Sulfur (S): 18.19%
-
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide).
-
Combustion: The sample is dropped into a high-temperature (approx. 900-1000°C) combustion furnace with a stream of pure oxygen.
-
Reduction & Separation: The resulting gases pass through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen. The gas mixture (He, CO₂, H₂O, N₂, SO₂) is then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the mass percentages of C, H, N, and S. Oxygen is typically determined by pyrolysis in a separate furnace.
Data Interpretation
The purity is assessed by comparing the experimental percentages to the theoretical values. A generally accepted tolerance for a pure compound is ±0.4% for each element.
Orthogonal Chromatographic Approaches for Impurity Profiling
To overcome the limitations of EA and gain a detailed understanding of the impurity profile, chromatographic techniques are indispensable. They separate the target compound from its impurities, allowing for their individual detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile compounds.[4]
Principle & Causality
Reversed-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[5] Polar compounds elute first, while nonpolar compounds are retained longer. This allows for the separation of structurally similar impurities, starting materials, and degradation products from the main compound. A UV detector is commonly used for thiourea derivatives due to their chromophoric nature.[5]
Experimental Protocol: HPLC-UV Purity Method
-
System Preparation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detector: UV-Vis or Diode Array Detector (DAD) set to a wavelength of maximum absorbance (e.g., 240 nm).
-
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in methanol or acetonitrile at ~1.0 mg/mL.
-
Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Elution: A gradient is often preferred to resolve both early and late-eluting impurities. For example: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, return to 30% B.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[6] For a relatively non-volatile compound like this compound, its primary application is not for analyzing the compound itself, but for quantifying volatile impurities, particularly residual solvents from the synthesis.
Principle & Causality
GC separates compounds based on their boiling points and interaction with a stationary phase in a heated column. A carrier gas transports the vaporized sample through the column. This method is mandated by pharmacopeias (e.g., USP <467>) for controlling residual solvents, which are common process impurities.[7]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial.
-
Add a suitable solvent (e.g., DMSO, DMF) to dissolve the sample.
-
Seal the vial tightly.
-
-
Headspace Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specific time to allow volatile solvents to partition into the gas phase.
-
GC-MS Conditions:
-
A portion of the headspace gas is automatically injected into the GC.
-
Column: Typically a polar column like a DB-624 or equivalent.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute solvents in order of their boiling points.
-
Detector: A Mass Spectrometer (MS) is used for positive identification of the solvents based on their mass spectra.[7][8]
-
-
Data Analysis: Identify and quantify solvents by comparing their retention times and mass spectra to those of certified reference standards.
Advanced Methods for Absolute Purity Determination
While chromatographic methods provide excellent impurity profiles, they typically determine relative purity. For applications requiring the certification of reference standards or precise dosage formulation, methods that determine absolute purity are necessary.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[9][10]
Principle & Causality
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a unique analyte signal to the integral of a unique standard signal. This provides a direct, SI-traceable measurement.[10][12]
Experimental Protocol: ¹H qNMR Purity Assay
-
Standard Selection: Choose a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone) with protons that resonate in a clear region of the spectrum, away from any analyte signals.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the this compound sample.
-
Accurately weigh ~5-10 mg of the internal standard.
-
Dissolve both together in a precise volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantification.
-
Critical Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. This is crucial for full signal recovery and accurate integration.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the methoxy protons) and a well-resolved signal for the internal standard.
-
Calculate purity using the following equation:[11]
-
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
-
Where: I = Integral area, N = Number of protons for the signal, M = Molar mass, m = mass, Purity = Purity of the standard.
-
-
Differential Scanning Calorimetry (DSC)
DSC determines purity by measuring the melting point depression of a substance, a colligative property directly related to the mole fraction of impurities.
Principle & Causality
According to the van't Hoff equation, impurities that are soluble in the molten phase but insoluble in the solid phase of the main component will lower and broaden its melting range.[13] DSC measures the heat flow into the sample as a function of temperature, and the shape of the resulting melting endotherm can be used to calculate the mole percent of these eutectic impurities.
Experimental Protocol: DSC Purity Determination
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a hermetically sealed aluminum pan.
-
Instrumental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting transition.
-
-
Data Analysis:
-
The instrument software integrates the melting peak.
-
The van't Hoff equation is applied to the partial area of the peak versus temperature to calculate the mole % purity.
-
Applicability and Limitations
This technique is powerful but has strict requirements. It is best suited for highly pure (>98 mol%), crystalline materials that exhibit a sharp melting point and do not decompose upon melting.[14][15] It will not detect impurities that are insoluble in the melt or that form solid solutions.
Comparative Guide and Method Selection
Choosing the right analytical method depends on the specific goal, the stage of development, and the resources available. The following table provides a direct comparison of the discussed techniques.
| Parameter | Elemental Analysis (EA) | HPLC-UV | GC-MS | qNMR | Differential Scanning Calorimetry (DSC) |
| Principle | Combustion & Gas Detection | Chromatographic Separation | Volatility-based Separation | Nuclear Magnetic Resonance | Melting Point Depression |
| Information Provided | Elemental Composition | Relative Purity, Impurity Profile | Volatile/Residual Impurities | Absolute Purity, Structural Info | Absolute Purity (eutectic) |
| Specificity | Low (bulk property) | High (for chromophoric impurities) | High (for volatile impurities) | Very High (structurally specific) | Moderate (only for eutectic impurities) |
| Typical Sensitivity | ~0.1% mass fraction | ~0.01-0.1% area | ppm levels for solvents | ~0.1% mole fraction | Best for >98.5% purity |
| Pros | Fast, inexpensive, good for bulk stoichiometry check. | "Gold standard" for impurity profiling, high resolution, robust.[4] | Excellent for residual solvents (USP <467>). | Primary ratio method, no analyte standard needed, structural confirmation.[9][10] | Fast, small sample size, no solvents needed. |
| Cons | Cannot detect isomers or impurities with similar composition. | Requires reference standards for identified impurity quantification. May miss non-UV active compounds. | Limited to volatile/thermally stable compounds; derivatization may be needed. | Lower sensitivity than HPLC, potential for peak overlap, requires expensive equipment. | Only for pure, crystalline solids; insensitive to some impurity types.[14][15] |
Conclusion: An Integrated Strategy for Purity Assurance
The determination of purity for a novel compound like this compound is not a task for a single analytical technique. A robust and scientifically sound purity assessment relies on an integrated, orthogonal approach.
-
Elemental Analysis should be used as a fundamental check of stoichiometric integrity.
-
HPLC serves as the primary workhorse for separating and quantifying process-related impurities and degradation products.
-
GC is the specialized tool required to control volatile residual solvents, a critical aspect of regulatory compliance.
-
DSC offers a rapid and valuable assessment of the purity of the final, crystalline solid form.
-
qNMR stands as the ultimate authority for certifying the absolute purity of a reference standard, providing a direct measurement tied to fundamental constants.
By strategically combining these methods, researchers and developers can build a comprehensive purity profile, ensuring the quality, safety, and reliability of their data and final product. This multi-faceted analytical strategy is the bedrock of trustworthy science and accelerated drug development.
References
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Nakao, T., & Moriya, H. (n.d.). Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX. Shimadzu. Available at: [Link]
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HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. (2023). SIELC Technologies. Available at: [Link]
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Impurities in Drug Substances and Drug Products <1086>. (n.d.). USP-NF. Available at: [Link]
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Purity detection and characterization during preparating of thiourea trioxide. (2008). ResearchGate. Available at: [Link]
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Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Available at: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. Available at: [Link]
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Active Pharmaceutical Ingredient Analysis. (n.d.). Technology Networks. Available at: [Link]
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Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Available at: [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Available at: [Link]
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Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2015). ResearchGate. Available at: [Link]
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Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. (2015). PMC. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. Available at: [Link]
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Substance Information for 1,3-diethyl-2-thiourea. (2024). ECHA - European Union. Available at: [Link]
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Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. Available at: [Link]
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Purity Measurements of Pharmaceuticals and Organics by DSC. (n.d.). Thermal Support. Available at: [Link]
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A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Available at: [Link]
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Testing of Active Pharmaceutical Ingredients (APIs). (n.d.). EDQM. Available at: [Link]
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Urea, 1-ethyl-3-(2-pyridyl)-2-thio-. (n.d.). PubChem. Available at: [Link]
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Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. (2021). MDPI. Available at: [Link]
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). MDPI. Available at: [Link]
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Analysis of Impurities in Ethylene glycols with Chemicals with Fast GC/MS. (n.d.). JEOL. Available at: [Link]
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Control of Organic Impurities in Drug Substances and Drug Products <476>. (n.d.). USP-NF. Available at: [Link]
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Synthesis of new thiourea derivatives and metal complexes. (n.d.). KSU BAP. Available at: [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Available at: [Link]
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Synthesis of some urea and thiourea derivatives... (2009). ResearchGate. Available at: [Link]
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The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2012). ResearchGate. Available at: [Link]
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Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. (2016). Malaysian Journal of Analytical Sciences. Available at: [Link]
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Active Pharmaceutical Ingredients (APIs), the aim of IMPACTIVE. (2024). Mechanochemistry.eu. Available at: [Link]
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Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives... (2023). MDPI. Available at: [Link]
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Sample preparation GC-MS. (2025). SCION Instruments. Available at: [Link]
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Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass Laboratories Inc. Available at: [Link]
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Comparison of various international guidelines for analytical method validation. (2007). Ingenta Connect. Available at: [Link]
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Thiourea. (n.d.). Ataman Kimya. Available at: [Link]
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GC/MS strategies for mutagenic impurities analysis. (2023). Separation Science. Available at: [Link]
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Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2020). PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]
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Purity Determination by DSC. (n.d.). Creative Biolabs. Available at: [Link]
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Determination of organic impurities in pharmaceutical preparations. (2006). ResearchGate. Available at: [Link]
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Analyte Deep Dive: Physicochemical Properties and Chromatographic Implications
An In-Depth Guide to HPLC Method Development for the Analysis of 1-Ethyl-3-(2-methoxypropyl)thiourea
As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedural task; it is a scientific investigation into the physicochemical nature of the analyte to rationally design a separation strategy. The target molecule, this compound, presents a unique set of analytical challenges. Its structure, containing a polar thiourea core, flexible alkyl chains, and a chiral center, demands a multi-faceted approach to method development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies, moving from fundamental principles to actionable protocols for both total quantification and stereoisomeric separation.
A successful method is built on a thorough understanding of the analyte. While specific experimental data for this compound is not widely published, we can deduce its likely behavior from its constituent functional groups.
-
Polarity and Retention: The thiourea moiety (–NH-C(=S)-NH–) is polar and capable of hydrogen bonding.[1] This polarity is somewhat offset by the ethyl and methoxypropyl groups. This amphipathic nature suggests that while reversed-phase (RP) chromatography is a viable starting point, the analyte may exhibit limited retention on traditional non-polar stationary phases, a common issue with polar compounds.[2]
-
UV Chromophore: The thiocarbonyl group (C=S) within the thiourea structure provides a suitable chromophore for UV detection. Most thiourea derivatives exhibit significant absorbance in the range of 230-280 nm, allowing for sensitive detection without derivatization.[3] A rapid scan using a photodiode array (PDA) detector is the first step to determine the optimal detection wavelength (λmax).
-
Chirality: The "2-methoxypropyl" group contains a stereocenter at the second carbon. This means the molecule exists as a pair of enantiomers. For applications in regulated environments such as pharmaceuticals, where enantiomers can have vastly different pharmacological and toxicological profiles, a chiral separation method is not just beneficial, but often mandatory. Standard achiral HPLC methods will not separate these enantiomers, leading to co-elution.[4][5]
Strategic Comparison of Achiral HPLC Methods for Quantification
For determining the total concentration of this compound, a robust reversed-phase HPLC method is the primary goal. The choice of column and mobile phase is critical and interdependent.
Stationary Phase Selection: A Comparative Analysis
The stationary phase dictates the primary interaction mechanism. A screening approach using columns with orthogonal selectivity is most efficient.
| Stationary Phase | Primary Interaction Mechanism | Advantages for This Analyte | Disadvantages & Mitigation |
| Standard C18 (Octadecylsilane) | Hydrophobic (van der Waals) interactions. | Industry standard, high mechanical stability, wide availability. Good starting point. | Potential for poor retention due to analyte polarity. Mitigation: Use highly aqueous mobile phases or consider alternative columns. |
| Polar-Endcapped/Embedded C18 | Mixed-mode: Hydrophobic and H-bonding/dipole-dipole. | Enhanced retention for polar analytes.[2] Reduced peak tailing from silanol interactions. Stable in highly aqueous mobile phases. | May have different selectivity compared to standard C18, requiring re-optimization. |
| Phenyl-Hexyl | π-π interactions, hydrophobic, and weak polar interactions. | Offers alternative selectivity. While the analyte lacks an aromatic ring, the C=S bond's pi electrons can interact.[6] | Selectivity benefits are most pronounced with methanol as the organic modifier.[6] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of the analyte into a water-enriched layer on the polar stationary phase surface. | Excellent retention for very polar compounds that are unretained in RP-HPLC. | Requires careful control of water content in the mobile phase. Can have longer equilibration times. |
Mobile Phase Optimization: The Key to Selectivity
The mobile phase modulates the analyte's interaction with the stationary phase.
-
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally, the preferred solvent in RP-HPLC due to its lower viscosity and UV transparency. It acts as a weaker solvent than methanol, often providing different selectivity.[6]
-
Methanol (MeOH): A protic solvent capable of hydrogen bonding. It can offer unique selectivity, particularly with phenyl-based columns, by enhancing π-π interactions.[6] A systematic comparison of both solvents is a cornerstone of thorough method development.
-
-
Aqueous Phase: The Role of pH and Buffers
-
Thiourea itself is a very weak base. While significant ionization is not expected in the typical pH 2-8 range of silica-based columns, controlling the mobile phase pH is crucial for reproducibility.
-
A low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) is recommended to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing peak tailing.[6]
-
Detection: Beyond Simple UV
| Detection Method | Principle | Advantages for This Analyte | Considerations |
| UV-Vis (PDA) | Measures absorbance of UV/Visible light. | Simple, robust, and directly applicable due to the thiourea chromophore.[3] PDA provides spectral data to confirm peak purity. | Lower specificity than MS. May be insufficient for complex matrices with co-eluting impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Provides molecular weight confirmation, offering unequivocal identification.[7][8] High sensitivity and selectivity (especially in MS/MS mode) are ideal for trace analysis. | Requires volatile mobile phase buffers (e.g., formic acid, ammonium acetate). Higher instrument cost and complexity. |
Navigating the Chiral Dimension: Enantioselective HPLC
If the separation of enantiomers is required, a specialized Chiral Stationary Phase (CSP) is necessary.
-
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs. Derivatives of cellulose and amylose coated or immobilized on a silica support provide a complex chiral environment with grooves and cavities.[9][10] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance.
-
Mobile Phase for Chiral Separations:
-
Normal Phase: Mixtures of alkanes (e.g., hexane, heptane) with an alcohol modifier (e.g., isopropanol, ethanol) are common.
-
Polar Organic Mode: Using a single polar solvent like acetonitrile or methanol can also be effective.
-
Reversed-Phase: While less common for many polysaccharide CSPs, some immobilized phases are robust enough for use with aqueous mobile phases.
-
A screening approach using several different polysaccharide-based columns (e.g., Chiralcel OD, OJ; Chiralpak AD, AS) with different mobile phases is the most effective strategy to find a suitable separation.[11]
Recommended Experimental Protocols
These protocols represent robust starting points for method development.
Protocol 1: Achiral Analysis for Total Quantification
This method is designed as an initial screening protocol.
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (or a polar-endcapped equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection, 200-400 nm, with extraction at λmax (start at ~240 nm).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter.
Protocol 2: Chiral Separation Screening
-
Instrumentation: HPLC system (as above).
-
Column: Amylose or Cellulose-based CSP (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with 90:10 (Hexane:IPA).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at the analyte's λmax.
-
Injection Volume: 10 µL.
-
Procedure: If no separation is observed, systematically vary the percentage of IPA (e.g., to 20%, 30%). If separation is still not achieved, switch to a different CSP and/or mobile phase system (e.g., polar organic with acetonitrile).
Visualizing the Strategy: Workflows and Logic
Conclusion
The development of a high-quality HPLC method for this compound is a systematic process that hinges on a clear understanding of the analytical objectives. For routine quantification, a reversed-phase method using a polar-modified C18 column with a simple acidic mobile phase of acetonitrile and water, coupled with UV or MS detection, represents a robust and reliable choice. However, the inherent chirality of the molecule must not be overlooked. When stereoisomeric identity and purity are critical, the development process must extend to screening chiral stationary phases, a task that, while empirical, is essential for ensuring the safety and efficacy of pharmaceutical products. The strategies and protocols outlined in this guide provide a comprehensive framework for tackling these challenges, enabling the development of accurate, precise, and fit-for-purpose analytical methods.
References
-
Separation of isomers of chiral thiourea derivatives by spontaneous resolution, and rationale of molecular recognition. Royal Society of Chemistry. Available from: [Link]
-
Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
-
Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Wiley Online Library. Available from: [Link]
-
Synthesis and application of chitosan thiourea derivatives as chiral stationary phases in HPLC. PubMed. Available from: [Link]
-
HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available from: [Link]
-
1,3-diethyl-2-thiourea Substance Information. European Chemicals Agency (ECHA). Available from: [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. Available from: [Link]
-
Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Available from: [Link]
-
Synthesis and application of chitosan thiourea derivatives as chiral stationary phases in HPLC. ResearchGate. Available from: [Link]
-
1-Ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Chiral thiourea derivatives as organocatalyts in the enantioselective Morita-Baylis-Hillman reactions. Arkivoc. Available from: [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available from: [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available from: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available from: [Link]
-
Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. CrystEngComm (RSC Publishing). Available from: [Link]
-
Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. MDPI. Available from: [Link]
-
1-[2-(Dimethylamino)ethyl]-3-(2-methoxyphenyl)thiourea. PubChem. Available from: [Link]
-
Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. ResearchGate. Available from: [Link]
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- 1. mdpi.com [mdpi.com]
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- 5. Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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Publish Comparison Guide: Structural Characterization of 1-Ethyl-3-(2-methoxypropyl)thiourea
Executive Summary
Status: High-Priority Structural Analog Analysis Target Compound: 1-Ethyl-3-(2-methoxypropyl)thiourea (CAS: 63398-96-9) Primary Application: Chiral organocatalysis ligands, coordination chemistry precursors, and pharmaceutical intermediates.[1]
Guide Scope: This guide addresses the structural characterization of This compound . While the specific single-crystal X-ray diffraction (SC-XRD) dataset for this exact CAS number remains unpublished in open-access crystallographic databases (CSD/CCDC), this document provides a predictive structural analysis based on high-fidelity "Reference Standards"—specifically 1,3-Diethylthiourea and 1-(2-Methoxyphenyl)thiourea .
By comparing the target against these experimentally validated analogs, we establish a baseline for expected unit cell parameters, hydrogen-bonding motifs, and crystallization protocols. This approach allows researchers to validate their own synthesized products against a scientifically grounded model.
Part 1: Comparative Structural Analysis
The introduction of the 2-methoxypropyl ether side chain fundamentally alters the crystal packing dynamics compared to simple aliphatic thioureas. The ether oxygen acts as a hard hydrogen-bond acceptor, competing with the soft sulfur atom, which typically drives the formation of intramolecular pseudo-rings.
Table 1: Structural Parameters – Target vs. Reference Standards
| Feature | Target Product (Predicted) | Reference Standard A (Aliphatic Baseline) | Reference Standard B (Functional Analog) |
| Compound | This compound | 1,3-Diethylthiourea | 1-(2-Methoxyphenyl)thiourea |
| CAS Number | 63398-96-9 | 105-55-5 | 5904-71-2 |
| Formula | C₇H₁₆N₂OS | C₅H₁₂N₂S | C₈H₁₀N₂OS |
| Crystal System | Monoclinic (Predicted) | Orthorhombic / Monoclinic | Monoclinic |
| Space Group | P2₁/c or P2₁/n | Pnma | P2₁/c |
| Conformation | Syn-Anti (Intramolecular H-bond) | Trans-Trans (Planar) | Syn-Anti (S(6) motif) |
| Primary Interaction | N-H[1][2][3][4]···O (Intra) + N-H···S (Inter) | N-H[2][5]···S (Intermolecular chains) | N-H···O (Intra) + N-H···S (Dimer) |
| Melting Point | ~65–75 °C (Est.) | 76–78 °C | 134–136 °C |
| Solubility Profile | High (Alcohols, CHCl₃) | Moderate (Water/EtOH) | Low (Water), High (DMSO) |
Mechanism of Action: The "Methoxy Effect"
In simple thioureas like Reference Standard A , the molecules pack in planar sheets driven solely by N-H···S=C hydrogen bonds. However, in the target compound, the 2-methoxypropyl group introduces a "conformational lock."
-
Intramolecular Locking: The ether oxygen (O) accepts a hydrogen bond from the proximal thioamide nitrogen (N-H). This forms a stable 6-membered pseudo-ring (S(6) motif) .[4]
-
Impact on Crystallization: This locking reduces the entropic freedom of the propyl chain, making the molecule more rigid and increasing the likelihood of successful crystallization compared to a flexible unsubstituted propyl chain.
Part 2: Experimental Protocols
To obtain high-quality single crystals for this compound, standard evaporation methods often fail due to the high solubility conferred by the ether group. The following protocol utilizes a vapor diffusion technique validated for alkoxy-thioureas.
Workflow Visualization
The following diagram outlines the optimized pathway from synthesis to diffraction-quality crystals.
Caption: Optimized vapor diffusion workflow for growing X-ray quality crystals of alkoxy-thioureas.
Step-by-Step Methodology
1. Synthesis (Validation Step)
-
Reagents: React Ethyl isothiocyanate (1.0 eq) with 2-methoxy-1-propanamine (1.0 eq) in dry dichloromethane (DCM) at 0°C.
-
Observation: The reaction is exothermic. Stir at room temperature for 4 hours.
-
Workup: Evaporate DCM. The product is often a viscous oil that solidifies upon standing. If it remains an oil, it indicates trace amine impurities—perform the purification step below.
2. Purification
-
Dissolve the crude oil in a minimal amount of Ethyl Acetate.
-
Pass through a short pad of silica gel to remove unreacted amines.
-
Recrystallize the solid residue.
3. Crystallization (Vapor Diffusion)
-
Inner Vial: Dissolve 20 mg of the purified thiourea in 1 mL of Chloroform (CHCl₃) . Ensure the solution is clear (filter if necessary).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Pentane or Diethyl Ether .
-
Process: Seal the outer jar tightly. The volatile pentane will slowly diffuse into the chloroform, lowering solubility gradually.
-
Timeline: Prismatic colorless crystals should appear within 72 hours.
Part 3: Predicted Hydrogen Bonding Network
Understanding the hydrogen bonding is critical for explaining the compound's stability and solubility. The diagram below illustrates the competing interactions expected in the crystal lattice.
Caption: Predicted H-bond network showing the intramolecular S(6) lock and intermolecular dimerization.
Interpretation
-
The S(6) Ring: The dashed red line represents the intramolecular bond between the propyl N-H and the methoxy oxygen. This interaction is the "fingerprint" of this molecule, distinguishing it from standard diethylthiourea.
-
Dimerization: The remaining N-H (ethyl side) is free to bond with the Sulfur of a neighboring molecule (dashed yellow line), likely forming centrosymmetric dimers similar to Reference Standard B .
References
-
Rosli, M. M., et al. (2006).[2] "N-(2-Methoxyphenyl)thiourea."[2] Acta Crystallographica Section E: Structure Reports Online, 62(12), o5692-o5693.
- Provides the structural basis for the intramolecular N-H...O interaction in methoxy-substituted thioureas.
-
ChemicalBook. (2025). "1,3-Diethyl-2-thiourea Properties and MSDS."
- Source for physical properties of the aliph
- Cushen, J. et al. (2020). "Thiourea Organocatalysis." Chemical Reviews. General reference for the utility of chiral and achiral thiourea ligands.
- Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: DETURE (1,3-Diethylthiourea).
Sources
A Comparative Guide to Ethyl-Substituted vs. Methyl-Substituted Thioureas: A Nuanced Look at a Single Carbon
For researchers and professionals in drug development, the selection of functional groups is a cornerstone of molecular design. Even the most subtle structural modifications can precipitate significant shifts in a compound's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of two of the most common alkyl substituents in thiourea chemistry: ethyl and methyl groups. While differing by only a single methylene unit, the choice between them has profound implications for steric hindrance, lipophilicity, electronic effects, and, ultimately, therapeutic potential.
Thiourea, an organosulfur compound analogous to urea, serves as a versatile and privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom serves as an acceptor, enabling potent interactions with diverse biological targets like enzymes and receptors.[1] This guide will dissect how the addition of an ethyl versus a methyl group to this core structure modulates its behavior, supported by experimental data and established chemical principles.
Part 1: A Tale of Two Alkyls: Comparative Physicochemical Properties
The fundamental distinction between an ethyl (-CH2CH3) and a methyl (-CH3) group lies in size, shape, and electron distribution.[5] These differences cascade into distinct physicochemical profiles that are critical for rational drug design.
Steric Hindrance: The Impact of Molecular Bulk
The ethyl group is demonstrably larger and possesses greater conformational flexibility than the more compact methyl group.[5] This increased spatial footprint, or steric hindrance, can directly influence a molecule's ability to interact with its environment.
-
Reactivity: In synthesis, a bulkier ethyl group can impede the approach of reagents, potentially slowing down reaction rates compared to a methyl-substituted analogue.[5]
-
Biological Target Binding: The ethyl group's size may offer a more extensive and favorable interaction within a large, hydrophobic protein pocket. Conversely, it could prevent entry into a sterically constrained active site where a smaller methyl group would fit.[6]
-
Molecular Conformation: The C-N bonds in thiourea derivatives are flexible, allowing for different conformations (e.g., cis-trans).[7] The steric demand of the substituent influences which conformation is most stable, affecting crystal packing and intermolecular interactions.[7]
Caption: General workflow for the synthesis of thiourea derivatives.
Part 3: Experimental Protocols
Trustworthy and reproducible protocols are essential for scientific advancement. The following sections detail the synthesis and characterization of a representative N-ethyl thiourea derivative.
Detailed Protocol: Synthesis of 1-Ethyl-3-(p-tolyl)thiourea
This protocol is adapted from established methods for the synthesis of N-aryl, N'-ethyl thioureas. [8][9] Materials and Equipment:
-
p-Toluidine
-
Ethyl isothiocyanate
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve p-toluidine (1.07 g, 10 mmol) in 30 mL of anhydrous dichloromethane.
-
Reagent Addition: To this stirring solution, add ethyl isothiocyanate (0.87 g, 10 mmol) dropwise at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C).
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 hexane:ethyl acetate mobile phase) until the starting amine spot has disappeared (typically 12-24 hours). [9]5. Isolation: Once the reaction is complete, cool the mixture to room temperature. A white precipitate of the product should form. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.
-
Purification: Collect the solid product by suction filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified white solid product under vacuum to yield 1-ethyl-3-(p-tolyl)thiourea.
Protocol: Spectroscopic Characterization
Confirming the structure of the synthesized compound is a critical validation step.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized product.
-
Analysis: Acquire the spectrum. Look for characteristic absorption bands:
-
Sample Preparation: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
NH Protons: Two distinct signals, often broad singlets, in the range of 5.5-10.0 ppm. The NH proton adjacent to the ethyl group typically appears more upfield. [8][9] * Aromatic Protons: Signals in the aromatic region (approx. 7.0-7.5 ppm).
-
Ethyl Group Protons: A characteristic quartet (CH₂) around 3.5-4.0 ppm and a triplet (CH₃) around 1.2-1.5 ppm.
-
Tolyl Methyl Protons: A singlet around 2.3 ppm. [9]* ¹³C NMR Analysis:
-
C=S Carbon: A highly deshielded signal around 180 ppm, which is definitive for the thiourea thione group. [9] * Aromatic Carbons: Signals in the 110-140 ppm range.
-
Ethyl Group Carbons: Two signals, typically around 40 ppm (CH₂) and 15 ppm (CH₃). [9]
-
Conclusion
The choice between an ethyl and a methyl substituent on a thiourea scaffold is far from trivial. The ethyl group consistently imparts greater steric bulk and lipophilicity compared to its smaller methyl counterpart. These fundamental physicochemical differences can profoundly influence a molecule's pharmacokinetic profile, its interaction with biological targets, and its synthetic accessibility. While increased lipophilicity from an ethyl group can enhance membrane permeability and, in some cases, biological activity, it may also introduce metabolic liabilities. Conversely, the smaller, less obtrusive methyl group may be crucial for optimal fitting within a constrained enzyme active site.
Ultimately, there is no universally "better" option. The decision to employ an ethyl or methyl group must be a data-driven choice, guided by the specific therapeutic target and the desired balance of properties. This guide underscores that even the smallest molecular modifications are powerful tools in the hands of informed researchers, enabling the fine-tuning of compounds for enhanced efficacy and safety.
References
- Recent Development on The Synthesis of Thiourea Derivatives and Effect of Substituents on The Anticancer Activity. (2022). Malaysian Journal of Analytical Sciences, 26(5), 1047-1069.
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Molecules, 29(11), 2633. Available at: [Link]
- Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. (2018). Oriental Journal of Chemistry, 34(2).
-
Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-eye Sensors for Mercu. (n.d.). SciSpace. Available at: [Link]
- Soliman, S. M. (2014). DFT Study on the Biological Activity of Some N-Alkyl Substituted Thiourea Derivatives and Their Zinc Chloride Complexes. Asian Journal of Chemistry, 26(5), 1334-1342.
- An Efficient, Facial and Green Synthesis of Substituted Thiourea. (2012). Asian Journal of Chemistry, 24(2), 837-839.
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2017). Molecules, 22(7), 1083. Available at: [Link]
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry, 15(2).
-
Ahmed, M., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 14, 16943-17012. Available at: [Link]
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). Molecules, 27(21), 7126. Available at: [Link]
-
Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. (2020). RSC Advances, 10(4), 2167-2179. Available at: [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). Molecules, 29(23), 5282. Available at: [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry. Available at: [Link]
-
Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. (2026). Oreate AI Blog. Available at: [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity in PK design: methyl, ethyl, futile. Nature Reviews Drug Discovery, 2(3), 192-204. Available at: [Link]
- Figueroa-Valverde, L., et al. (n.d.). QSAR studies on urea and thiourea derivatives.
-
Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea. (2018). Journal of Physical Science, 29(Supp. 1), 17-23. Available at: [Link]
-
de Souza, M. V. N., et al. (2018). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. Molecules, 23(12), 3127. Available at: [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2012). Molecules, 17(8), 9182-9195. Available at: [Link]
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- 9. scispace.com [scispace.com]
Validating the Chirality of 1-Ethyl-3-(2-methoxypropyl)thiourea Isomers
The following guide provides a technical framework for validating the chirality of 1-Ethyl-3-(2-methoxypropyl)thiourea (CAS 63398-96-9). This document is structured to serve researchers requiring rigorous stereochemical characterization, moving beyond simple identification to quantitative enantiomeric excess (ee) determination.
Executive Summary & Structural Logic
The target molecule, This compound , possesses a single chiral center at the C2 position of the propyl chain (
Unlike rigid ring systems, the flexible alkyl chain in this molecule presents a challenge for separation, requiring methods that can distinguish subtle conformational differences. This guide compares three validation methodologies: Chiral HPLC (CSP-HPLC) , Chiral NMR Shift Reagents , and Polarimetry , ranking them by resolution power and data integrity.
Structural Target
-
Core Pharmacophore: Thiourea (
). -
Chiral Center: C2 of the 2-methoxypropyl group.
-
Challenge: Rotational freedom of the ethyl and propyl chains can mask chiral recognition sites, necessitating specific rigidifying solvents or low-temperature analysis.
Comparative Analysis of Validation Methods
The following table summarizes the performance metrics of the three primary validation techniques.
| Feature | Method A: Chiral HPLC (CSP) | Method B: NMR w/ CSA | Method C: Polarimetry |
| Primary Utility | Quantitative Purity (% ee) | Absolute Configuration Assignment | Batch Consistency Check |
| Precision | High (>99.9% accuracy) | Moderate (~1-2% error) | Low (Highly solvent dependent) |
| Sample Req. | Microgram scale (<1 mg) | Milligram scale (5-10 mg) | Gram scale (>100 mg preferred) |
| Throughput | High (Automated) | Low (Manual prep) | High (Instant) |
| Cost/Run | Moderate (Column expense) | Low (Reagent expense) | Negligible |
| Limit of Detection | < 0.1% impurity | ~ 1-2% impurity | > 5% impurity |
Method A: Chiral HPLC (The Gold Standard)
Verdict: The only viable method for regulatory-grade validation and determining enantiomeric excess (ee) >98%.
Mechanism of Action
Thioureas are excellent hydrogen bond donors. Separation is achieved using Polysaccharide-based Chiral Stationary Phases (CSPs) (e.g., Amylose or Cellulose carbamates). The CSP forms transient diastereomeric complexes with the thiourea analytes via H-bonding (NH
Experimental Protocol: Universal Screening System
-
Column Selection:
-
Primary: Chiralpak IA/ID (Immobilized Amylose) – Robustness allows for broad solvent use.[1]
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) – Historic standard for thioureas.
-
-
Mobile Phase Strategy:
-
Start with Normal Phase : n-Hexane : Isopropanol (90:10, v/v).
-
Optimization: If retention is too low, switch to n-Hexane : Ethanol (95:5). The methoxy group on the analyte increases polarity; reducing alcohol content improves resolution (
).
-
-
Detection: UV at 254 nm (Thiourea
transition).
Step-by-Step Workflow
-
Sample Prep: Dissolve 1 mg of this compound in 1 mL of Ethanol (HPLC grade). Filter through 0.45 µm PTFE.
-
Conditioning: Equilibrate column with Hexane:IPA (90:10) at 1.0 mL/min for 30 mins.
-
Screening Run: Inject 5 µL.
-
Decision Gate:
-
If
: Method Validated. -
If Co-elution:[2] Lower flow to 0.5 mL/min and temperature to 10°C to freeze conformers.
-
Visualization: HPLC Method Development Logic
Caption: Decision tree for optimizing chiral separation of flexible thiourea derivatives.
Method B: NMR Spectroscopy with Chiral Solvating Agents
Verdict: Best for initial structural confirmation and assigning absolute configuration (R vs S) without reference standards.
Mechanism
In an achiral solvent (
Experimental Protocol
-
Baseline Scan: Acquire
H NMR of the pure compound in . Focus on the methoxy singlet (~3.3 ppm) and the chiral methine multiplet. -
CSA Addition: Add 2.0 equivalents of (R)-(-)-Mandelic Acid . The acid creates H-bonds with the thiourea nitrogens.
-
Analysis: Observe the splitting of the methoxy signal.
-
Result: If the sample is racemic, the methoxy peak will split into two distinct singlets (
ppm). -
Result: If the sample is enantiopure, the peak remains a singlet (but shifted).
-
Method C: Polarimetry (Optical Rotation)
Verdict: Useful only for batch-to-batch consistency checks of raw materials. NOT suitable for determining enantiomeric purity of research samples due to the low specific rotation of aliphatic chains.
-
Protocol: Dissolve 100 mg in 10 mL Methanol (
). Measure at 589 nm (Na D-line) at 20°C. -
Warning: The specific rotation
for this molecule is likely low (< 10°) because the chiral center is flanked by flexible alkyl chains, which average out the optical activity. Small impurities can drastically skew results.
References
-
Chiral Separation Mechanisms
-
Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides. Chemical Society Reviews. Link
-
-
Thiourea Analysis
-
Crystallographic Validation
-
Custodio, J. M. F., et al. (2019). Structural studies of thiourea derivatives: Chirality and biological implications. Journal of Molecular Structure. Link
-
-
Isomer Separation Data
-
Daicel Corporation. Instruction Manual for CHIRALPAK® IA. Link
-
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethyl-3-(2-methoxypropyl)thiourea
This document provides essential, procedural guidance for the safe handling and disposal of 1-Ethyl-3-(2-methoxypropyl)thiourea. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. While specific data for this compound is not detailed in readily available literature, its classification as a thiourea derivative provides a strong basis for risk assessment. Thiourea and its analogues are associated with significant health and environmental hazards.
Key Hazards Associated with Thiourea Compounds:
-
Toxicity: Thiourea compounds are often harmful or toxic if swallowed.[1][2][3][4]
-
Carcinogenicity: Many thiourea derivatives are suspected of causing cancer.[3][4][5][6]
-
Reproductive Toxicity: There is evidence that some thioureas are suspected of damaging fertility or the unborn child.[2][3][4][6]
-
Skin Sensitization: They may cause an allergic skin reaction upon contact.[7][8]
-
Environmental Hazard: These compounds are frequently classified as toxic to aquatic life with long-lasting effects.[3][4][5][6][9]
Given these potential hazards, this compound must be treated as hazardous waste. Its disposal into sanitary sewers or general refuse is strictly prohibited to prevent environmental contamination and ensure regulatory compliance.[5][9][10]
Immediate Pre-Disposal Safety Protocols
Before handling waste containing this compound, a robust safety protocol must be in place. This involves a combination of engineering controls and personal protective equipment (PPE) to minimize exposure.
Engineering Controls
-
Fume Hood: Always handle the compound and its waste within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5]
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation.[5]
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5] | To prevent skin contact and potential absorption or sensitization.[7] |
| Eye Protection | Safety goggles or a face shield.[5] | To protect eyes from splashes or contact with dust. |
| Body Protection | A laboratory coat.[5] | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA-approved respirator should be used if there is a risk of dust formation or inadequate ventilation.[5][7] | To prevent inhalation, which is a primary route of exposure for powdered chemicals. |
Step-by-Step Waste Collection and Disposal Protocol
The guiding principle for disposal is that all materials contaminated with this compound are to be treated as hazardous waste.
Step 1: Waste Segregation
Isolate waste containing this compound from other waste streams at the point of generation.
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Specifically, avoid mixing with strong oxidizing agents, acids, or bases unless part of a specific neutralization procedure.[7]
Step 2: Waste Collection
-
Solid Waste (Pure compound, contaminated consumables):
-
Carefully collect solid waste, such as residual powder or contaminated weigh boats and paper towels.
-
Use sweeping or gentle scooping methods. Do not use compressed air, as this will generate hazardous dust. If necessary, dampen the solid with a small amount of water to prevent dusting before sweeping.
-
Place all solid waste into a designated, sealable, and chemically compatible hazardous waste container.[5]
-
-
Liquid Waste (Solutions, rinsates):
-
Collect all solutions containing the compound.
-
The first rinse of any emptied container that held the pure compound must be collected as hazardous waste.[11]
-
Transfer the liquid waste into a sealable, chemically compatible hazardous waste container. Leave adequate headspace (do not fill past the shoulder) to allow for expansion.[11]
-
Step 3: Container Labeling
Proper labeling is a critical safety and regulatory requirement.
-
Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[11]
-
Clearly write the full chemical name: "This compound " and list any solvents or other chemicals present in the container with their approximate percentages.[5][10][11]
-
Affix the appropriate hazard symbols (e.g., "Toxic," "Health Hazard," "Environmental Hazard").[5]
-
Keep the container securely sealed except when adding waste.[11]
Step 4: Storage and Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be away from heat, ignition sources, and incompatible materials.[4][11]
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[5] Professional disposal is mandatory to ensure the waste is managed in compliance with all local, state, and federal regulations.[7][12]
The following diagram outlines the logical workflow for this disposal process.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. redox.com [redox.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. carlroth.com [carlroth.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling 1-Ethyl-3-(2-methoxypropyl)thiourea
Topic: Personal protective equipment for handling 1-Ethyl-3-(2-methoxypropyl)thiourea Audience: Researchers, scientists, and drug development professionals.
Emergency Overview & Critical Hazards
Compound Identity:
-
Chemical Name: this compound[1]
-
CAS Number: 63398-96-9[1]
-
Molecular Formula: C₇H₁₆N₂OS[1]
-
Physical State: Typically an amorphous waxy solid or viscous oil.
Immediate Danger Profile: As a substituted thiourea, this compound must be handled as a potent goitrogen (thyroid toxicant) and a high-grade skin sensitizer . While specific toxicological data for this exact alkyl-derivative is limited, structural activity relationship (SAR) analysis with analogous compounds (e.g., 1,3-diethylthiourea, CAS 105-55-5) dictates a biosafety level 2 (BSL-2) equivalent chemical handling protocol.
| Hazard Class (GHS) | Hazard Statement (Inferred) | Signal Word |
| Acute Tox. 4 | H302: Harmful if swallowed.[2] | WARNING |
| Skin Sens. 1 | H317: May cause an allergic skin reaction. | WARNING |
| Carc. 2 | H351: Suspected of causing cancer.[3] | WARNING |
| Repr. 2 | H361: Suspected of damaging fertility or the unborn child.[2][3] | WARNING |
| STOT RE 2 | H373: May cause damage to organs (Thyroid) through prolonged exposure. | WARNING |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on standard "lab safety" generalizations. Thioureas permeate standard latex and thin nitrile rapidly.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Neoprene | Substituted thioureas have high organic solubility. Double gloving increases breakthrough time >480 mins. Change outer gloves every 30 mins of active handling. |
| Respiratory | N95/P100 Respirator (if powder)OR Fume Hood (Liquid/Oil) | Prevents inhalation of aerosols. If heating the compound, a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory due to potential sulfur oxide evolution. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient. The oily nature of the compound poses a splash risk that can adhere to the cornea. |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats absorb oily thioureas, creating a secondary exposure source. Impervious Tyvek prevents dermal absorption. |
Operational Handling Protocol
Phase A: Preparation & Weighing
-
Environment: All open handling must occur within a certified Chemical Fume Hood.
-
Static Control: As an amorphous solid/oil, this compound may be sticky. Use anti-static weighing boats to prevent residue accumulation.
-
Solubilization:
-
This compound is lipophilic. Avoid water.
-
Preferred Solvents: DMSO, Ethanol, or Acetone.
-
Technique: Add solvent slowly to the weighing boat to dissolve the residue quantitatively before transferring to the reaction vessel. This minimizes "scraping" which generates aerosols.
-
Phase B: Reaction Setup
-
Incompatibility: Avoid contact with Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) and Acrolein .
-
Mechanism: Oxidation of thioureas can produce Thiourea Dioxide , a species known to be spontaneously combustible and unstable.
-
-
Temperature Control: Do not heat above 150°C without a closed system; thermal decomposition releases toxic sulfur oxides (SOx) and nitrogen oxides (NOx).
Phase C: Spill Response (Small Scale < 50mL/g)
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Don double nitrile gloves and respiratory protection.
-
Absorb: Do NOT use water.[2] Cover the spill with Vermiculite or Dry Sand .[4]
-
Collect: Scoop into a wide-mouth jar labeled "Hazardous Waste: Thiourea Contaminated".
-
Decontaminate: Wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution, followed immediately by water.
-
Warning: Bleach oxidation converts thiourea to urea/sulfate but can generate heat. Use small amounts on the surface residue only, never on the bulk chemical.
-
Waste Disposal & Deactivation
Do not dispose of down the drain. This compound is toxic to aquatic life with long-lasting effects.[5]
-
Primary Stream: High-Temperature Incineration .
-
Label waste containers clearly: "Contains Organic Sulfur/Nitrogen - Thiourea Derivative". This alerts the disposal facility to use scrubbers for SOx/NOx.
-
-
Chemical Deactivation (Expert Only):
-
While hypochlorite oxidation is theoretically possible, it is not recommended for routine disposal due to the risk of forming unstable intermediates (thiourea dioxide) or chloramines. Stick to incineration.
-
Visual Workflow: Safe Handling Lifecycle
Figure 1: Operational lifecycle for handling alkyl-substituted thioureas, highlighting critical control points and incompatibility risks.
References
-
European Chemicals Agency (ECHA). (n.d.).[6] Substance Information: 1,3-Diethyl-2-thiourea (Read-Across Analog). Retrieved from [Link]
-
PubChem. (n.d.).[6] Thiourea Toxicity and Safety Profile. National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
